molecular formula C8H11N3O B1454253 N-Methyl-4-(methylamino)picolinamide CAS No. 1065074-98-7

N-Methyl-4-(methylamino)picolinamide

Cat. No.: B1454253
CAS No.: 1065074-98-7
M. Wt: 165.19 g/mol
InChI Key: YKMVOSKHDGRIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-(methylamino)picolinamide is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-4-(methylamino)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMVOSKHDGRIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656111
Record name N-Methyl-4-(methylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-98-7
Record name N-Methyl-4-(methylamino)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(methylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-4-(methylamino)pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-4-(methylamino)picolinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a picolinamide backbone with methylamino substitution, presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The elucidated pathway is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a reliable and reproducible methodology.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The core of this strategy involves the sequential functionalization of a readily available starting material, picolinic acid. The key disconnections are the amide bond and the C4-N bond of the pyridine ring. This leads to a proposed forward synthesis that involves three main stages:

  • Preparation of a Key Intermediate: Introduction of a leaving group at the 4-position of the picolinic acid scaffold and protection of the carboxylic acid, typically as a methyl ester. This yields methyl 4-chloropicolinate, a versatile intermediate.

  • Nucleophilic Aromatic Substitution: Introduction of the methylamino group at the 4-position via substitution of the chloro group.

  • Amide Formation: Final conversion of the methyl ester to the desired N-methylamide.

This strategic approach allows for the controlled and efficient construction of the target molecule.

G Target This compound Intermediate2 Methyl 4-(methylamino)picolinate Target->Intermediate2 Amidation Intermediate1 Methyl 4-chloropicolinate Intermediate2->Intermediate1 Nucleophilic Aromatic Substitution StartingMaterial Picolinic Acid Intermediate1->StartingMaterial Chlorination & Esterification

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: Methyl 4-chloropicolinate

The synthesis commences with the conversion of picolinic acid to methyl 4-chloropicolinate. This transformation is efficiently achieved in a one-pot, two-step process.

Causality of Experimental Choices:
  • Thionyl Chloride (SOCl₂): Thionyl chloride serves a dual purpose in this reaction. Primarily, it acts as a chlorinating agent to convert the carboxylic acid to a more reactive acyl chloride. Concurrently, under elevated temperatures, it facilitates the chlorination of the pyridine ring at the 4-position. This position is susceptible to electrophilic attack under these conditions, a known phenomenon in the chemistry of pyridine derivatives.[1][2][3]

  • Methanol (MeOH): Following the formation of the 4-chloropicolinoyl chloride, methanol is introduced to perform a nucleophilic acyl substitution, yielding the stable methyl ester. This esterification step protects the carboxylic acid from participating in subsequent reactions and facilitates purification.[4][5]

Experimental Protocol:
  • To a stirred solution of picolinic acid in an excess of thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 72-80°C) and maintain for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude 4-chloropicolinoyl chloride, add methanol at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-chloropicolinate.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterQuantity/ValuePurpose
Picolinic Acid1 equivalentStarting material
Thionyl ChlorideExcessChlorinating and activating agent
DMFCatalyticCatalyst for acid chloride formation
Reaction Temperature72-80°CTo facilitate chlorination
MethanolExcessEsterifying agent
Sodium BicarbonateAs neededTo neutralize excess acid
Ethyl AcetateAs neededExtraction solvent

Part 2: Nucleophilic Aromatic Substitution with Methylamine

The second stage of the synthesis involves the introduction of the methylamino group at the 4-position of the pyridine ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where methylamine displaces the chloride ion.

Mechanistic Insight:

The pyridine ring is an electron-deficient heterocycle, and this electron deficiency is more pronounced at the α (2,6) and γ (4) positions. This electronic characteristic makes the 4-position susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted during the formation of this complex and is restored upon the expulsion of the chloride leaving group.[6][7][8]

G cluster_0 Nucleophilic Aromatic Substitution Intermediate1 Methyl 4-chloropicolinate Meisenheimer Meisenheimer Complex (Intermediate) Intermediate1->Meisenheimer Nucleophilic Attack Methylamine Methylamine (CH₃NH₂) Methylamine->Meisenheimer Intermediate2 Methyl 4-(methylamino)picolinate Meisenheimer->Intermediate2 Elimination Chloride Chloride Ion (Cl⁻) Meisenheimer->Chloride

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol:
  • Dissolve methyl 4-chloropicolinate in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Add an excess of a solution of methylamine (e.g., 2M in THF or an aqueous solution).

  • Heat the reaction mixture in a sealed vessel to a temperature ranging from 60 to 100°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If an aqueous solution of methylamine was used, extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude methyl 4-(methylamino)picolinate can be purified by column chromatography if necessary.

Reagent/ParameterQuantity/ValuePurpose
Methyl 4-chloropicolinate1 equivalentSubstrate
MethylamineExcessNucleophile
SolventTHF or DMSOReaction medium
Reaction Temperature60-100°CTo drive the substitution

Part 3: Amide Formation to Yield this compound

The final step in the synthesis is the amidation of the methyl ester intermediate with methylamine to form the target molecule. This is a standard transformation in organic synthesis.

Rationale for Method Selection:

Direct amidation of the methyl ester with methylamine is a straightforward and high-yielding method. The reaction is typically driven by heating a mixture of the ester and an excess of the amine. The use of an excess of methylamine serves to drive the equilibrium towards the product side. While other amide coupling agents could be used starting from the corresponding carboxylic acid, the ester route is often cleaner and avoids the generation of stoichiometric byproducts from coupling reagents.[9]

Experimental Protocol:
  • Place methyl 4-(methylamino)picolinate in a sealed reaction vessel.

  • Add a significant excess of a solution of methylamine (e.g., 40% in water or a solution in an alcohol).

  • Heat the mixture to a temperature between 80 and 120°C for several hours to overnight. Monitor the reaction for the disappearance of the starting ester.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methylamine and solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography to afford the final product.

Reagent/ParameterQuantity/ValuePurpose
Methyl 4-(methylamino)picolinate1 equivalentSubstrate
MethylamineLarge ExcessReagent and reaction driver
Reaction Temperature80-120°CTo facilitate amidation

Overall Synthetic Pathway

G cluster_0 Overall Synthesis A Picolinic Acid B Methyl 4-chloropicolinate A->B 1. SOCl₂, DMF, Δ 2. MeOH C Methyl 4-(methylamino)picolinate B->C CH₃NH₂, Δ D This compound C->D CH₃NH₂ (excess), Δ

Caption: Overall synthetic pathway for this compound.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of this compound. By leveraging well-established reactions such as the chlorination/esterification of picolinic acid, nucleophilic aromatic substitution on an activated pyridine ring, and direct amidation of a methyl ester, this methodology offers a clear and reproducible route for researchers in the field of drug discovery and development. The provided experimental protocols and the rationale behind the choice of reagents and conditions are intended to empower scientists to successfully synthesize this and related compounds for further investigation.

References

  • G. A. Jones, C. J. Jones, D. E. Hibbs, P. R. R. Langridge-Smith, and M. B. Hursthouse, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," Sci Rep, vol. 5, p. 9950, 2015. [Link]

  • G. A. Jones, C. J. Jones, D. E. Hibbs, P. R. R. Langridge-Smith, and M. B. Hursthouse, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," PubMed, 2015. [Link]

  • C. Hoffmann-La Roche & Co.
  • G. A. Jones, C. J. Jones, D. E. Hibbs, P. R. R. Langridge-Smith, and M. B. Hursthouse, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," ResearchGate, 2015. [Link]

  • H. Shimizu, J. C. Holder, and B. M. Stoltz, "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand," ResearchGate, 2013. [Link]

  • K. Hollanders, B. U. W. Maes, and S. Ballet, "A New Wave of Amide Bond Formations for Peptide Synthesis," ACS Publications, 2019. [Link]

  • Corteva Agriscience LLC, "Process for synthesis of picolinamides," World Intellectual Property Organiz
  • Organic Chemistry Portal, "Amide synthesis by acylation." [Link]

  • ChemBK, "METHYL 4-CHLOROPICOLINATE, HYDROCHLORIDE SALT." [Link]

  • A. A. Alawaed and P. V. Ramachandran, "TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines," Royal Society of Chemistry, 2024. [Link]

  • "nucleophilic aromatic substitutions," YouTube, 2019. [Link]

  • National Center for Biotechnology Information, "Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890," PubChem. [Link]

  • "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry, 2018. [Link]

  • S. Das, D. Maity, and D. K. Maiti, "Catalytic N-methyl amidation of carboxylic acids under cooperative conditions," RSC Advances, vol. 12, no. 37, pp. 24203–24208, 2022. [Link]

  • "16.7: Nucleophilic Aromatic Substitution," Chemistry LibreTexts, 2022. [Link]

  • J. F. B. N. Engwerda, R. J. F. M. van der Schoot, and F. P. J. T. Rutjes, "Concerted Nucleophilic Aromatic Substitution Reactions," Angewandte Chemie International Edition, vol. 58, no. 37, pp. 12836–12848, 2019. [Link]

  • "37.03 Nucleophilic Aromatic Substitution of Heteroarenes," YouTube, 2018. [Link]

  • BASF SE, "4-substituted-picolinic acid amide derivatives useful as fungicides," European P

Sources

biological activity of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-Methyl-4-(methylamino)picolinamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound has emerged as a significant scaffold in medicinal chemistry, particularly in the discovery of novel therapeutics. While much of the research has focused on its derivatives, understanding the core molecule's biological activities and physicochemical properties is crucial for the rational design of new chemical entities. This technical guide provides a comprehensive overview of this compound, delving into its known biological effects, putative mechanisms of action, and the broader context of its derivatives' activities. Furthermore, this guide presents detailed experimental protocols for the evaluation of this class of compounds, offering researchers and drug development professionals a thorough resource to support their investigations.

Introduction: The Picolinamide Scaffold in Drug Discovery

The picolinamide structure is recognized as a "privileged scaffold" in medicinal chemistry, signifying a molecular framework that can be readily adapted to interact with a diverse range of biological targets.[1] The journey of picolinamide derivatives began with picolinic acid, a natural catabolite of tryptophan, initially noted for its role as a chelating agent.[1] Over time, synthetic modifications to the picolinamide core have led to the development of compounds with a wide array of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] this compound represents a key iteration of this scaffold, with its specific substitution pattern influencing its chemical properties and biological interactions.[3]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C8H11N3O[3]
Molecular Weight 165.19 g/mol [3]
CAS Number 1065074-98-7[3]

The structure of this compound features a six-membered aromatic heterocycle, an amide functional group, and two methylated amino functionalities.[3] These features contribute to its potential for hydrogen bonding and interactions with biological macromolecules.

Biological Activities and Therapeutic Potential

While extensive research has been conducted on derivatives, this compound itself has been noted for its potential biological activities, primarily in the context of cancer research.[3]

Anticancer Activity

Research has indicated that this compound and its derivatives exhibit significant anti-proliferative effects against various human cancer cell lines.[3][4] For instance, derivatives have shown promising inhibitory activity against HepG2 liver cancer cells.[3][4] The core structure is considered a key pharmacophore in the development of potent anticancer agents.[1]

Kinase Inhibition

A primary mechanism through which this compound and its derivatives exert their anticancer effects is through the inhibition of key kinases involved in cell cycle regulation and proliferation.[3]

  • Aurora-B Kinase: This kinase is a critical enzyme in the regulation of mitosis. It is suggested that this compound interacts with the ATP pocket of Aurora-B kinase, leading to the inhibition of its activity.[3] This disruption of kinase function can interfere with cell cycle progression and ultimately induce apoptosis in cancer cells.[3] Studies on N-methylpicolinamide-4-thiol derivatives, which share the core picolinamide structure, have shown selective inhibition of Aurora-B kinase.[5][6]

  • VEGFR-2 Kinase: Novel picolinamide-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.[7] These compounds have demonstrated good inhibitory activity on VEGFR-2 kinase, which corresponds to their in vitro inhibitory activity on cancer cell lines such as A549 and HepG2.[7]

Potential for Other Therapeutic Applications

The versatility of the picolinamide scaffold suggests that this compound could be a starting point for the development of agents with other therapeutic activities, such as:

  • Antibacterial Activity: Picolinamide derivatives have emerged as a promising class of antibacterial agents.[1]

  • Antifungal Activity: Novel picolinamide derivatives have been found to possess significant antifungal activity against a wide range of soil-borne pathogens.[2]

Mechanism of Action: A Deeper Dive

The biological effects of this compound are rooted in its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites, leading to conformational changes that alter their function.[3] This interaction can trigger changes in cellular signaling pathways, ultimately impacting various biological processes.[3]

Signaling_Pathway_Inhibition This compound This compound Aurora-B Kinase Aurora-B Kinase This compound->Aurora-B Kinase Inhibits VEGFR-2 Kinase VEGFR-2 Kinase This compound->VEGFR-2 Kinase Inhibits Mitosis Regulation Mitosis Regulation Aurora-B Kinase->Mitosis Regulation Regulates Apoptosis Apoptosis Aurora-B Kinase->Apoptosis Inhibition leads to Angiogenesis Angiogenesis VEGFR-2 Kinase->Angiogenesis Promotes Cell Cycle Progression Cell Cycle Progression Mitosis Regulation->Cell Cycle Progression Controls Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports Cell Cycle Progression->Tumor Growth Leads to

Caption: Putative signaling pathway inhibition by this compound.

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro and in vivo experiments to assess the and its derivatives.

In Vitro Cytotoxicity (MTT) Assay

Principle: The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Overnight_Incubation Incubate Overnight Seed_Cells->Overnight_Incubation Treat_Cells Treat Cells with Compound Overnight_Incubation->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Kinase Inhibition Assay

Principle: To determine the inhibitory effect of the compound on specific kinases (e.g., Aurora-B, VEGFR-2) using a biochemical assay. This often involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol (Example using a luminescence-based assay):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound at desired concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound (or vehicle control). Incubate for a short period to allow for binding.

  • Initiate Reaction: Add the substrate and ATP mixture to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining (as ATP is consumed during phosphorylation).

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition by the test compound relative to the control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Principle: To evaluate the antitumor efficacy of this compound in a living organism. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound.[4][8]

Protocol:

  • Cell Culture and Implantation: Culture human cancer cells (e.g., HCT116, HepG2) to the desired number.[4] Subcutaneously inject the cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8] Randomly assign the mice to different treatment groups (vehicle control, test compound at different doses, positive control).

  • Compound Administration: Administer the test compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule (e.g., once daily).[4]

  • Tumor Measurement: Measure the tumor volume using calipers every few days. The formula for tumor volume is typically: (Length x Width²) / 2.[8]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion and Future Directions

This compound is a molecule of significant interest in the field of drug discovery, serving as a versatile scaffold for the development of potent therapeutic agents, particularly in oncology. While much of the detailed biological characterization has been performed on its derivatives, the foundational importance of the core structure is evident. Future research should aim to further elucidate the specific biological activities of this compound itself, including its broader kinase inhibitory profile and potential activities beyond cancer. A deeper understanding of its structure-activity relationship will undoubtedly fuel the design and synthesis of next-generation picolinamide-based therapeutics with enhanced potency and selectivity.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Available from: [Link]

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to the Discovery and Evolution of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Genesis of a "Privileged Scaffold"

The journey of picolinamide derivatives starts with picolinic acid, a natural metabolite of the amino acid tryptophan.[2] Initially identified in the mid-20th century for its role as a chelating agent that aids in the absorption of essential minerals, its biological significance was later found to be much broader.[2] Early investigations uncovered its involvement in immune and neuroprotective pathways, setting the stage for chemists to explore its synthetic amide derivatives—the picolinamides.[2]

The picolinamide structure quickly gained recognition as a versatile and "privileged scaffold" in drug discovery. This term refers to a molecular framework that can be readily and systematically modified to bind with a wide array of biological targets, making it a highly valuable starting point for developing new drugs.[2] This versatility has allowed for the creation of picolinamide derivatives targeting a diverse range of diseases, from infectious diseases to cancer and metabolic disorders.[2]

Key Historical Milestones:

  • Mid-20th Century: Picolinic acid is identified as a tryptophan catabolite and chelating agent.[2]

  • Late 20th Century: Research uncovers immunological and neuroprotective roles, prompting the synthesis of amide derivatives.[2]

  • Early 21st Century: The picolinamide scaffold is leveraged for developing targeted therapies, including antifungal agents, anticancer drugs, and enzyme inhibitors.[3][4][5]

Part 2: Synthetic Strategy and Molecular Architecture

The synthesis of picolinamide derivatives is a cornerstone of their development, allowing chemists to fine-tune their properties. The operational simplicity and adaptability of the synthetic routes have been crucial for exploring structure-activity relationships (SAR).[6]

Core Synthesis Protocol: Amide Coupling

A common and fundamental method for creating picolinamide derivatives involves the coupling of a picolinic acid derivative with a desired amine. This reaction forms the characteristic amide bond.

Step-by-Step General Protocol:

  • Acid Activation: The carboxylic acid group of a substituted picolinic acid is "activated" to make it more reactive. A common method is to convert it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amine Coupling: The activated picolinic acid is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The base neutralizes the HCl generated during the reaction, driving it to completion.

  • Workup and Purification: The reaction mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The final compound is then purified, often using column chromatography or recrystallization, to yield the desired picolinamide derivative.

The specific substituents on both the picolinic acid ring and the amine are varied to create a library of compounds for biological screening. This systematic approach is fundamental to modern medicinal chemistry.

Part 3: Elucidating the Mechanism of Action

The true power of the picolinamide scaffold lies in its ability to be tailored to interact with specific biological targets. The pyridine nitrogen and the amide group provide key hydrogen bonding points, while the rest of the molecule can be modified to fit into the binding pockets of various enzymes or receptors.

Case Study: Picolinamides as Antifungal Agents

A significant breakthrough in understanding the mechanism of picolinamide derivatives came from studies on their antifungal properties. Research identified that certain benzamide and picolinamide compounds target Sec14p, a crucial lipid transfer protein in fungi like Saccharomyces cerevisiae and pathogenic Candida species.[3][7][8]

Mechanism of Inhibition:

  • Target: The fungal lipid-transfer protein Sec14 is essential for the transport of lipids like phosphatidylinositol and phosphatidylcholine, which are vital for cell membrane integrity and signaling.[3]

  • Binding: The picolinamide compounds bind within the lipid-binding pocket of Sec14p.[3][8]

  • Inhibition: This binding event physically obstructs the normal lipid-transfer function of the protein, disrupting cellular processes and leading to fungal cell death.[3]

  • Selectivity: Importantly, these compounds show selectivity for the fungal protein over mammalian counterparts, which is a critical feature for any antimicrobial drug to minimize host toxicity.[3]

Below is a diagram illustrating the proposed mechanism of action.

Picolinamide_Antifungal_MOA cluster_fungal_cell Fungal Cell Picolinamide Picolinamide Derivative Sec14p Sec14p Protein (Lipid Transfer) Picolinamide->Sec14p Binds to Pocket Membrane Vesicle/Membrane Trafficking Sec14p->Membrane Transfers Lipid Sec14p->Membrane Inhibits Transfer Lipid Phospholipid Lipid->Sec14p Cargo Viability Cell Viability Membrane->Viability Maintains caption Mechanism of Sec14p Inhibition by Picolinamides

Caption: Mechanism of Sec14p Inhibition by Picolinamides

Case Study: Picolinamides as Anticancer Agents

In oncology, picolinamide derivatives have been developed as potent inhibitors of key signaling molecules involved in cancer progression.[2] One major area of focus has been the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[2]

  • 4-(4-formamidophenylamino)-N-methyl picolinamide and its derivatives have been synthesized and tested against various tumor cell lines, showing inhibitory effects on cancer cell proliferation.[9]

  • Other derivatives have been designed to selectively inhibit targets like Aurora-B kinase, a protein involved in cell division.[10]

Part 4: Preclinical Evaluation and Data

The evaluation of new picolinamide derivatives follows a standard preclinical workflow designed to assess their potency, selectivity, and drug-like properties.

Experimental Workflow: From Synthesis to Biological Validation

Drug_Discovery_Workflow Synthesis 1. Synthesis of Picolinamide Library Purification 2. Purification & Characterization Synthesis->Purification Primary_Screen 3. In Vitro Primary Screen (e.g., Enzyme Assay) Purification->Primary_Screen Hit_ID 4. Hit Identification Primary_Screen->Hit_ID Hit_ID->Synthesis No Activity Secondary_Screen 5. Secondary Assays (Cell-based, Selectivity) Hit_ID->Secondary_Screen Potent Compounds Lead_Opt 6. Lead Optimization (SAR Studies) Secondary_Screen->Lead_Opt Lead_Opt->Synthesis Synthesize New Analogs In_Vivo 7. In Vivo Models (e.g., Animal Studies) Lead_Opt->In_Vivo Optimized Lead caption Preclinical Picolinamide Evaluation Workflow

Caption: Preclinical Picolinamide Evaluation Workflow

Data Presentation: Potency of Picolinamide Derivatives

The potency of newly synthesized compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). Lower values indicate higher potency.

Table 1: Sample Biological Activity Data for Picolinamide Derivatives

Compound ClassTargetRepresentative CompoundPotency (IC₅₀ / EC₅₀)Therapeutic Area
3-AminopicolinamidesmGlu4 ReceptorVU047788695 nM (EC₅₀)Parkinson's Disease[11]
Picolinamide AntibacterialsC. difficile TargetAnalogue 870.125 µg/mL (MIC)Infectious Disease[12]
11β-HSD1 Inhibitors11β-HSD1 EnzymeCompound 24Potent (ex vivo model)Metabolic Syndrome[4]
N-methyl-picolinamide-4-thiolAurora-B KinaseCompound 6pPotent (in vitro)Oncology[10]

Conclusion and Future Directions

The history of picolinamide derivatives is a testament to the power of medicinal chemistry in leveraging a single, versatile scaffold to address a multitude of human diseases. From its origins as a natural metabolite, the picolinamide core has been expertly decorated by chemists to create highly potent and selective inhibitors for targets in oncology, infectious disease, and neurology. The ongoing research into this class of compounds continues to expand, with new derivatives being explored for novel applications, underscoring the enduring legacy and future potential of the picolinamide scaffold in drug discovery.

References

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. National Institutes of Health (NIH). [Link]

  • Process for synthesis of picolinamides.
  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

  • Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. PubMed. [Link]

  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

Sources

physicochemical properties of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-(methylamino)picolinamide

Introduction

This compound is an organic compound belonging to the substituted picolinamide class of heterocyclic chemistry.[1] Characterized by a pyridine ring functionalized with both an N-methylcarboxamide group at the 2-position and a methylamino group at the 4-position, this molecule serves as a versatile building block in organic synthesis.[1] Its structural motifs are of significant interest in medicinal chemistry, as substituted picolinamides are scaffolds found in various biologically active agents.[2][3] Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its application in drug discovery, process development, and formulation science. This guide provides a comprehensive overview of its core properties and outlines authoritative, step-by-step protocols for their experimental determination.

Chemical Identity and Core Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The identity and key physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1065074-98-7[1][4][5]
Molecular Formula C₈H₁₁N₃O[1][4][5]
Molecular Weight 165.19 g/mol [1][4]
IUPAC Name N-methyl-4-(methylamino)pyridine-2-carboxamide[4][5]
InChI Key YKMVOSKHDGRIPD-UHFFFAOYSA-N[1]
Predicted Boiling Point 373.3 ± 27.0 °C[6]
Predicted Density 1.159 ± 0.06 g/cm³[6]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[6]

Note: Boiling point and density are computationally predicted values. Experimental verification is recommended for mission-critical applications.

Ionization Constant (pKa) and Partition Coefficient (logP)

The ionization state and lipophilicity of a molecule are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The pyridine ring nitrogen and the methylamino group are basic centers that will be protonated at acidic pH. A predicted pKa value for this compound is approximately 14.25, though this likely corresponds to the amide N-H proton and is less physiologically relevant than the pKa of the basic nitrogen centers.[4] Experimental determination is essential for accurately modeling its behavior in biological fluids.

  • logP (Octanol-Water Partition Coefficient): LogP is the measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. This parameter is a key indicator of a drug's ability to cross cell membranes. While no experimental value is publicly available, its determination is a standard part of the preclinical characterization workflow.

Experimental Determination of Key Physicochemical Parameters

For researchers and drug development professionals, the ability to reliably measure these properties is crucial. The following sections detail robust, self-validating protocols grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals.[7][8][9]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely recognized OECD Guideline 105 and the shake-flask method, which remains the gold standard for determining the equilibrium solubility of a compound.[10]

Causality: The objective is to determine the saturation concentration of the compound in a specific solvent system (e.g., water, buffer) under controlled conditions, ensuring that a true thermodynamic equilibrium is achieved between the dissolved and undissolved solid states.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing the test solvent (e.g., pH 7.4 phosphate-buffered saline). The excess solid is critical to ensure that saturation is reached and maintained.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator. The system should be agitated for a preliminary period, typically 24-48 hours.

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Centrifugation at the same temperature is the preferred method to achieve rapid and complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. Self-Validation Check: To avoid aspirating solid particles, which is a common source of error, it is advisable to pre-filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that has been confirmed not to bind the analyte.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

  • Confirmation of Equilibrium (Self-Validation): Reseal the vials and continue agitation for another 24 hours. Repeat steps 3-5. Equilibrium is confirmed if the measured concentration from the second time point is within an acceptable margin (e.g., ±5%) of the first.[10]

G cluster_prep Preparation & Equilibration cluster_analysis Analysis cluster_validation Validation A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-48h) A->B C 3. Separate Phases (Centrifuge) B->C D 4. Sample Supernatant (Filter) C->D E 5. Quantify (HPLC/UV) D->E F 6. Re-equilibrate (24h) E->F Is Equilibrium Confirmed? G Repeat Steps 3-5 F->G H Compare Results (±5%) G->H H->E No

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for pKa Determination (Potentiometric Titration)

This method, consistent with OECD Guideline 112, is a highly accurate technique for determining pKa values by measuring pH changes during titration.[11][12]

Causality: The principle is to titrate a solution of the compound with a strong acid or base. As the titrant is added, the ionization state of the compound changes, and the resulting pH is monitored. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[11][13]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11] This step is critical for the accuracy of all subsequent measurements.

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic functional groups. Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

  • pKa Determination (Self-Validation): Determine the equivalence point(s), which are the inflection points on the curve where the slope (dpH/dV) is maximal. The pKa value is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[13] This can be determined graphically or using derivative plots.

G A 1. Calibrate pH Meter (3 Buffers) B 2. Prepare Sample (Known Conc., Ionic Strength) A->B C 3. Titrate with Standardized Acid/Base B->C D 4. Record pH vs. Titrant Volume C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Identify Equivalence Point (Max dpH/dV) E->F G 7. Determine pKa (pH at 1/2 Equiv. Volume) F->G

Caption: Workflow for Potentiometric pKa Determination.

Protocol for logP Determination (Shake-Flask Method)

This protocol follows the OECD Guideline 107 for determining the partition coefficient, a direct and reliable measure of lipophilicity.[14]

Causality: The compound is partitioned between two immiscible liquids, n-octanol and water (buffered to a specific pH, e.g., 7.4, for determining logD). The system is allowed to reach thermodynamic equilibrium, after which the concentration of the compound in each phase is measured to calculate the partition coefficient.[14][15]

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., pH 7.4 PBS) for 24 hours to ensure mutual saturation.[15][16] Separate the two phases. This step is critical to prevent volume changes during the actual experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase. The initial concentration should be chosen to be well below its aqueous solubility limit.

  • Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing aqueous phase. The volume ratio can be adjusted depending on the expected lipophilicity to ensure measurable concentrations in both phases.[17]

  • Equilibration: Seal the vessel and shake gently at a constant temperature for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium.[18] Avoid vigorous shaking that can lead to the formation of stable emulsions.

  • Phase Separation (Self-Validation): Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers.[15] This is the most delicate step; any cross-contamination will significantly skew the results.[14]

  • Sampling and Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the aqueous (C_water) and n-octanol (C_octanol) phases using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) and its logarithm (logP or logD) using the formula:

    • P = C_octanol / C_water

    • logP = log₁₀(P)

G A 1. Pre-saturate n-Octanol & Buffer B 2. Dissolve Compound in Aqueous Phase A->B C 3. Combine Phases (Known Volumes) B->C D 4. Shake to Equilibrate (Constant Temp) C->D E 5. Separate by Centrifugation D->E F 6. Sample Both Phases E->F G 7. Quantify Concentration in Each Phase (HPLC) F->G H 8. Calculate logP = log10([C]oct/[C]aq) G->H

Caption: Workflow for Shake-Flask logP Determination.

References

  • This compound, 95% Purity, C8H11N3O, 25 grams. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. (1981). OECD Publishing. Retrieved January 21, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). OECD. Retrieved January 21, 2026, from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved January 21, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals. (2017). Chemycal. Retrieved January 21, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 21, 2026, from [Link]

  • Stephens, S. J., & Jonich, M. J. (1970). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 47(9), 631. Retrieved January 21, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 21, 2026, from [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved January 21, 2026, from [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved January 21, 2026, from [Link]

  • solubility experimental methods.pptx. (2015). Slideshare. Retrieved January 21, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (2009). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). NIH. Retrieved January 21, 2026, from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved January 21, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Shake Flask logK. (2017). Lokey Lab Protocols. Retrieved January 21, 2026, from [Link]

  • 2.8: pH measurement and determination of pKa value. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-Methyl-4-(methylamino)picolinamide: Structural Analogs and Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The picolinamide scaffold has long been recognized in medicinal chemistry as a "privileged structure"—a molecular framework that demonstrates versatile binding capabilities across a range of biological targets.[1] This guide focuses on a specific, highly promising picolinamide derivative, N-Methyl-4-(methylamino)picolinamide (NMMP), and its structural analogs. Initially identified for its potential in oncology, the NMMP core has become a foundational template for developing a new generation of targeted therapeutics.[2] We will explore the synthesis, structure-activity relationships (SAR), and diverse applications of these compounds, from potent anticancer agents that inhibit critical cell cycle kinases to highly selective antibacterials and novel modulators of central nervous system receptors. This document serves as a technical resource for researchers and drug development professionals, providing not only a comprehensive overview of the therapeutic landscape but also detailed experimental protocols and the causal reasoning behind strategic molecular design.

The Picolinamide Scaffold: A Foundation for Therapeutic Innovation

The picolinamide framework, a simple carboxamide derivative of picolinic acid, is a cornerstone of modern medicinal chemistry. Its inherent properties—a nitrogen atom within the aromatic ring and a hydrogen-bond-donating/accepting amide group—make it an adept pharmacophore for interacting with a multitude of enzymatic and receptor targets.[1] Early research into picolinic acid focused on its role as a chelating agent, but its potential was soon expanded to immunological and neuroprotective processes, paving the way for the exploration of its synthetic amide derivatives.[1]

This guide centers on this compound (CAS: 1065074-98-7), a compound distinguished by its unique substitution pattern on the pyridine ring.[2][3] This specific arrangement of methyl and methylamino groups imparts distinct chemical reactivity and has proven to be a critical starting point for developing targeted therapies.[2]

Physicochemical Properties of this compound
CAS Number 1065074-98-7[2][3][4]
Molecular Formula C8H11N3O[2][3]
Molecular Weight 165.19 g/mol [2][3]
Predicted pKa 14.25 ± 0.46[4]

Core Compound Analysis: Mechanism of Action

This compound has garnered significant attention for its biological activity, particularly in oncology.[2] Its primary mechanism of action involves the targeted inhibition of key enzymes essential for cellular division.[2]

Research indicates that NMMP interacts with the ATP-binding pocket of Aurora-B kinase, a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[2][5] By binding to this pocket, NMMP competitively inhibits the kinase's activity, disrupting downstream signaling pathways crucial for chromosome segregation and cytokinesis. This disruption of the cell cycle can ultimately trigger apoptosis (programmed cell death) in rapidly proliferating cancer cells, making NMMP and its derivatives promising candidates for anticancer drug development.[2]

NMMP_Mechanism_of_Action Figure 1: Proposed Mechanism of NMMP as an Aurora-B Kinase Inhibitor NMMP NMMP Derivative AuroraB Aurora-B Kinase (ATP Pocket) NMMP->AuroraB Binds & Inhibits Apoptosis Apoptosis (Cell Death) NMMP->Apoptosis Induces Phosphorylation Substrate Phosphorylation AuroraB->Phosphorylation Catalyzes Proliferation Cancer Cell Proliferation ATP ATP ATP->AuroraB Binds Mitosis Mitotic Progression (Chromosome Segregation) Phosphorylation->Mitosis Enables Mitosis->Proliferation Leads to

Proposed Mechanism of NMMP as an Aurora-B Kinase Inhibitor

Synthetic Strategies for Picolinamide Analogs

The synthesis of picolinamide derivatives is versatile, but most routes converge on a common principle: the formation of an amide bond between a picolinic acid moiety and a target amine.[1] The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability.

General Synthetic Workflow

A prevalent method involves activating the carboxylic acid of a substituted picolinic acid, followed by coupling with the desired amine. This can be achieved using various coupling reagents or by converting the acid to a more reactive species like an acid chloride.[6][7]

Picolinamide_Synthesis_Workflow Figure 2: General Synthetic Workflow for Picolinamide Analogs Start Substituted Picolinic Acid Activation Carboxylic Acid Activation (e.g., SOCl₂, Coupling Agents) Start->Activation Intermediate Activated Intermediate (e.g., Acid Chloride) Activation->Intermediate Coupling Amide Coupling Intermediate->Coupling Amine Target Amine Amine->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification Product Final Picolinamide Analog Purification->Product

General Synthetic Workflow for Picolinamide Analogs
Protocol: Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide

This protocol describes the synthesis of a key intermediate used in the development of potent angiogenesis inhibitors.[8] The rationale for this multi-step process is to first build the core picolinamide structure and then introduce the substituted aniline, which is crucial for biological activity.

Step 1: Synthesis of N-methylpicolinamide (Intermediate A)

  • Activation: Commercially available 2-picolinic acid is reacted with an excess of thionyl chloride to form the acid chloride. This is a standard and efficient method for activating the carboxylic acid for amidation.

  • Amidation: The resulting acid chloride is then carefully treated with methylamine to yield N-methylpicolinamide. The choice of methylamine directly installs the N-methyl group characteristic of the parent compound.

Step 2: Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide (Target Intermediate)

  • Nucleophilic Aromatic Substitution: A mixture of N-methylpicolinamide (Intermediate A, which can also be a 4-chloro substituted version for reactivity) and 4-amino-N-methylbenzamide is heated at high temperature (e.g., 160 °C) without a solvent.[8] This reaction substitutes the group at the 4-position of the pyridine ring with the aminophenylamino moiety.

  • Hydrolysis & Workup: The reaction mixture is dissolved in ethanol, and concentrated hydrochloric acid is added. The solution is refluxed to hydrolyze any unwanted side products and to protonate the desired compound for purification.

  • Neutralization & Isolation: The resulting solid is collected and suspended in a dilute aqueous sodium hydroxide solution to deprotonate the amine groups, yielding the final, neutral intermediate which can be isolated by filtration.[8]

Structural Analogs & Derivatives: A Therapeutic Landscape

Systematic modification of the NMMP scaffold has yielded derivatives with remarkable potency and selectivity across diverse therapeutic areas.

Anticancer Agents

The most extensive research on NMMP analogs has been in oncology, leading to the discovery of potent inhibitors of tumor growth, proliferation, and angiogenesis.

  • Aurora Kinase Inhibitors: Building on the activity of the parent compound, a series of N-methyl-picolinamide-4-thiol derivatives were synthesized.[5][9] The introduction of a thiol linkage at the 4-position and a substituted phenyl ring was a key strategic choice to explore new binding interactions within the kinase active site. Among these, compound 6p was identified as a selective Aurora-B kinase inhibitor with broad-spectrum anti-proliferative activity, in some cases exceeding that of the approved drug sorafenib.[5]

  • Angiogenesis Inhibitors: Another fruitful avenue involved synthesizing 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives .[8][10] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This series was designed to disrupt this process. The most potent analog, 5q , not only demonstrated significant anti-proliferative activity in vitro but also effectively slowed tumor progression in animal models of colon carcinoma by inducing apoptosis and inhibiting angiogenesis.[8][10][11] The addition of a trifluoromethyl (-CF3) group to the terminal phenyl ring (as in compound 5q) is a common medicinal chemistry strategy to enhance metabolic stability and target binding affinity.[2]

Antiproliferative Activity of Lead Picolinamide Analogs
Compound Target Cell Line IC50 (µM)
Compound 6p Human Cancer Cell LinesPotent, broad-spectrum activity[5][9]
Compound 5q HepG2 (Liver)Low micromolar[8][10]
HCT116 (Colon)Low micromolar[8][10]
Sorafenib (Reference Drug)Often used as a comparator[5][11]
Antibacterial Agents

A fascinating application of the picolinamide scaffold has been in the development of narrow-spectrum antibiotics. Clostridioides difficile infection (CDI) is a major healthcare threat, often caused by the disruption of normal gut flora by broad-spectrum antibiotics.[12] Therefore, an antibiotic that selectively targets C. difficile is highly desirable.

Structure-activity relationship studies revealed that the precise placement of the ring nitrogen is critical for selectivity. An isonicotinamide analog (nitrogen at position 4) was equally active against C. difficile and the common bacterium MRSA. However, its constitutional isomer, picolinamide 87 (nitrogen at position 2), was exquisitely selective, demonstrating over 1000-fold greater activity against C. difficile than MRSA.[12] This highlights how a subtle structural change can dramatically alter the therapeutic profile, providing a powerful tool against recurrent CDI while potentially sparing the beneficial gut microbiome.[12]

Key Experimental Protocols in Drug Discovery

Validating the therapeutic potential of novel picolinamide analogs requires a suite of robust experimental assays. The trustworthiness of these protocols lies in their reproducibility and the inclusion of appropriate positive and negative controls.

Protocol: In Vitro Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[1]

Principle: Metabolically active, viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, HCT116) into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test picolinamide analogs in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, producing a colored solution.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.

Drug_Discovery_Workflow Figure 3: Integrated Drug Discovery Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Synthesis Analog Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MTT Cell Proliferation (MTT Assay) Characterization->MTT Kinase Target Engagement (Kinase Assay) MTT->Kinase Active Hits PK Pharmacokinetics (ADME/Tox) Kinase->PK Potent & Selective Xenograft In Vivo Efficacy (Xenograft Model) PK->Xenograft Lead Lead Candidate Xenograft->Lead Efficacious & Safe

Integrated Drug Discovery Workflow

Conclusion and Future Directions

This compound has proven to be an exceptionally versatile and productive scaffold for modern drug discovery. The structural analogs and derivatives stemming from this core compound have demonstrated significant potential as targeted anticancer agents, selective antibiotics, and CNS modulators. The success of these programs underscores the power of strategic medicinal chemistry, where subtle modifications to a privileged core can unlock novel therapeutic activities and overcome critical challenges like drug resistance and off-target toxicity.

Future research will likely focus on several key areas:

  • Expansion to New Targets: Exploring the activity of picolinamide libraries against other disease-relevant targets, such as metabolic and inflammatory enzymes.

  • Optimization of Pharmacokinetics: Further refining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve oral bioavailability and in vivo efficacy.[13][14]

  • Combinatorial Therapies: Investigating the synergistic effects of potent picolinamide analogs when used in combination with existing standards of care in oncology and infectious disease.

The journey from a simple chemical scaffold to a diverse pipeline of therapeutic candidates is a testament to the principles of rational drug design. The this compound family of compounds represents a significant chapter in this ongoing story, with the promise of delivering next-generation medicines for researchers and patients alike.

References

  • Process for synthesis of picolinamides. (2021). Google Patents.
  • Synthesis of picolinamide amide derivatives. Reagents and conditions:... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). Molecules. Retrieved January 21, 2026, from [Link]

  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules. Retrieved January 21, 2026, from [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). ACS Infectious Diseases. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). MDPI. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. (2011). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • This compound, 95% Purity, C8H11N3O, 25 grams. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

  • In silico study of the mechanism of action, pharmacokinetic and toxicological properties of some N-methylanthranilates and their analogs. (2019). Food and Chemical Toxicology. Retrieved January 21, 2026, from [Link]

  • In silico study of the mechanism of action, pharmacokinetic and toxicological properties of some N-methylanthranilates and their analogs | Request PDF. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-Methyl-4-(methylamino)picolinamide as a Scaffold for Aurora B Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Aurora kinase family, particularly Aurora B, represents a critical node in the regulation of mitosis. Its frequent overexpression in a multitude of human cancers has solidified its status as a high-value target for oncology drug discovery.[1][2][3][4] Inhibition of Aurora B disrupts the fidelity of cell division, leading to catastrophic mitotic errors and subsequent apoptosis in rapidly proliferating cancer cells.[3][5] This guide provides a comprehensive technical overview of N-Methyl-4-(methylamino)picolinamide (NMMP), a heterocyclic compound that has emerged as a promising scaffold for the development of selective Aurora B kinase inhibitors.[5] We will dissect the function of Aurora B, the mechanism of action of picolinamide-based inhibitors, and provide detailed, field-proven protocols for their preclinical evaluation.

Introduction: Aurora B Kinase - The Mitotic Guardian and Oncology Target

The Critical Role of Aurora B in Cell Division

Aurora B is a serine/threonine kinase that functions as the enzymatic heart of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[6][7][8] This complex undergoes a dynamic localization throughout mitosis, moving from centromeres in early mitosis to the spindle midzone and midbody during anaphase and cytokinesis, allowing it to orchestrate several key mitotic events.[6][9][10]

Key functions of Aurora B include:

  • Error Correction: It is the central component of the spindle assembly checkpoint, detecting and destabilizing incorrect kinetochore-microtubule attachments to ensure faithful chromosome segregation.[7][8]

  • Chromosome Condensation and Cohesion: Aurora B phosphorylates Histone H3 at Serine 10 (H3S10), a modification crucial for proper chromosome condensation and structure.[4][9][10]

  • Cytokinesis: In late mitosis, Aurora B relocates to the equatorial cortex and midbody to regulate the final abscission event that separates the two daughter cells.[6][7]

Rationale for Targeting Aurora B in Cancer

The processes governed by Aurora B are fundamental to cell division. Cancer cells, characterized by their rapid and uncontrolled proliferation, are exquisitely dependent on the proper functioning of the mitotic machinery. Overexpression of Aurora B is a common feature in many human tumors and is often correlated with aneuploidy, aggressive phenotypes, and poor patient prognosis.[1][3][4] This dependency creates a therapeutic window: inhibiting Aurora B preferentially affects rapidly dividing cancer cells while having a more manageable impact on quiescent, healthy tissues. The primary consequence of potent Aurora B inhibition in cancer cells is a failure of cytokinesis, leading to the formation of large, polyploid cells that subsequently undergo apoptosis.[11]

Aurora_B_Pathway cluster_CPC Chromosomal Passenger Complex (CPC) cluster_Process Mitotic Progression cluster_Substrates Key Substrates & Outcomes AurB Aurora B (Kinase) INCENP INCENP (Scaffold) H3S10 Histone H3 (Ser10) AurB->H3S10 MCAK MCAK AurB->MCAK CENPA CENP-A AurB->CENPA CytokinesisOutcome Successful Cytokinesis AurB->CytokinesisOutcome Survivin Survivin Borealin Borealin Prophase Prophase (Centromeres) Metaphase Metaphase (Centromeres) Anaphase Anaphase (Spindle Midzone) Cytokinesis Cytokinesis (Midbody) Condensation Chromosome Condensation ErrorCorrection Error Correction

Caption: The Aurora B signaling pathway during mitosis.

This compound: A Privileged Scaffold

Chemical Properties and Structure

This compound (NMMP) is a substituted picolinamide, a class of compounds recognized for their versatility as ligands and potential biological activity.[5] Its core structure consists of a pyridine ring with an N-methylcarboxamide group at position 2 and a methylamino group at position 4.

  • Molecular Formula: C₈H₁₁N₃O[5][12][13]

  • Molecular Weight: 165.19 g/mol [5][12][13]

  • CAS Number: 1065074-98-7[5][12][13]

This scaffold serves as an excellent starting point for medicinal chemistry efforts due to its synthetic tractability and the potential for modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Chemical structure of this compound.

From Scaffold to Selective Inhibitor

While the base NMMP structure provides a foundation, targeted chemical modifications are necessary to achieve high-potency and selective inhibition of Aurora B. Research has shown that derivatives, such as N-methylpicolinamide-4-thiol compounds, demonstrate significant anti-proliferative activity.[14][15] One such derivative, compound 6p, was found to selectively inhibit Aurora B kinase with activity superior to the multi-kinase inhibitor sorafenib in some cancer cell lines.[3][14] These modifications are designed to enhance interactions with specific residues within the ATP-binding pocket of Aurora B.

Mechanism of Action: How Picolinamides Inhibit Aurora B

The primary mechanism of action for NMMP derivatives is competitive inhibition at the ATP-binding site of Aurora B kinase.[5] By occupying this pocket, the inhibitor prevents ATP from binding, thereby blocking the phosphotransferase activity of the enzyme. Molecular docking studies have corroborated this mechanism, illustrating stable interactions between the inhibitor and key amino acid residues in the kinase's catalytic domain.[5][14]

The downstream cellular consequences of this inhibition are profound:

  • Inhibition of H3S10 Phosphorylation: The most immediate biomarker of Aurora B inhibition is a reduction in the phosphorylation of its direct substrate, Histone H3, at serine 10.

  • Failure of Cytokinesis: The block in kinase activity prevents the proper completion of cell division, leading to endoreduplication—a process where cells replicate their DNA without dividing, resulting in polyploid cells.[11]

  • Apoptosis: The resulting genomic instability and mitotic chaos trigger programmed cell death, which is the ultimate therapeutic outcome.[5]

Preclinical Evaluation Workflow: A Technical Guide

A rigorous, multi-step workflow is essential to characterize a novel Aurora B inhibitor. The process is designed to be self-validating, where results from one phase inform and are confirmed by the next.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Compound Synthesis (NMMP Derivative) biochem Phase 1: Biochemical Assay (In Vitro Kinase Activity) start->biochem Direct Target Interaction? cellular Phase 2: Cellular Assays (Target Engagement & Viability) biochem->cellular Cell Permeable? On-Target Effect? phenotype Phase 3: Phenotypic Analysis (Cellular Imaging) cellular->phenotype Induces Expected Phenotype? end Lead Candidate phenotype->end

Caption: A logical workflow for the evaluation of Aurora B inhibitors.

Phase 1: In Vitro Biochemical Characterization

Protocol: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)

  • Causality & Rationale: This is the foundational experiment. Its purpose is to confirm that the compound directly inhibits the purified Aurora B kinase enzyme, independent of any cellular context. The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced.[16][17][18]

  • Methodology:

    • Reagent Preparation:

      • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

      • Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein) and ATP in the assay buffer. The ATP concentration should be near the Kₘ of Aurora B to ensure accurate potency determination.[19]

      • Perform a serial dilution of the test compound (e.g., NMMP derivative) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

      • Dilute purified, recombinant human Aurora B kinase to its optimal working concentration (determined via prior enzyme titration) in assay buffer.

    • Assay Execution (384-well plate format):

      • Add 1 µL of the test compound dilution or vehicle control (DMSO) to each well.

      • Add 2 µL of the diluted Aurora B enzyme solution.

      • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

      • Incubate the plate at room temperature for 60 minutes.[16]

    • Signal Detection:

      • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

      • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.[17]

      • Read the luminescence signal on a plate reader.

    • Data Analysis:

      • Convert luminescence values to percent inhibition relative to vehicle controls.

      • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Phase 2: Cellular Activity and Target Engagement

Protocol: Cell Proliferation Assay (MTT)

  • Causality & Rationale: After confirming direct enzyme inhibition, this assay determines if the compound can enter living cells and exert a biological effect, namely, inhibiting cell growth. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Methodology:

    • Cell Seeding: Seed a cancer cell line known to overexpress Aurora B (e.g., HCT116, HeLa) into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the NMMP derivative for 72 hours.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting absorbance against inhibitor concentration.

Protocol: Western Blot for Phospho-Histone H3 (Ser10)

  • Causality & Rationale: This is a critical self-validating step. A decrease in cell proliferation could be due to off-target toxicity. This assay confirms that the observed anti-proliferative effect is mediated by the intended mechanism—the inhibition of Aurora B in a cellular environment. A reduction in the p-H3S10 signal provides direct evidence of on-target activity.[20][21]

  • Methodology:

    • Treatment and Lysis: Treat cultured cancer cells with the NMMP derivative at various concentrations (e.g., 0.5x, 1x, 5x GI₅₀) for a defined period (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with a primary antibody specific for phospho-Histone H3 (Ser10).

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Validation: Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. A dose-dependent decrease in the p-H3S10 signal relative to the total H3 signal confirms on-target activity.

Data Synthesis and Interpretation

Effective data presentation is key to comparing lead candidates and understanding structure-activity relationships (SAR).

Table 1: Comparative Inhibitory Activity of Picolinamide Derivatives

CompoundAurora B IC₅₀ (nM) [In Vitro Assay]HCT116 GI₅₀ (µM) [MTT Assay]p-H3S10 Inhibition (at 1 µM)
NMMP (Scaffold)>10,000>50Minimal
Derivative 6p 87 0.52 Strong
Derivative 7a3502.1Moderate
Sorafenib (Control)2,5004.5Weak

Note: Data are representative examples based on published findings for illustrative purposes.[14][15]

The data clearly illustrate the principles of lead optimization. The parent NMMP scaffold is inactive, but modifications leading to Derivative 6p yield a potent inhibitor with strong in vitro and cellular activity. The correlation between the biochemical IC₅₀, the cellular GI₅₀, and the target modulation (p-H3S10 inhibition) provides a high degree of confidence that the compound's anti-proliferative effects are driven by Aurora B inhibition.

Challenges and Future Directions

The primary challenge in the clinical development of Aurora B inhibitors is managing on-target toxicities, particularly hematological side effects like neutropenia, due to the essential role of Aurora B in the division of normal progenitor cells.[22]

Future research should focus on:

  • Enhancing Selectivity: Improving selectivity for Aurora B over Aurora A and other kinases to minimize off-target effects.

  • Optimizing Pharmacokinetics: Developing derivatives with favorable absorption, distribution, metabolism, and excretion (ADME) profiles suitable for clinical use.

  • Combination Strategies: Exploring synergistic combinations with other anti-cancer agents, such as taxanes or DNA-damaging agents, to enhance efficacy and potentially lower required doses.

Conclusion

This compound has proven to be a valuable and synthetically versatile scaffold for the generation of potent and selective Aurora B kinase inhibitors. Its derivatives have demonstrated compelling preclinical activity, validating Aurora B as a druggable target. The systematic application of the biochemical and cellular assays detailed in this guide provides a robust framework for identifying and validating lead candidates from this chemical series, paving the way for the development of next-generation mitotic inhibitors for cancer therapy.

References

  • Patsnap Synapse. (2025, March 11). What Aurora B inhibitors are in clinical trials currently?
  • Benchchem. This compound | 1065074-98-7.
  • PubMed Central. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins.
  • Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Source Not Provided.
  • PubMed Central. Aurora B Inhibitors as Cancer Therapeutics.
  • Frontiers.
  • Promega Corpor
  • National Cancer Institute. Clinical Trials Using Aurora Kinase Inhibitor.
  • PubMed Central. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis.
  • AURORA B Kinase Enzyme System D
  • Wikipedia. Aurora kinase B.
  • ResearchGate. Comprehensive list of Aurora B inhibitors in clinical trials.
  • Creative Diagnostics.
  • PubMed Central. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform.
  • Reaction Biology.
  • PubMed Central. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.
  • PubMed.
  • MDPI. Aurora B Inhibitors as Cancer Therapeutics.
  • PubMed. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.
  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
  • BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit.
  • Guidechem. This compound 1065074-98-7 wiki.
  • MDPI.
  • Patsnap Synapse. (2025, March 11). What are the new molecules for Aurora B inhibitors?
  • PubMed Central. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
  • Benchchem. Application Notes: Experimental Design for Aurora Kinase Inhibition Assays.
  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide deriv
  • CP Lab Safety. This compound, 95% Purity, C8H11N3O, 25 grams.
  • PubMed Central.
  • National Institutes of Health. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas.

Sources

The Therapeutic Potential of N-Methyl-4-(methylamino)picolinamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-4-(methylamino)picolinamide (NMMP) has emerged as a compound of significant interest within the landscape of oncological research. While direct therapeutic applications of NMMP are in early stages of exploration, its core structure serves as a critical pharmacophore and a versatile synthetic intermediate for a new generation of potent kinase inhibitors. This technical guide provides an in-depth analysis of NMMP, focusing on its role as a foundational scaffold for the development of novel anti-cancer agents. We will delve into the synthesis, mechanism of action, and preclinical data of key derivatives, with a particular focus on their activity as Aurora B kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of innovative cancer therapeutics.

Introduction to this compound (NMMP)

This compound, a picolinamide derivative, is a small molecule with the chemical formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol .[1] Its unique structure, featuring a methylamino group at the 4-position of the pyridine ring, has garnered attention for its potential biological activities.[1] While primarily utilized as a research chemical, preliminary investigations suggest that NMMP itself possesses anti-proliferative properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of NMMP is fundamental for its application in drug discovery and development.

PropertyValueReference
IUPAC Name N-methyl-4-(methylamino)pyridine-2-carboxamidePubChem
CAS Number 1065074-98-7[1]
Molecular Formula C₈H₁₁N₃O[1]
Molecular Weight 165.19 g/mol [1]
Canonical SMILES CNC1=CC(=NC=C1)C(=O)NC[1]
Early Biological Activity

Initial studies have indicated that NMMP may exhibit inhibitory activity against certain cancer cell lines. Specifically, it has shown promise against the HepG2 human liver cancer cell line.[1] The proposed mechanism of action for NMMP involves the inhibition of Aurora B kinase, a key regulator of mitosis.[1] This early evidence provides a strong rationale for the exploration of NMMP and its derivatives as potential anti-cancer therapeutics.

NMMP as a Scaffold for Potent Kinase Inhibitors

The true therapeutic potential of the NMMP scaffold is most evident in its derivatives. By serving as a foundational building block, NMMP has enabled the synthesis of more complex molecules with significantly enhanced anti-cancer properties. Two prominent classes of derivatives, the 4-(4-formamidophenylamino)-N-methylpicolinamides and the N-methylpicolinamide-4-thiols, have demonstrated remarkable efficacy in preclinical studies.

Mechanism of Action: Targeting Aurora B Kinase

The primary molecular target for many therapeutically relevant NMMP derivatives is Aurora B kinase.[2] This serine/threonine kinase is a crucial component of the chromosomal passenger complex, which orchestrates several key events during mitosis, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3][4]

Deregulated expression of Aurora B is a common feature in a wide range of human cancers and is often associated with aneuploidy and tumor progression.[4] Consequently, the inhibition of Aurora B has emerged as a promising strategy for cancer therapy.[4] NMMP derivatives have been shown to selectively bind to the ATP-binding pocket of Aurora B, thereby inhibiting its kinase activity and disrupting mitotic progression, ultimately leading to apoptosis in cancer cells.[1][2]

Aurora_B_Signaling_Pathway cluster_mitosis Mitotic Progression cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora B Kinase Aurora B Kinase INCENP INCENP Aurora B Kinase->INCENP Histone H3 Phosphorylation Histone H3 Phosphorylation Aurora B Kinase->Histone H3 Phosphorylation phosphorylates Kinetochore Proteins Kinetochore Proteins Aurora B Kinase->Kinetochore Proteins phosphorylates Cytoskeletal Proteins Cytoskeletal Proteins Aurora B Kinase->Cytoskeletal Proteins phosphorylates Apoptosis Apoptosis Aurora B Kinase->Apoptosis inhibition leads to Survivin Survivin INCENP->Survivin Borealin Borealin Survivin->Borealin Chromosome Condensation Chromosome Condensation Histone H3 Phosphorylation->Chromosome Condensation Chromosome Condensation->Prophase Spindle Assembly Checkpoint Spindle Assembly Checkpoint Kinetochore Proteins->Spindle Assembly Checkpoint Spindle Assembly Checkpoint->Metaphase Cytoskeletal Proteins->Cytokinesis NMMP_Derivative NMMP Derivative NMMP_Derivative->Aurora B Kinase inhibits

Figure 1: Simplified signaling pathway of Aurora B kinase and its inhibition by NMMP derivatives.

Synthesis and Preclinical Evaluation of Key NMMP Derivatives

The versatility of the NMMP scaffold allows for the synthesis of a diverse range of derivatives with tailored pharmacological properties. The following sections detail the synthesis and preclinical anti-cancer activity of two promising classes of these compounds.

4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines.[5][6]

This protocol describes the synthesis of a key intermediate used in the preparation of the 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.[5]

  • A mixture of 4-chloro-N-methylpicolinamide (10.4 g, 61.2 mmol) and 4-amino-N-methylbenzamide (9.01 g, 60 mmol) is heated at 160 °C for 1 hour.[5]

  • The reaction mixture is dissolved in ethanol (228 mL), and concentrated HCl (45.7 mL) is added dropwise.[5]

  • The solution is stirred under reflux for 4 hours and then cooled to room temperature.[5]

  • The resulting solid is collected by filtration, washed with ethanol, and dried.[5]

  • The precipitate is suspended in a 1% NaOH aqueous solution (385 mL) and stirred for 30 minutes.[5]

  • The solid is collected by filtration, crystallized from ethanol, and decolorized with activated carbon to afford 4-(4-aminophenylamino)-N-methylpicolinamide as a white solid.[5]

Several derivatives from this class have demonstrated potent, dose-dependent inhibition of proliferation in human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), with some compounds exhibiting broad-spectrum anti-proliferative activity.[5][6] In vivo studies with a lead compound from this series showed a significant reduction in tumor volume and prolonged survival in a colon carcinoma mouse model.[6] The anti-tumor effects are attributed to the suppression of angiogenesis and the induction of apoptosis and necrosis.[6]

CompoundCell LineIC₅₀ (µM)
Derivative 5q HepG2Low micromolar
Derivative 5q HCT116Low micromolar

Note: Specific IC₅₀ values for all derivatives are detailed in the source literature.[5]

N-methylpicolinamide-4-thiol Derivatives

Another class of promising anti-cancer agents derived from the NMMP scaffold are the N-methylpicolinamide-4-thiol derivatives. These compounds have also been shown to exert their anti-proliferative effects through the inhibition of Aurora B kinase.[1][2]

The following is a general procedure for the synthesis of N-methylpicolinamide-4-thiol derivatives from a key aminophenylthio intermediate.[1]

  • The intermediate, 4-(4-aminophenylthio)-N-methylcarboxamide (2.00 mmol), and anhydrous potassium carbonate (5.00 mmol) are suspended in THF (7.00 mL).[1]

  • Substituted benzoyl chlorides or alkyl acyl chlorides (2.10 mmol) are added dropwise at 0–5 °C.[1]

  • The mixture is stirred at room temperature for 2 hours.[1]

  • The reaction mixture is poured into a mixture of ethyl acetate (50 mL) and brine (50 mL).[1]

  • The aqueous layer is back-extracted with ethyl acetate (3 x 30 mL).[1]

  • The combined organic layers are washed with brine (3 x 50 mL), dried over sodium sulfate, and concentrated to afford the final N-methylpicolinamide-4-thiol derivatives.[1]

Synthesis_Workflow NMMP_Precursor NMMP Precursor (e.g., 4-chloro-N-methylpicolinamide) Coupling_Reaction Coupling Reaction NMMP_Precursor->Coupling_Reaction Amine_Intermediate Amine Intermediate (e.g., 4-aminothiophenol) Amine_Intermediate->Coupling_Reaction NMMP_Derivative_Core NMMP Derivative Core Coupling_Reaction->NMMP_Derivative_Core Acylation Acylation / Further Modification NMMP_Derivative_Core->Acylation Final_Product Final Therapeutic Candidate Acylation->Final_Product

Figure 2: General synthetic workflow for NMMP derivatives.

One particular derivative from this series, compound 6p, has demonstrated potent and broad-spectrum anti-proliferative activities in vitro against several human cancer cell lines, with efficacy reported to be even better than the approved multi-kinase inhibitor, sorafenib.[2]

CompoundCell LineIC₅₀ (µM)
Derivative 6p HepG2 (Liver)<10
Derivative 6p HCT-116 (Colon)<10
Derivative 6p SW480 (Colon)<10
Derivative 6p SPC-A1 (Lung)<10
Derivative 6p A375 (Melanoma)<10

Source: Huang et al., 2012[2]

Future Directions and Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery. While the direct therapeutic utility of NMMP is still under investigation, its true value lies in its role as a versatile platform for the generation of highly potent and selective anti-cancer agents. The remarkable preclinical data of its derivatives, particularly their ability to inhibit Aurora B kinase, underscores the potential of this chemical class in oncology.

Future research should focus on the optimization of the pharmacokinetic and pharmacodynamic properties of the lead derivatives to identify candidates for clinical development. Further exploration of the structure-activity relationships within this class of compounds could lead to the discovery of even more potent and selective inhibitors of Aurora B and potentially other clinically relevant kinases.

References

  • Huang, T. T., Huang, Y. C., Qing, X. Y., Xia, Y., Luo, X., Ye, T. H., & Yu, L. T. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules (Basel, Switzerland), 17(6), 6317–6330. [Link]

  • Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

  • Huang, T. T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • PubChem. N-methyl-4-(methylamino)pyridine-2-carboxamide. [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Kollareddy, M., Zheleva, D., Dzubak, P., Hajduch, M., & Sarek, J. (2012). Aurora kinase B inhibition: a potential therapeutic strategy for cancer. Journal of medicinal chemistry, 55(23), 10477–10497. [Link]

Sources

Methodological & Application

Synthesis of N-Methyl-4-(methylamino)picolinamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-Methyl-4-(methylamino)picolinamide, a picolinamide derivative of interest in medicinal chemistry and drug development. The picolinamide scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This document outlines a robust and well-documented synthetic route, starting from commercially available 2-picolinic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and providing a framework for successful synthesis.

Introduction and Synthetic Strategy

This compound (CAS No. 1065074-98-7) is a disubstituted pyridine derivative with the molecular formula C8H11N3O.[2][3] The synthetic approach detailed herein is a multi-step process that leverages common and well-understood organic transformations. The overall strategy involves the initial functionalization of the pyridine ring, followed by amide bond formation and subsequent nucleophilic substitution to install the desired methylamino group.

The chosen synthetic pathway can be summarized in three main stages:

  • Chlorination and Esterification: Conversion of 2-picolinic acid to methyl 4-chloropicolinate.

  • Amidation: Reaction of the methyl ester with methylamine to form the key intermediate, 4-chloro-N-methylpicolinamide.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with methylamine to yield the final product.

This route is advantageous as it utilizes readily available starting materials and involves reactions that are generally high-yielding and scalable.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Picolinic AcidReagent Grade, ≥99%Standard Chemical SuppliersStarting Material
Thionyl Chloride (SOCl₂)Reagent Grade, ≥99%Standard Chemical SuppliersUse in a well-ventilated fume hood
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Chemical SuppliersCatalyst for chlorination
Methanol (MeOH)Anhydrous, ≥99.8%Standard Chemical SuppliersReagent and solvent
Methylamine solution2M in THFStandard Chemical SuppliersNucleophile for amidation & SNAr
Magnesium Chloride (MgCl₂)Anhydrous, ≥98%Standard Chemical SuppliersLewis acid catalyst for amidation
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard Chemical SuppliersSolvent
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Chemical SuppliersSolvent
Triethylamine (Et₃N)Reagent Grade, ≥99%Standard Chemical SuppliersBase
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical SuppliersExtraction Solvent
Brine (Saturated NaCl)Prepared in-houseFor washing
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Chemical SuppliersDrying agent

PART 1: Synthesis of Methyl 4-chloropicolinate (Intermediate 1)

This initial step simultaneously introduces a chlorine atom at the 4-position of the pyridine ring and converts the carboxylic acid to a methyl ester. The reaction of picolinic acid with thionyl chloride is known to produce not only the expected acid chloride but also chlorinated derivatives.[4][5][6] This reactivity is harnessed to directly synthesize the required 4-chloro intermediate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add anhydrous N,N-dimethylformamide (DMF, catalytic amount, e.g., 0.1 eq) to an excess of thionyl chloride (SOCl₂, e.g., 3-4 eq).

  • Addition of Starting Material: Over a period of 30 minutes, carefully add 2-picolinic acid (1.0 eq) in portions to the stirred SOCl₂/DMF mixture.

  • Reaction: Heat the resulting solution to reflux (approximately 72-76 °C) for 16-18 hours. Vigorous evolution of SO₂ and HCl gas will be observed, necessitating the use of a gas trap or performance within a fume hood.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an inert solvent like toluene and concentrate under reduced pressure to remove excess SOCl₂. This process should be repeated two to three times.[7]

  • Esterification: Carefully add the resulting crude 4-chloropicolinoyl chloride to anhydrous methanol, pre-cooled in an ice bath, ensuring the internal temperature does not exceed 55 °C.[7]

  • Isolation: Stir the methanolic solution at room temperature for 45-60 minutes. The product may precipitate. If necessary, cool the mixture and add diethyl ether to facilitate further precipitation. The solid is collected by filtration, washed with ether, and then neutralized with a base like sodium bicarbonate before extraction with ethyl acetate.[7] The organic layers are combined, dried over sodium sulfate, and concentrated to yield Methyl 4-chloropicolinate.

G Picolinic_Acid 2-Picolinic Acid SOCl2_DMF SOCl₂ / cat. DMF Reflux, 16h Picolinic_Acid->SOCl2_DMF Acid_Chloride 4-chloropicolinoyl chloride SOCl2_DMF->Acid_Chloride Methanol Methanol (MeOH) Room Temp, 1h Acid_Chloride->Methanol Intermediate_1 Methyl 4-chloropicolinate (Intermediate 1) Methanol->Intermediate_1 G Intermediate_1 Methyl 4-chloropicolinate (Intermediate 1) Reagents Methylamine (2M in THF) MgCl₂, THF Room Temp, 2-4h Intermediate_1->Reagents Intermediate_2 4-Chloro-N-methylpicolinamide (Intermediate 2) Reagents->Intermediate_2 G Intermediate_2 4-Chloro-N-methylpicolinamide (Intermediate 2) Reagents Excess Methylamine Sealed Vessel 80-120 °C, 12-24h Intermediate_2->Reagents Final_Product This compound (Final Product) Reagents->Final_Product G cluster_0 Overall Workflow Picolinic_Acid 2-Picolinic Acid Intermediate_1 Methyl 4-chloropicolinate Picolinic_Acid->Intermediate_1 Step 1: Chlorination/ Esterification Intermediate_2 4-Chloro-N-methylpicolinamide Intermediate_1->Intermediate_2 Step 2: Amidation Final_Product This compound Intermediate_2->Final_Product Step 3: SNAr

Sources

Application Notes and Protocols for N-Methyl-4-(methylamino)picolinamide In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

N-Methyl-4-(methylamino)picolinamide is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the field of oncology research.[1] Its structural backbone, the picolinamide scaffold, is considered a "privileged scaffold" in medicinal chemistry due to its ability to be readily modified to interact with a diverse range of biological targets.[2] Research has indicated that this compound and its derivatives can interact with crucial cellular targets like kinases, which are pivotal in cell division and signaling pathways.[1] Specifically, derivatives of this compound have been identified as potent inhibitors of Aurora-B kinase and VEGFR-2 kinase, both of which are key players in cancer progression.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro assays to characterize the biological activity of this compound. The protocols detailed herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Part 1: Foundational Assays for Cytotoxicity and Anti-Proliferative Effects

A primary step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The following assays are fundamental for establishing a baseline of the compound's activity in relevant cancer cell lines.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer, or HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[3][6][7]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Sorafenib).[3][8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours to assess the time-dependent effects of the compound.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)% Cell Viability (HepG2)% Cell Viability (A549)% Cell Viability (HCT116)
0.198 ± 3.299 ± 2.597 ± 4.1
185 ± 4.592 ± 3.888 ± 5.2
1052 ± 5.165 ± 4.258 ± 6.3
5021 ± 3.935 ± 3.125 ± 4.7
1008 ± 2.715 ± 2.912 ± 3.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for MTT Assay:

MTT_Workflow A Seed Cells in 96-well Plate B Compound Treatment (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Part 2: Biochemical Assays for Target Engagement

Based on existing literature, this compound derivatives are known to target kinases.[1][4] Therefore, direct biochemical assays are crucial to confirm target engagement and determine the inhibitory potency of the compound.

Kinase Inhibition Assay (e.g., Aurora-B Kinase)

Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of a specific kinase, such as Aurora-B. The assay typically involves incubating the kinase with its substrate and ATP, and then detecting the product formation. A reduction in product formation in the presence of the compound indicates inhibition.

Protocol (Example using a luminescence-based assay):

  • Reagent Preparation: Prepare assay buffer, recombinant Aurora-B kinase, a suitable substrate peptide, and ATP.

  • Compound Dilution: Serially dilute this compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the diluted compound, and the Aurora-B kinase. Incubate for a short period (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity) via a luminescence signal.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

Data Presentation:

Compound Concentration (nM)Aurora-B Kinase Activity (%)VEGFR-2 Kinase Activity (%)
195 ± 4.898 ± 3.5
1078 ± 5.291 ± 4.1
10045 ± 4.175 ± 5.3
50015 ± 3.548 ± 4.9
10005 ± 2.122 ± 3.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization:

Kinase_Inhibition Compound N-Methyl-4- (methylamino)picolinamide Kinase Aurora-B Kinase Compound->Kinase Inhibition Inhibition Product Phosphorylated Substrate + ADP Kinase->Product ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase

Caption: Inhibition of kinase activity by this compound.

Part 3: Cell-Based Assays for Mechanistic Insights

While biochemical assays confirm direct target engagement, cell-based assays are essential to understand the compound's effects within a more physiologically relevant context.[9]

Western Blot Analysis for Target Pathway Modulation

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. This can be used to assess the phosphorylation status of downstream targets of a kinase, providing evidence of target engagement in a cellular environment. For an Aurora-B inhibitor, one could examine the phosphorylation of its substrate, Histone H3 at Serine 10.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated target (e.g., phospho-Histone H3) and the total target protein. A loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental Workflow for Western Blot:

Western_Blot_Workflow A Cell Treatment with Compound B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with Antibodies E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Workflow for Western Blot analysis to assess protein phosphorylation.

Part 4: Exploratory Assays for Epigenetic Modulation

The structural features of picolinamide derivatives suggest they could potentially interact with epigenetic targets, such as histone methyltransferases (HMTs) or DNA methyltransferases (DNMTs).[10][11][12] While direct evidence for this compound's activity on these targets is not yet established, the following assays can be used for exploratory screening.

In Vitro Histone Methyltransferase (HMT) Assay

Principle: HMTs catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a lysine or arginine residue on a histone substrate.[10][11] An in vitro assay can measure the inhibition of this process.

Protocol (Example using a fluorescence-based assay):

  • Reagent Preparation: Prepare assay buffer, a recombinant HMT (e.g., G9a or EZH2), a histone peptide substrate, and the cofactor SAM.

  • Compound Dilution: Serially dilute this compound.

  • Reaction Setup: In a microplate, combine the HMT, the compound, and the histone substrate.

  • Initiate Reaction: Add SAM to start the methylation reaction.

  • Incubation: Incubate at 30°C for the desired time.

  • Detection: Use a detection system that can quantify either the methylated product or the byproduct S-adenosylhomocysteine (SAH).[10] Several commercial kits are available that utilize fluorescence polarization or TR-FRET.

  • Data Acquisition and Analysis: Measure the signal and calculate the IC₅₀ value.

Logical Relationship for HMT Assay:

HMT_Assay_Logic Compound N-Methyl-4- (methylamino)picolinamide HMT Histone Methyltransferase Compound->HMT Inhibition Inhibition Product Methylated Histone + SAH HMT->Product SAM SAM SAM->HMT Histone Histone Substrate Histone->HMT

Caption: Logic of an in vitro histone methyltransferase inhibition assay.

References

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. National Institutes of Health. [Link]

  • Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. PubMed. [Link]

  • Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service. CD BioSciences. [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central. [Link]

  • Biochemical lysine methyltransferase assay – studying low-turnover enzymes. Domainex. [Link]

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. [Link]

  • A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. ACS Publications. [Link]

  • DNA methyltransferase assays. PubMed. [Link]

  • Identification of Four Potential Epigenetic Modulators from the NCI Structural Diversity Library Using a Cell-Based Assay. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • An Overview of Epigenetic Assays. PMC - NIH. [Link]

  • Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. JoVE. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC - NIH. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH. [Link]

  • This compound, 95% Purity, C8H11N3O, 25 grams. CP Lab Safety. [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem. [Link]

  • 4-Chloro-N-methylpicolinamide. PubChem - NIH. [Link]

  • 4-Chloro-N-methylpicolinamide-[d3]. PharmaCompass.com. [Link]

Sources

Application Note: Biochemical Characterization of N-Methyl-4-(methylamino)picolinamide as an Aurora B Kinase Inhibitor using the ADP-Glo™ Kinase Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the biochemical characterization of N-Methyl-4-(methylamino)picolinamide, a putative inhibitor of Aurora B kinase. We detail a robust, step-by-step protocol for determining the compound's inhibitory potency (IC₅₀) using the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production. This application note is designed for researchers in oncology, cell biology, and drug discovery, offering field-proven insights into assay design, execution, data analysis, and interpretation.

Introduction: The Critical Role of Aurora B Kinase in Mitosis

Aurora B is a serine/threonine kinase that plays an indispensable role in orchestrating cell division.[1][2][3] As a core component of the Chromosomal Passenger Complex (CPC), Aurora B ensures the fidelity of mitosis through several key functions: it facilitates proper chromosome condensation, corrects improper attachments between kinetochores and microtubules, and governs the spindle assembly checkpoint (SAC).[1][4][5] The kinase's activity is tightly regulated throughout the cell cycle, peaking during the G2/M transition.[2]

Dysregulation and overexpression of Aurora B are frequently observed in various human cancers, leading to genomic instability and aneuploidy, hallmarks of tumorigenesis.[4][6] This makes Aurora B a compelling therapeutic target for the development of novel anti-cancer agents. The compound this compound has been identified as a potential modulator of kinase activity, with studies suggesting it interacts with the ATP-binding pocket of Aurora B.[7] Therefore, a precise and reproducible method to quantify its inhibitory effect is paramount.

This guide leverages the ADP-Glo™ Kinase Assay (Promega), a robust platform well-suited for high-throughput screening and detailed kinetic analysis of kinase inhibitors.[8][9][10] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of Aurora B within the Chromosomal Passenger Complex and its downstream phosphorylation events critical for mitosis. This compound is hypothesized to act as an ATP-competitive inhibitor, blocking the kinase's ability to phosphorylate its substrates.

AuroraB_Pathway cluster_Substrates Key Mitotic Substrates INCENP INCENP AURKB Aurora B Kinase INCENP->AURKB Binds & Activates Survivin Survivin Survivin->AURKB Borealin Borealin Borealin->AURKB ADP ADP AURKB->ADP Catalyzes Phosphorylation Substrate Phosphorylation AURKB->Phosphorylation HistoneH3 Histone H3 (Ser10) MCAK MCAK CENPA CENP-A ATP ATP ATP->AURKB Inhibitor N-Methyl-4- (methylamino)picolinamide Inhibitor->AURKB Competes with ATP Phosphorylation->HistoneH3 Chromosome Condensation Phosphorylation->MCAK Microtubule Destabilization Phosphorylation->CENPA Kinetochore Function

Caption: Aurora B kinase signaling pathway and proposed mechanism of inhibition.

Assay Principle: The ADP-Glo™ System

The ADP-Glo™ Kinase Assay is a two-step, homogeneous luminescent assay.[10][11] Its design allows for the detection of kinase activity even with low ATP-to-ADP conversion rates, making it highly sensitive.[8]

  • Kinase Reaction: Recombinant Aurora B kinase, its substrate (e.g., a generic peptide or protein like Myelin Basic Protein), and ATP are incubated with varying concentrations of the test inhibitor, this compound. The kinase transfers the γ-phosphate from ATP to the substrate, producing ADP.

  • ADP Detection:

    • Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This is crucial as high background ATP levels would interfere with the signal.

    • Step 2 (ADP to ATP Conversion & Luminescence): The Kinase Detection Reagent is added, containing enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal, which is directly proportional to the amount of ADP generated in the initial kinase reaction.[9][11]

ADP_Glo_Workflow Start Aurora B Kinase + Substrate + ATP + Inhibitor Reaction Kinase phosphorylates substrate Start->Reaction Products Phosphorylated Substrate + ADP + leftover ATP Reaction->Products AddReagent1 Add ADP-Glo™ Reagent Depletion Remaining ATP is consumed AddReagent1->Depletion Products2 Phosphorylated Substrate + ADP Depletion->Products2 AddReagent2 Add Kinase Detection Reagent (contains Luciferase) Conversion ADP is converted to ATP AddReagent2->Conversion Luminescence Luciferase + ATP -> LIGHT Conversion->Luminescence

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

ReagentRecommended SupplierCatalog Number
Aurora B Kinase Enzyme SystemPromegaV4382
ADP-Glo™ Kinase AssayPromegaV9101
This compoundCustom Synthesis/Vendor1065074-98-7
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418
ATP, 10mM SolutionPromegaV9151
Multi-well plates, 96-well, white, flat bottomCorning3917
Plate reader with luminescence detectionBMG LABTECH/Equivalent-

Experimental Protocol

This protocol is optimized for a 96-well plate format. All reactions should be performed in duplicate or triplicate.

Reagent Preparation
  • Kinase Reaction Buffer (1X): Prepare the 1x Kinase Assay Buffer by diluting the provided 5x buffer with nuclease-free water. Keep on ice.

  • Test Compound (Inhibitor) Dilution Series:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in 100% DMSO. For a 10-point IC₅₀ curve, a 1:3 dilution series is recommended, starting from 1 mM down to 50 nM (this will be further diluted in the assay).

    • Causality: Using 100% DMSO for serial dilutions prevents compound precipitation and maintains consistency. The final DMSO concentration in the assay must be kept low (≤1%) to avoid impacting enzyme activity.

  • ATP Solution: Thaw the 10 mM ATP stock. Dilute to the desired final concentration in 1x Kinase Reaction Buffer.

    • Expert Insight: The choice of ATP concentration is critical. For initial IC₅₀ determination, using the ATP concentration at its Michaelis-Menten constant (Kₘ) for Aurora B (~15-50 µM, check enzyme datasheet) provides a sensitive measure of inhibitor affinity (Kᵢ).[12][13] To better predict cellular efficacy, the assay can be run at physiological ATP concentrations (~1-5 mM).[14][15]

  • Enzyme Preparation: Thaw the Aurora B kinase on ice. Dilute the enzyme to the required working concentration in 1x Kinase Reaction Buffer immediately before use. The optimal enzyme concentration should be determined empirically to achieve a robust signal with ~10-30% ATP consumption.

Assay Procedure
  • Plate Setup:

    • Add 2.5 µL of the serially diluted this compound to the "Test Inhibitor" wells.

    • Add 2.5 µL of 100% DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Add Kinase:

    • Add 2.5 µL of diluted Aurora B kinase to the "Test Inhibitor" and "Positive Control" wells.

    • Add 2.5 µL of 1x Kinase Reaction Buffer to the "Blank" wells.

  • Initiate Kinase Reaction:

    • Add 5 µL of the Substrate/ATP mix to all wells. The total reaction volume is 10 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.[16]

  • Terminate Reaction and Deplete ATP:

    • Equilibrate the ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Equilibrate the Kinase Detection Reagent to room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix the plate and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Read Plate:

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU).

  • Average Replicates: Calculate the average RLU for each condition.

  • Subtract Background: Subtract the average RLU of the "Blank" control from all other wells.

  • Calculate Percent Inhibition: Use the following formula:

    % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_PositiveControl))

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor where the response is reduced by half.

  • Log Transform Concentrations: Convert the inhibitor concentrations to their log₁₀ values.

  • Non-linear Regression: Plot Percent Inhibition versus the log-transformed inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) with variable slope.[17][18][19]

  • Derive IC₅₀: The IC₅₀ value is derived from the curve fit. Software such as GraphPad Prism is highly recommended for this analysis.[17]

Sample Data Presentation

The following table represents hypothetical data for this compound against Aurora B kinase.

[Inhibitor] (µM)Log [Inhibitor]Avg RLU (Corrected)% Inhibition
100.0002.001,50098.5
33.3331.522,10097.9
11.1111.054,50095.5
3.7040.5715,00085.0
1.2350.0948,00052.0
0.412-0.3985,00015.0
0.137-0.8698,0002.0
0.046-1.34101,000-1.0
0.015-1.82100,500-0.5
0.000-100,0000.0

From this hypothetical data, the calculated IC₅₀ would be approximately 1.15 µM .

Data Analysis Workflow

Data_Analysis_Pipeline RawData Raw RLU Data (from Plate Reader) AvgData 1. Average Replicates RawData->AvgData BkgSubtract 2. Subtract Blank (Background Correction) AvgData->BkgSubtract CalcInhibition 3. Calculate % Inhibition BkgSubtract->CalcInhibition LogTransform 4. Log Transform [Inhibitor] CalcInhibition->LogTransform Plotting 5. Plot Data (% Inhibition vs. Log [Inhibitor]) LogTransform->Plotting CurveFit 6. Non-linear Regression (Sigmoidal, 4PL) Plotting->CurveFit IC50 Final IC₅₀ Value CurveFit->IC50

Caption: A logical pipeline for IC₅₀ value determination from raw luminescent data.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the results, the following controls must be included in every assay plate:

  • Blank (No Enzyme) Control: This measures the background signal from the reaction components and substrate, ensuring that the detected signal is enzyme-dependent.

  • Positive (No Inhibitor) Control: Represents 100% kinase activity (0% inhibition). It serves as the primary reference for calculating the inhibitory effect of the test compound.

  • Z'-factor Calculation: For assay validation, particularly in a screening context, the Z'-factor should be calculated using the positive and blank controls. A Z' value > 0.5 indicates a robust and reliable assay.

Conclusion

The protocol detailed in this application note provides a validated and highly reproducible method for assessing the inhibitory activity of this compound against Aurora B kinase. By leveraging the sensitivity and simplicity of the ADP-Glo™ Kinase Assay, researchers can confidently determine IC₅₀ values, enabling further investigation into the compound's mechanism of action and its potential as a therapeutic agent. Adherence to the described steps, including careful reagent preparation and rigorous data analysis, will ensure the generation of high-quality, actionable data for drug discovery programs.

References

  • Carmena, M., & Earnshaw, W. C. (2003). The cellular geography of Aurora kinases. Nature Reviews Molecular Cell Biology, 4(11), 842-854. [Link]

  • Wikipedia. (2023). Aurora kinase B. [Link]

  • Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology, 5, 279. [Link]

  • Kollareddy, M., Zheleva, D., Dzubak, P., et al. (2012). Aurora kinases: structure, functions and their association with cancer. Molecular Cancer, 11, 88. [Link]

  • Barr, F. A., & Gruneberg, U. (2007). Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. Journal of Cell Science, 120(Pt 18), 3049-3058. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Reaction Biology. (n.d.). Complete kinase assay list. [Link]

  • Grokipedia. (n.d.). Aurora kinase B. [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]

  • Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. [Link]

  • Kédinger, V., et al. (2012). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 287(35), 29887–29898. [Link]

  • ResearchGate. (2023). How to calculate IC50. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • ResearchGate. (n.d.). Role of AurA and AurB in mitosis. [Link]

  • Murata-Hori, M., et al. (2002). Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. Molecular Biology of the Cell, 13(3), 1099-1108. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Udy, D. B., et al. (2015). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology, 3, 39. [Link]

  • Khan, J., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 23, 1. [Link]

  • Thakkar, D., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(4), 1032–1040. [Link]

  • Kédinger, V., et al. (2012). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. Journal of Biological Chemistry, 287(35), 29887-98. [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. [Link]

  • Karaman, M. W., & Batalha, P. M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Hsu, J. Y., et al. (2015). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 6(1), 437–447. [Link]

  • PharmaCompass. (n.d.). 4-Chloro-N-methylpicolinamide-[d3]. [Link]

Sources

Application Notes and Protocols for N-Methyl-4-(methylamino)picolinamide in HepG2 Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Methyl-4-(methylamino)picolinamide is a small molecule inhibitor belonging to the picolinamide class of compounds, which has garnered significant interest in oncological research.[1] Picolinamide derivatives have been investigated for their anti-cancer properties, targeting key cellular processes such as cell proliferation and angiogenesis.[1][2] Mechanistically, this compound is suggested to function as an inhibitor of Aurora-B kinase, a critical regulator of mitosis.[3][4] By binding to the ATP pocket of Aurora-B kinase, the compound disrupts its function, leading to mitotic errors and subsequent apoptosis in cancer cells.[3] Furthermore, related picolinamide compounds have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[2][5]

The human hepatoma cell line, HepG2, is a widely used in vitro model for liver cancer research. These cells exhibit an epithelial-like morphology and are instrumental in studies of hepatotoxicity and drug metabolism.[3] this compound has shown promising anti-proliferative and inhibitory activity against HepG2 cells, indicating its potential as a therapeutic agent for hepatocellular carcinoma.[2][3]

These application notes provide a comprehensive guide for researchers utilizing this compound in HepG2 cell culture. Detailed protocols for compound preparation, cell culture maintenance, and key assays to evaluate its biological effects are presented to ensure reproducible and reliable results.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundBenchChem1065074-98-7
HepG2 cellsATCCHB-8065
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco14190144
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
BrdU Cell Proliferation Assay KitAbcamab126556
Caspase-Glo® 3/7 Assay SystemPromegaG8090

Preparation of this compound Stock Solution

Causality Behind Experimental Choices: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used for dissolving small molecules for in vitro assays due to its high solubilizing capacity and compatibility with cell culture media at low concentrations.[6] It is crucial to use anhydrous DMSO to prevent compound degradation and ensure accurate concentration.

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 165.19 g/mol ), dissolve 1.65 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C for 10 minutes can aid in solubilization.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term use.

HepG2 Cell Culture Protocol

Expertise & Experience: HepG2 cells are adherent and tend to grow in clusters. It is important to subculture them before they reach full confluency to maintain their health and ensure consistent experimental results.

Protocol:

  • Cell Thawing:

    • Rapidly thaw the cryovial of HepG2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (EMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance:

    • Observe the cells daily and change the medium every 2-3 days.

    • Subculture the cells when they reach 80-90% confluency.

  • Cell Passaging:

    • Aspirate the culture medium and wash the cell monolayer with DPBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-7 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 2-3 volumes of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed new flasks at a recommended ratio of 1:4 to 1:8.

Experimental Workflow for Evaluating this compound

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Assays A Prepare 10 mM Stock of this compound in DMSO D Treat Cells with Serial Dilutions of this compound A->D B Culture and Passage HepG2 Cells C Seed HepG2 Cells in 96-well plates B->C C->D E Cell Viability (MTT Assay) D->E F Cell Proliferation (BrdU Assay) D->F G Apoptosis (Caspase-3/7 Assay) D->G

Figure 1: Experimental workflow for assessing the effects of this compound on HepG2 cells.

Cell Viability Assay (MTT Assay)

Trustworthiness: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[7][8]

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.[2] Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Assay)

Expertise & Experience: The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation. This method involves incorporating the thymidine analog BrdU into newly synthesized DNA, which is then detected by a specific antibody.[10][11]

Protocol:

  • Seed HepG2 cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with this compound for the desired time.

  • Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[12]

  • Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.

  • Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add the secondary antibody conjugate.

  • Add the substrate and measure the absorbance or fluorescence according to the kit's instructions.

Apoptosis Assay (Caspase-3/7 Assay)

Trustworthiness: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, generating a luminescent signal proportional to the amount of caspase activity.[13][14]

Protocol:

  • Seed HepG2 cells in a white-walled 96-well plate at a density of 2 x 10^4 cells per well.[4]

  • Treat the cells with this compound for the desired duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Expected Results and Data Presentation

The following table provides an example of how to present the data obtained from the described assays.

Concentration (µM)Cell Viability (%) (MTT, 48h)Cell Proliferation (%) (BrdU, 48h)Caspase-3/7 Activity (RLU) (48h)
Vehicle100100Baseline
0.1.........
1.........
10.........
100.........

Mechanistic Insights: Signaling Pathways

Aurora-B Kinase Inhibition: Inhibition of Aurora-B kinase by this compound disrupts the proper attachment of microtubules to kinetochores during mitosis. This leads to the activation of the spindle assembly checkpoint (SAC), causing a mitotic arrest. Prolonged mitotic arrest can result in mitotic catastrophe and ultimately apoptosis.[15] Downstream effects of Aurora-B inhibition include a decrease in the phosphorylation of its substrates, such as histone H3.[3]

G NMMP This compound AuroraB Aurora-B Kinase NMMP->AuroraB Inhibits Spindle Spindle Assembly Checkpoint Activation AuroraB->Spindle Regulates Mitosis Mitotic Arrest Spindle->Mitosis Leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces

Figure 2: Simplified signaling pathway of Aurora-B kinase inhibition.

Potential VEGFR-2 Inhibition: Picolinamide derivatives have been shown to inhibit VEGFR-2.[2][5] In HepG2 cells, the VEGF/VEGFR-2 signaling pathway is active and promotes cell proliferation. Activation of VEGFR-2 leads to the phosphorylation of downstream effectors such as PLCγ and ERK1/2. Inhibition of this pathway by this compound could contribute to its anti-proliferative effects by suppressing these pro-survival signals.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates ERK ERK1/2 PLCg->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes NMMP This compound NMMP->VEGFR2 Inhibits

Figure 3: Potential inhibition of the VEGFR-2 signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cell Viability in Control Cell contamination, improper storage of media/reagents, over-confluent culture.Check for contamination, use fresh reagents, and passage cells at the recommended confluency.
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of the plate for treatment groups.
No Compound Effect Observed Incorrect compound concentration, compound degradation, short incubation time.Verify stock solution concentration, prepare fresh dilutions, and perform a time-course experiment to determine the optimal incubation period.

References

  • El-Sayed, M. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic chemistry, 85, 546-561.
  • Wang, Y., et al. (2018).
  • HepG2 Cell Culture - HepG2 Transfection. (n.d.). Altogen Biosystems. Retrieved from [Link]

  • HepG2 culture conditions. (n.d.). ENCODE. Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Protocol of Real Time Viability Assay Using HepG2 Cell Line. (n.d.). National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kollare, S., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • Caspase-Glo 3/7 Activity. (n.d.). Bio-protocol. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our lives. IntechOpen.
  • Girotti, M. R., et al. (2011). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. Journal of Biological Chemistry, 286(26), 23335-23345.
  • Yang, S. H., et al. (2014). Autocrine vascular endothelial growth factor signaling promotes cell proliferation and modulates sorafenib treatment efficacy in hepatocellular carcinoma.
  • The roles of Aurora Kinase B and Aurora Kinase C in regulating... (n.d.). ResearchGate. Retrieved from [Link]

  • BrdU Staining Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2021). S-phase cell cycle arrest, and apoptotic potential of Echium arabicum phenolic fraction in hepatocellular carcinoma HepG2 cells. Journal of King Saud University-Science, 33(1), 101258.
  • MTT assay for analyzing HepG2 cells viability after treatment with... (n.d.). ResearchGate. Retrieved from [Link]

  • Pathway analysis of the autocrine VEGF-mediated cell proliferation in... (n.d.). ResearchGate. Retrieved from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Protocol for BrdU Labeling of Proliferating Cells. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Borah, N. A., & Reddy, M. M. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Molecules, 26(7), 1981.
  • BrdU Staining. (n.d.). Flow cytometry. Retrieved from [Link]

  • Duan, D., et al. (2024). Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer. Translational Lung Cancer Research, 13(2), 246.
  • Li, W., et al. (2020). Molecular bases of VEGFR-2-mediated physiological function and pathological role. Frontiers in cell and developmental biology, 8, 599283.
  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, A. P., et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry, 1-21.

Sources

Application and Protocols for N-Methyl-4-(methylamino)picolinamide in HCT116 Human Colorectal Carcinoma Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

N-Methyl-4-(methylamino)picolinamide and its derivatives are emerging as a promising class of small molecules in oncological research.[1][2] These compounds have demonstrated significant anti-proliferative effects across a range of human cancer cell lines.[1][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the HCT116 human colorectal carcinoma cell line. HCT116 cells, characterized by an epithelial-like morphology and a mutation in the KRAS proto-oncogene, serve as a valuable in vitro model for colorectal cancer studies.[5][6] The protocols outlined herein are designed to be self-validating, with explanations of the scientific rationale behind each experimental step to ensure technical accuracy and reproducibility.

Mechanism of Action: Targeting Mitotic Progression

The primary mechanism of action for this compound and its closely related derivatives is the inhibition of Aurora-B kinase.[1][3][4] Aurora-B is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitosis, including chromosome condensation, segregation, and cytokinesis.[3][4] By binding to the ATP pocket of Aurora-B kinase, these compounds inhibit its enzymatic activity, leading to disruptions in the cell division process.[1] This inhibition can ultimately trigger apoptosis, or programmed cell death, in cancer cells.[1] The targeted disruption of Aurora-B kinase represents a key therapeutic strategy against rapidly proliferating cancer cells, which are often highly dependent on robust mitotic machinery.

N_Methyl_4_methylamino_picolinamide_MOA Figure 1: Proposed Mechanism of Action NMMP N-Methyl-4- (methylamino)picolinamide AuroraB Aurora-B Kinase NMMP->AuroraB Inhibits Mitosis Mitosis AuroraB->Mitosis Regulates Apoptosis Apoptosis AuroraB->Apoptosis Inhibition leads to Proliferation Cell Proliferation Mitosis->Proliferation Leads to Apoptosis->Proliferation Inhibits

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

Part 1: HCT116 Cell Culture

Rationale: Proper cell culture technique is fundamental to obtaining reliable and reproducible experimental results. The following protocol is optimized for the maintenance of the HCT116 cell line.

Materials:

  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5A Medium (Gibco #16600 or equivalent)[7]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.[7]

  • Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Culture: Centrifuge the cell suspension at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-15 mL of complete growth medium.[7] Transfer to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer with PBS.[7]

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[6]

  • Neutralize the trypsin by adding at least two volumes of complete growth medium.

  • Collect the cell suspension and centrifuge at 1500 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a recommended seeding density of 2 x 10⁴ cells/cm².[5]

Part 2: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic effects of this compound on HCT116 cells.[8]

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Aspirate the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

MTT_Assay_Workflow Figure 2: MTT Assay Workflow Start Start Seed_Cells Seed HCT116 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with N-Methyl-4- (methylamino)picolinamide Incubate_24h->Treat_Compound Incubate_Timecourse Incubate 24/48/72h Treat_Compound->Incubate_Timecourse Add_MTT Add MTT Reagent Incubate_Timecourse->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for assessing cell viability using the MTT assay.

Part 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Rationale: To confirm that the observed decrease in cell viability is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).[12]

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 1 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 1500 rpm for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.

Data Presentation and Interpretation

Quantitative data from the MTT assay should be presented in a clear and organized table. The results are typically expressed as the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, should be calculated.

Table 1: Example Data for the Effect of this compound on HCT116 Cell Viability (48h Treatment)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100%
11.1250.07090.0%
50.8750.06570.0%
100.6250.05050.0%
250.3130.04025.0%
500.1250.02510.0%

Interpretation: The data in Table 1 indicates a dose-dependent decrease in the viability of HCT116 cells upon treatment with this compound, with a calculated IC₅₀ of approximately 10 µM at 48 hours.

References

  • ENCODE Project Consortium. (n.d.). Cell Culture Protocol for HCT 116 cells.
  • Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research.
  • Benchchem. (n.d.). This compound.
  • UCSC Genome Browser. (2010). SOP: Propagation of Human Colorectal Carcinoma Cells (HCT-116, ATCC).
  • Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research.
  • Elabscience. (n.d.). HCT 116 Cell Line.
  • Li, Y., et al. (2018). Apoptosis assay. Bio-protocol.
  • Zhang, et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317-30.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Wang, et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(5), 1278.
  • Zhang, et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-30.
  • Wang, et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-41.
  • Li, et al. (2018). Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway. Oncology Letters, 16(4), 4737-4742.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Chen, et al. (2012). Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. Molecular Medicine Reports, 6(5), 1114-1118.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Lee, et al. (2020). Induction of apoptosis in HCT-116 colon cancer cells by polysaccharide of Larimichthys crocea swim bladder. Experimental and Therapeutic Medicine, 20(6), 225.

Sources

Administration of N-Methyl-4-(methylamino)picolinamide in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of N-Methyl-4-(methylamino)picolinamide and its derivatives in preclinical animal models. The protocols outlined herein are synthesized from established laboratory procedures and insights from relevant in vivo studies, ensuring scientific integrity and reproducibility.

Introduction

This compound is an organic compound that has garnered significant interest for its potential biological activities, particularly in the field of oncology.[1] Structurally, it features a picolinamide backbone with a methylamino group at the 4-position of the pyridine ring.[1] Research into derivatives of this compound has revealed potent anti-proliferative effects against various human cancer cell lines. The primary mechanism of action for some of these derivatives is the selective inhibition of Aurora-B kinase, a crucial enzyme in the regulation of mitosis.[1][2] Inhibition of this kinase disrupts cell cycle progression and can lead to apoptosis in cancer cells, making this class of compounds promising candidates for anti-cancer drug development.[1]

The transition from in vitro cell-based assays to in vivo animal models is a critical step in the preclinical evaluation of any potential therapeutic agent. This guide provides detailed protocols for the administration of this compound derivatives in rodent models, with a focus on oral and intravenous routes, as well as subsequent sample collection for pharmacokinetic and pharmacodynamic analyses.

Quantitative Data Summary

The following tables provide a summary of recommended administration parameters for rodent studies. These are general guidelines and may require optimization based on the specific derivative, vehicle, and experimental goals.

Table 1: Recommended Gavage Needle Sizes and Administration Volumes for Mice

Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)Maximum Administration Volume (mL/kg)
< 1424G1"10
15 - 2022G1" - 1.5"10
20 - 2520G1" - 1.5"10
25 - 3518G1.5" - 2"10

Source: Adapted from established institutional protocols.[3][4]

Table 2: Recommended Needle Sizes and Maximum Intravenous Injection Volumes for Rodents

SpeciesNeedle GaugeMaximum Bolus Injection Volume (mL/kg)
Mouse27-30G5
Rat25-27G5

Source: Adapted from established institutional protocols.[5][6][7]

Experimental Protocols

Protocol 1: Oral Gavage Administration in a Mouse Xenograft Model

This protocol is based on a study investigating a derivative of N-methylpicolinamide in a colon carcinoma mouse model.[1][3]

1.1. Materials:

  • This compound derivative

  • Appropriate vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose)

  • Syringes (1 mL)

  • Appropriately sized gavage needles (see Table 1)

  • Animal scale

  • Balb/c mice with subcutaneously inoculated CT26 colon cancer cells

1.2. Experimental Workflow:

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_compound Prepare Compound Formulation weigh_mouse Weigh Mouse prep_compound->weigh_mouse calc_dose Calculate Dose Volume weigh_mouse->calc_dose restrain Restrain Mouse calc_dose->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Compound insert_needle->administer withdraw_needle Withdraw Needle administer->withdraw_needle return_cage Return to Cage withdraw_needle->return_cage monitor Monitor for Distress return_cage->monitor tumor_measurement Regular Tumor Measurement monitor->tumor_measurement IV_Injection_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure prep_solution Prepare Sterile Solution warm_tail Warm Rat's Tail prep_solution->warm_tail restrain_rat Place Rat in Restrainer warm_tail->restrain_rat disinfect Disinfect Tail restrain_rat->disinfect visualize_vein Visualize Lateral Tail Vein disinfect->visualize_vein insert_needle Insert Needle into Vein visualize_vein->insert_needle inject_slowly Inject Solution Slowly insert_needle->inject_slowly withdraw_needle Withdraw Needle inject_slowly->withdraw_needle apply_pressure Apply Gentle Pressure withdraw_needle->apply_pressure return_cage Return to Cage apply_pressure->return_cage monitor Monitor for Adverse Effects return_cage->monitor

Caption: Workflow for intravenous tail vein injection.

2.3. Step-by-Step Methodology:

  • Preparation:

    • Prepare the sterile injectable formulation of the compound. The pH should be in a tolerable range (typically 4.5 to 8.0 for IV injections). [8] * Warm the rat's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes to dilate the lateral tail veins. [6] * Place the rat in an appropriate restrainer. [5]2. Injection Procedure:

    • Wipe the tail with 70% alcohol. [5] * Visualize one of the lateral tail veins.

    • Insert the needle (bevel up) into the vein at a shallow angle, parallel to the tail. [6]A flash of blood in the needle hub may be visible upon successful entry.

    • Slowly inject the solution. If there is resistance or a blister forms, the needle is not in the vein and should be removed. [7] * After injection, slowly withdraw the needle.

  • Post-Procedure:

    • Apply gentle pressure to the injection site with sterile gauze until bleeding stops. [2] * Return the rat to its cage and monitor for any adverse reactions.

Pharmacokinetic and Tissue Distribution Studies

Following administration, blood and tissue samples can be collected to determine the pharmacokinetic profile and tissue distribution of the compound.

Protocol 3: Serial Blood Sampling in Mice

This protocol describes a method for collecting multiple blood samples from a single mouse to generate a complete pharmacokinetic profile, thus reducing animal usage.

3.1. Materials:

  • Lancets or fine-tipped needles

  • Heparinized capillary tubes or other micro-collection tubes

  • Anesthetic (e.g., isoflurane) for terminal bleed

  • Syringes and needles for terminal bleed

3.2. Step-by-Step Methodology:

  • Pre-dose Sample: Collect a baseline blood sample prior to compound administration.

  • Post-dose Sampling:

    • For early time points (e.g., 5, 15, 30 minutes), blood can be collected via a small tail snip or submandibular vein puncture.

    • For tail snips, remove approximately 1 mm of the tail tip with a scalpel. Gently squeeze the tail to initiate blood flow and collect the sample (typically ~20 µL for dried blood spot analysis) into a capillary tube.

    • For submandibular vein puncture, properly restrain the mouse and use a lancet to puncture the vein. Collect the blood drop with a capillary tube.

  • Terminal Bleed:

    • For the final time point, the mouse can be anesthetized, and a larger volume of blood can be collected via cardiac puncture.

  • Sample Processing:

    • Blood can be spotted onto specialized cards for dried blood spot (DBS) analysis or collected into tubes containing an anticoagulant (e.g., EDTA) to be centrifuged for plasma separation.

Protocol 4: Brain Tissue Harvesting in Rodents

This protocol outlines the procedure for collecting brain tissue for analyzing compound distribution or downstream pharmacodynamic effects.

4.1. Materials:

  • Euthanasia agent (e.g., CO2, injectable anesthetic overdose)

  • Surgical scissors and forceps

  • Rodent brain matrix (optional, for precise sectioning)

  • Cold phosphate-buffered saline (PBS) or other appropriate buffer

  • Liquid nitrogen or dry ice for snap-freezing

4.2. Step-by-Step Methodology:

  • Euthanasia: Euthanize the animal according to approved institutional protocols.

  • Brain Extraction:

    • Decapitate the mouse or rat.

    • Make a midline incision in the scalp from the neck to the nose.

    • Carefully cut through the skull along the midline and peel back the bone to expose the brain.

    • Gently lift the brain from the cranial cavity, severing the cranial nerves and spinal cord.

  • Dissection and Storage:

    • The whole brain can be snap-frozen in liquid nitrogen and stored at -80°C.

    • Alternatively, specific brain regions (e.g., striatum, hippocampus) can be dissected out on an ice-cold plate or using a brain matrix before freezing.

Potential Signaling Pathway

The anti-tumor activity of this compound derivatives is linked to the inhibition of Aurora-B kinase, a key regulator of mitosis.

Signaling_Pathway NMMP This compound Derivative AuroraB Aurora-B Kinase NMMP->AuroraB Inhibits Apoptosis Apoptosis NMMP->Apoptosis Induces HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Promotes Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Proliferation Tumor Cell Proliferation HistoneH3->Chromosome Chromosome->Proliferation Cytokinesis->Proliferation

Sources

Application Notes and Protocols: Assessing the Cell Permeability of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Permeability as a Critical Determinant of Drug Viability

N-Methyl-4-(methylamino)picolinamide (NMMP) is a small organic molecule (MW: 165.19 g/mol , CAS: 1065074-98-7) belonging to the picolinamide class of compounds, which have shown diverse biological activities.[1][2][3][4] For any such compound to be a viable therapeutic candidate, particularly for oral administration, it must effectively cross biological membranes to reach its site of action. Cell permeability is therefore a cornerstone of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile that dictates a drug's ultimate bioavailability and efficacy.

This guide details a robust, two-tiered strategy for characterizing the permeability of NMMP. We begin with the Parallel Artificial Membrane Permeability Assay (PAMPA) , an economical, high-throughput method to specifically assess passive diffusion.[5][6] We then progress to the Caco-2 Cell Permeability Assay , the industry's gold-standard model for predicting human intestinal absorption, which elucidates both passive and active transport mechanisms, including potential drug efflux.[7][8][9]

Part I: Initial Assessment of Passive Permeability via PAMPA

The PAMPA model serves as an essential first-pass screen. It is a non-cell-based in vitro assay that isolates and measures a compound's ability to diffuse across a lipid-infused artificial membrane.[10][11] Its primary strength lies in its simplicity and speed, providing a clean measure of transcellular passive diffusion without the biological complexities of transporters or metabolic enzymes.[5][12] This makes it an ideal tool for early-stage discovery to rank and prioritize compounds based on their fundamental lipophilic permeability.

PAMPA Experimental Workflow

Caption: High-level workflow for the PAMPA experiment.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Materials & Reagents

  • PAMPA "Sandwich" System: 96-well filter donor plate (e.g., PVDF membrane) and a 96-well acceptor plate.

  • Lipid Solution: 2% (w/v) L-α-phosphatidylcholine (Lecithin) in dodecane.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Cosolvent: Dimethyl sulfoxide (DMSO).

  • Test Compound Stock: 10 mM NMMP in 100% DMSO.

  • Control Compounds: Atenolol (low permeability), Metoprolol (high permeability).

  • Analytical Instrumentation: LC-MS/MS for quantification.

2. Step-by-Step Methodology

  • Prepare Dosing Solutions: Prepare a 10 µM dosing solution of NMMP by diluting the 10 mM stock in PBS containing 5% DMSO.[13] Prepare identical dosing solutions for the high and low permeability control compounds.

  • Coat the Donor Plate: Using a multichannel pipette, carefully apply 5 µL of the lipid solution to the membrane of each well in the 96-well donor plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a stable artificial membrane.[12]

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[12]

  • Initiate the Assay: Add 150-200 µL of the NMMP and control dosing solutions to the corresponding wells of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich."[10] Incubate the assembly at room temperature (25°C) for 16-18 hours in a chamber with a wet paper towel to minimize evaporation.[14]

  • Sample Collection: After incubation, carefully disassemble the plates. Collect aliquots from both the donor and acceptor wells for analysis. It is also critical to measure the initial concentration from the dosing solution (T0 sample) for recovery calculations.

  • Quantification: Analyze the concentration of NMMP in all samples using a validated LC-MS/MS method.

3. Data Analysis & Interpretation The apparent permeability coefficient (Papp, often denoted Pe) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))

Where:

  • VD : Volume of the donor well (cm³)

  • VA : Volume of the acceptor well (cm³)

  • A : Area of the membrane (cm²)

  • t : Incubation time (seconds)

  • [Drug]acceptor : Concentration of NMMP in the acceptor well at the end of the incubation.

  • [Drug]equilibrium : The theoretical concentration if the drug fully equilibrated across both chambers, calculated as ([Drug]_donor_T0 * V_D) / (V_D + V_A).

PAMPA Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1.0LowPoor (< 30%)
1.0 - 10.0MediumModerate (30% - 80%)
> 10.0HighHigh (> 80%)

This initial screen provides a foundational understanding of NMMP's intrinsic ability to cross a lipid barrier, guiding further, more resource-intensive investigation.

Part II: Comprehensive Assessment with the Caco-2 Permeability Assay

To build upon the PAMPA data, we employ the Caco-2 cell permeability assay. Caco-2 cells, derived from a human colon adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports.[7][8] These monolayers form functional tight junctions and, crucially, express a range of influx and efflux transporters (e.g., P-glycoprotein, BCRP), making them a highly predictive model of the human intestinal barrier.[7][15][16][17] This assay is the regulatory gold standard for assessing oral drug absorption.[8][9]

Caco-2 Assay Experimental Workflow

Caco2_Workflow cluster_culture Phase 1: Cell Culture & Differentiation cluster_validation Phase 2: Monolayer Integrity Validation cluster_assay Phase 3: Bidirectional Transport Assay cluster_analysis Phase 4: Analysis & Interpretation A Seed Caco-2 Cells on Transwell® Inserts B Culture for 21-25 Days (Allow for Differentiation) A->B C Measure Transepithelial Electrical Resistance (TEER) B->C E Monolayer Integrity Confirmed? (TEER > 200 Ω·cm², LY Leakage < 2%) C->E D Perform Lucifer Yellow Rejection Assay D->E F Apical to Basolateral (A→B) Add NMMP to Apical Chamber E->F G Basolateral to Apical (B→A) Add NMMP to Basolateral Chamber E->G H Incubate (e.g., 2h at 37°C) with gentle shaking F->H G->H I Optional: Repeat with Efflux Inhibitor (e.g., Verapamil) H->I Mechanistic Study J Collect Samples from Both Chambers H->J I->J K Quantify NMMP by LC-MS/MS J->K L Calculate Papp (A→B) & Papp (B→A) K->L M Calculate Efflux Ratio (ER) L->M

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Protocol 2: Caco-2 Bidirectional Permeability Assay

1. Materials & Reagents

  • Caco-2 Cells (e.g., ATCC® HTB-37™).

  • Cell Culture Medium (e.g., DMEM with 10% FBS, non-essential amino acids).

  • Transwell® Permeable Supports (e.g., 24-well format, 0.4 µm pore size).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4 (and pH 6.5 for apical chamber if desired).

  • TEER Meter (e.g., EVOM2).

  • Paracellular Marker: Lucifer Yellow.

  • Efflux Inhibitor (optional): Verapamil (for P-gp).

  • Instrumentation: Plate reader (for Lucifer Yellow), LC-MS/MS.

2. Step-by-Step Methodology

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.[8]

  • Monolayer Integrity Check (Self-Validation):

    • TEER Measurement: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm² (value can vary by lab and passage number).[16][18]

    • Lucifer Yellow Assay: After the transport experiment, add Lucifer Yellow to the donor wells and incubate for 1 hour. Measure its leakage into the receiver compartment. A leakage of <2% confirms monolayer integrity was maintained throughout the assay.[19][20]

  • Transport Experiment:

    • Wash the monolayers gently with pre-warmed (37°C) transport buffer and equilibrate for 20-30 minutes.

    • Prepare the NMMP dosing solution (e.g., 10 µM) in the transport buffer.

    • For A→B transport: Add the dosing solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For B→A transport: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[20]

    • Perform each condition in triplicate. Include high (Metoprolol) and low (Atenolol) permeability controls.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle orbital shaking (e.g., 50 rpm) for 2 hours.[18][20] At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.

  • Mechanistic Study (Optional): To investigate if NMMP is an efflux substrate, repeat the bidirectional assay in the presence of a P-gp inhibitor like verapamil (50-100 µM).[8][17] A significant increase in A→B permeability and a decrease in the efflux ratio would indicate P-gp mediated efflux.

3. Data Analysis & Interpretation The apparent permeability coefficient (Papp) is calculated for each direction:

Papp = (dQ/dt) * (1 / (A * C0))

Where:

  • dQ/dt : The rate of appearance of NMMP in the receiver compartment (mol/s).

  • A : Surface area of the membrane (cm²).

  • C0 : Initial concentration of NMMP in the donor compartment (mol/cm³).

The Efflux Ratio (ER) is a critical parameter calculated as:

ER = Papp (B→A) / Papp (A→B)

Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (ER)Interpretation
< 1.0Low~1Low passive permeability. Absorption likely to be poor.
1.0 - 10.0Medium~1Moderate passive permeability.
> 10.0High~1High passive permeability. Likely well-absorbed.
Any ValueLow to High> 2.0Potential substrate for active efflux (e.g., P-gp).[8] In vivo absorption may be lower than predicted by Papp(A→B) alone.
Increased Papp(A→B) with inhibitorLow to HighER decreasesConfirms involvement of the inhibited efflux transporter.

A comparison between PAMPA and Caco-2 results is highly informative. If Papp (Caco-2) is significantly lower than Papp (PAMPA) and the ER is >2, it strongly suggests that active efflux is limiting the compound's permeability.[19]

Conclusion: Building a Predictive Permeability Profile for NMMP

By systematically employing this tiered approach, researchers can build a comprehensive and reliable permeability profile for this compound. The PAMPA assay provides a rapid and cost-effective baseline for passive diffusion, ideal for screening and initial characterization. The Caco-2 assay delivers a more physiologically relevant assessment, offering invaluable insights into the complex interplay of passive and active transport mechanisms that govern intestinal drug absorption. Together, these methods provide the critical data necessary to make informed decisions, guide potential chemical modifications, and confidently advance promising compounds like NMMP through the drug development pipeline.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111–2119. Retrieved from [Link]

  • Kalyan Kumar, K. V., Karnati, S., Reddy, B. M., & Chandramouli, R. (2010). CACO-2 cell lines in drug discovery- An updated perspective. Journal of Pharmacy Research, 3(5), 1011-1015. Retrieved from [Link]

  • Slideshare. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • SciSpace. (n.d.). Caco-2 cell lines in drug discovery- an updated perspective. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Grokipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Pion Inc. (2024). Parallel artificial membrane permeability assay (PAMPA). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]

  • ACS Publications. (n.d.). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

  • BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H11N3O, 25 grams. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved from [Link]

  • Future Science. (2011). Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). In vitro BE Studies – Inspectional approach. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • PubMed. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Methylated N-(4-N,N-dimethylaminocinnamyl) chitosan enhances paracellular permeability across Caco-2 cells. Retrieved from [Link]

  • NIH. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Retrieved from [Link]

  • PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-4-(methylamino)picolinamide (NMMP) is a substituted picolinamide derivative that has garnered significant interest in pharmaceutical research and development.[1] Its structural motif is relevant in medicinal chemistry, particularly as a potential kinase inhibitor for oncological applications and as a key intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs) like Sorafenib and Tofacitinib.[1][2][3][4] Given its potential biological activity and role as a process-related impurity, a robust and comprehensive analytical characterization is imperative. This ensures the identity, purity, and stability of the compound, which are critical parameters for regulatory compliance, drug safety, and efficacy.

This guide provides a multi-technique framework for the thorough characterization of NMMP. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of methods and experimental parameters. We will cover structural elucidation, purity assessment, and stability profiling through forced degradation studies, presenting an integrated strategy for a complete analytical profile.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor. The key physicochemical properties of NMMP are summarized below.

PropertyValueSource
CAS Number 1065074-98-7[1][2][5]
Molecular Formula C₈H₁₁N₃O[1][2][5]
Molecular Weight 165.19 g/mol [1][2][5]
Synonyms N-methyl-4-(methylamino)pyridine-2-carboxamide[2][5]
Predicted pKa 14.25 ± 0.46[2]

Part I: Structural Elucidation and Identity Confirmation

Confirming the covalent structure of a molecule is the most critical step in its characterization. A combination of spectroscopic techniques provides unambiguous evidence of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of chemical structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. For NMMP, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides analogous information for the carbon skeleton. This dual-approach allows for a complete and unambiguous assignment of the molecule's structure.

  • Sample Preparation: Accurately weigh 5-10 mg of the NMMP sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without its own signals obscuring key regions of the analyte's spectrum.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds. A longer delay is often necessary for quaternary carbons.

    • Accumulate a sufficient number of scans (typically >1024) for good signal-to-noise.

  • Data Processing and Interpretation:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze chemical shifts (δ) and coupling constants (J) to assign signals to specific protons and carbons in the molecule.

Expected Spectral Features: Based on the structure and data from similar picolinamide compounds, the following assignments are anticipated.[1][7]

  • ¹H NMR:

    • Amide N-H proton: A broad singlet or quartet (depending on solvent and temperature) around δ 8.0-8.5 ppm.

    • Aromatic protons (pyridine ring): Signals between δ 6.5–8.5 ppm.

    • Amino N-H proton: A broad signal that may exchange with water.

    • Methylamino (N-CH₃) protons: A singlet or doublet around δ 2.8–3.1 ppm.[1]

    • Amide N-CH₃ protons: A doublet around δ 2.9-3.2 ppm.

  • ¹³C NMR:

    • Amide Carbonyl (C=O): A signal in the range of δ 162-168 ppm.

    • Aromatic carbons: Signals between δ 105-155 ppm.

    • Methyl carbons (N-CH₃): Signals in the aliphatic region, typically δ 25-40 ppm.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of NMMP with high accuracy. Techniques like Electrospray Ionization (ESI) are soft ionization methods ideal for polar molecules like picolinamides, minimizing fragmentation and clearly showing the molecular ion. High-Resolution Mass Spectrometry (HRMS) provides a mass measurement with enough precision to confirm the elemental composition, adding a higher level of confidence to the identity assignment.

  • Sample Preparation: Prepare a dilute solution of NMMP (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid. The acid promotes protonation, enhancing the signal for the [M+H]⁺ ion in positive ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Infusion Analysis: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-300).

    • Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For NMMP (C₈H₁₁N₃O), the expected exact mass is 165.0902. The observed m/z should be approximately 166.0975 for the [M+H]⁺ ion.

    • Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides strong evidence for the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For NMMP, FTIR can confirm the presence of the amide C=O, N-H bonds (both amide and amine), C-N bonds, and the aromatic pyridine ring, providing complementary evidence to NMR and MS data.[8][9]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid NMMP powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, simple alternative to traditional KBr pellets and requires minimal sample preparation.

  • Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹).

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify characteristic absorption bands corresponding to the functional groups in NMMP.

    • N-H Stretching: Look for bands in the 3200-3400 cm⁻¹ region, corresponding to the amide and secondary amine N-H groups.[10]

    • C-H Stretching: Aromatic and methyl C-H stretches will appear between 2850-3100 cm⁻¹.

    • Amide I Band (C=O Stretch): A strong, sharp absorption band around 1650-1680 cm⁻¹. This is a highly characteristic peak for the amide group.

    • Amide II Band (N-H Bend): A band around 1520-1580 cm⁻¹.

    • Aromatic C=C and C=N Stretching: Vibrations in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.[10]

Part II: Purity Assessment and Quantification

Once the identity of NMMP is confirmed, its purity must be determined. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Reverse-Phase HPLC for Purity Determination

Expertise & Rationale: A stability-indicating HPLC method is one that can separate the main compound (NMMP) from its impurities, including process-related impurities and potential degradation products.[11] Reverse-phase chromatography, which utilizes a nonpolar stationary phase and a polar mobile phase, is highly effective for separating moderately polar compounds like NMMP. A gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable runtime.

Caption: General workflow for HPLC-based purity analysis.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent retention and selectivity for a wide range of small molecules, including picolinamides.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA is an ion-pairing agent that improves peak shape for basic compounds like NMMP by suppressing silanol interactions.
Mobile Phase B Acetonitrile with 0.1% TFAAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and potential peak overload.
Detector UV/PDA at 254 nmThe pyridine ring in NMMP will have strong absorbance at 254 nm. A PDA detector is superior as it collects full UV spectra, enabling peak purity analysis.
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:WaterThis concentration provides a strong detector response. The diluent should be similar to the initial mobile phase to ensure good peak shape.

System Suitability Testing (SST): Before sample analysis, inject a reference standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. This verifies that the chromatographic system is performing adequately.

Purity Calculation: Purity is typically calculated using area percent normalization, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of NMMP Peak / Total Area of All Peaks) x 100

Part III: Stability Profiling and Forced Degradation Studies

Understanding a compound's stability is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies are an essential part of this process, intentionally exposing the drug substance to harsh conditions to accelerate decomposition.[12][13]

Expertise & Rationale: The goals of forced degradation are twofold: 1) to identify the likely degradation products and pathways, which informs on the intrinsic stability of the molecule, and 2) to challenge the developed HPLC method to ensure it is "stability-indicating."[11][14][15] If new peaks (degradants) appear and are well-separated from the parent peak, the method is proven to be suitable for stability studies. A target degradation of 5-20% is ideal; too little degradation provides no information, while too much can lead to secondary degradation products that complicate analysis.[13]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-Methyl-4-(methylamino)picolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

The synthesis of this compound typically involves two key transformations: the formation of an amide bond and a nucleophilic aromatic substitution (SNAr). Each step presents unique challenges that can impact the overall yield and purity. This guide is structured to address issues in a logical, step-by-step manner.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles for each solution.

Part 1: Amide Bond Formation (Picolinic Acid to N-Methylpicolinamide Core)

The initial phase of the synthesis focuses on coupling a picolinic acid derivative with methylamine.

Issue 1: Low or No Yield of the Amide Product

  • Question: My amide coupling reaction using a standard coupling agent like HATU or EDC/HOBt is resulting in a low yield or no product at all. My starting materials are consumed, but I see a complex mixture on my TLC/LC-MS. What's going wrong?

  • Answer: This is a common issue in amide bond formation and can stem from several factors.[1][2]

    • Cause A: Incomplete Carboxylic Acid Activation. The coupling reagent may be old or hydrated. These reagents are often hygroscopic, and moisture can hydrolyze the activated intermediate faster than it reacts with the amine.[1]

      • Solution: Use a fresh, unopened bottle of the coupling reagent. Ensure all solvents (like DMF or DCM) are anhydrous and glassware is oven-dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Cause B: Amine Deactivation. Methylamine is basic, but the reaction mixture can contain acidic species. If the methylamine is protonated, it becomes non-nucleophilic and the reaction will halt.[1]

      • Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture. Typically, 2-3 equivalents are used to scavenge any protons generated during the reaction.[3]

    • Cause C: Side Reaction of the Activated Intermediate. With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if the reaction with the amine is slow, which is a common dead-end for the reaction.[2]

      • Solution: Pre-activating the carboxylic acid with the coupling reagent and an additive like HOBt or OxymaPure for 15-30 minutes before adding the amine can help.[1] This forms a more stable activated ester, reducing the chance of rearrangement.

Issue 2: Formation of an Unexpected Chlorinated Byproduct

  • Question: I'm using thionyl chloride (SOCl₂) to form the picolinoyl chloride intermediate, but I'm observing a significant amount of a chlorinated byproduct in my final product. How can I prevent this?

  • Answer: This is a known issue specific to picolinic acid derivatives. The pyridine ring is susceptible to nucleophilic attack by chloride ions under the harsh conditions of acid chloride formation with SOCl₂, leading to the formation of 4-chloro-N-methylpicolinamide.[4][5][6][7]

    • Solution 1: Milder Chlorinating Agent. Switch from thionyl chloride to oxalyl chloride with a catalytic amount of DMF.[3][8] This reaction often proceeds at a lower temperature and can be more selective, reducing the risk of ring chlorination.

    • Solution 2: Avoid Acid Chloride Formation. Use a direct coupling method that doesn't require the formation of an acid chloride. Reagents like HATU, HBTU, or T3P are highly efficient and operate under milder conditions, which will completely avoid this side reaction.[3]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The second key step is the displacement of a leaving group at the 4-position of the pyridine ring (e.g., a chloro group) with methylamine.

Issue 3: SNAr Reaction is Sluggish or Incomplete

  • Question: I am reacting 4-Chloro-N-methylpicolinamide with methylamine to form the final product, but the reaction is very slow, and I have a lot of unreacted starting material even after prolonged heating. How can I drive the reaction to completion?

  • Answer: The SNAr reaction on an electron-rich pyridine ring can be challenging. The rate of reaction is highly dependent on the reaction conditions.

    • Cause A: Insufficient Temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

      • Solution: Increase the reaction temperature. If you are running the reaction in a solvent like THF or ethanol at reflux, consider switching to a higher boiling point solvent like DMSO or NMP and heating to temperatures in the range of 100-150 °C.

    • Cause B: Inadequate Base. A base is often required to deprotonate the methylamine adduct (the Meisenheimer complex) in the mechanism, or to neutralize any generated HCl.

      • Solution: Ensure you are using an excess of methylamine, which can act as both the nucleophile and the base. Alternatively, add a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to the reaction mixture.

    • Cause C: Poor Leaving Group. While chloro is a common leaving group, a better leaving group can accelerate the reaction.

      • Solution: If synthesizing the precursor from scratch, consider preparing a 4-fluoro or 4-nitro substituted picolinamide. Fluoride is an excellent leaving group for SNAr reactions on aromatic rings.

Frequently Asked Questions (FAQs)

  • Q1: What is the best coupling reagent for the amide formation step?

    • A1: For high yield and minimal side reactions, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the best choice for picolinamide synthesis.[2][5] They are highly efficient, work under mild conditions, and suppress racemization if chiral centers are present.[1] However, for cost-effectiveness on a large scale, a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) combined with an additive like HOBt (Hydroxybenzotriazole) is a very common and effective alternative.[2]

  • Q2: What is the recommended solvent for the amide coupling reaction?

    • A2: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane) are the most common and effective solvents.[1] DMF is particularly good at dissolving all components and can be heated if necessary, while DCM is easier to remove during workup. Ensure the solvent is truly anhydrous to prevent hydrolysis of activated intermediates.

  • Q3: How can I monitor the progress of my reactions?

    • A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective techniques. TLC is excellent for a quick check of starting material consumption and product formation. LC-MS provides more definitive information, allowing you to see the mass of your product and any major byproducts, which can be invaluable for troubleshooting.[1]

  • Q4: What are the best practices for purifying the final product?

    • A4: The final purification strategy will depend on the nature of the impurities.

      • Aqueous Workup: A standard aqueous workup is crucial to remove water-soluble byproducts, such as excess coupling reagents or salts.[1][5] Washing the organic layer with a mild acid (like sat. NH₄Cl), a mild base (like sat. NaHCO₃), and brine is a good starting point.[1][5]

      • Column Chromatography: Silica gel column chromatography is almost always necessary to separate the desired product from unreacted starting materials and non-polar byproducts.[3][4] A solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

      • Recrystallization: If the final product is a solid, recrystallization can be a powerful technique to achieve high purity.

Experimental Protocols & Data

Protocol 1: Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of the N-methylpicolinamide core.

  • To a solution of the chosen picolinic acid derivative (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: SNAr Reaction to form this compound

This protocol outlines the final step of the synthesis.

  • In a sealed reaction vessel, dissolve 4-Chloro-N-methylpicolinamide (1.0 eq) in DMSO (0.3 M).

  • Add an excess of methylamine (e.g., 5.0 eq, as a solution in THF or EtOH) and potassium carbonate (2.0 eq).

  • Seal the vessel tightly and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by LC-MS over 12-24 hours until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction by pouring it into water.

  • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with brine to remove DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the final this compound.

Data Summary: Comparison of Amide Coupling Conditions
Coupling ReagentAdditiveBaseTypical Yield RangeKey AdvantagesKey Disadvantages
HATU NoneDIPEA>90%High efficiency, low racemization, fast reaction times.[3][5]High cost.
EDC HOBtDIPEA/TEA70-90%Cost-effective, water-soluble urea byproduct.[3]Potential for side reactions if not handled carefully.
SOCl₂ NonePyridine50-80%Inexpensive reagents.[5]Harsh conditions, risk of 4-chloro byproduct formation.[3][4][5]
T3P® NonePyridine80-95%Low epimerization, water-soluble byproducts.[3]Can be viscous and difficult to handle.[3]

Visual Guides & Workflows

Troubleshooting Workflow for Low Amide Yield

G start Low / No Amide Yield check_reagents Are coupling reagent & solvent fresh and anhydrous? start->check_reagents add_base Is a non-nucleophilic base (e.g., DIPEA) present? check_reagents->add_base Yes use_fresh Action: Use fresh, anhydrous reagents under inert atmosphere. check_reagents->use_fresh No preactivate Is pre-activation of the acid being performed? add_base->preactivate Yes add_dipea Action: Add 2-3 eq. of DIPEA to scavenge protons. add_base->add_dipea No perform_preactivation Action: Stir acid, coupling agent, and base for 15-30 min before adding amine. preactivate->perform_preactivation No success Yield Improved preactivate->success Yes use_fresh->add_base add_dipea->preactivate perform_preactivation->success

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

General Synthesis Pathway

G Picolinic_Acid 4-Chloro-Picolinic Acid Amide_Formation Amide Bond Formation (Coupling Agent + Methylamine) Picolinic_Acid->Amide_Formation Intermediate 4-Chloro-N-methylpicolinamide Amide_Formation->Intermediate SNAr Nucleophilic Aromatic Substitution (Excess Methylamine, Heat) Intermediate->SNAr Final_Product This compound SNAr->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

References

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). Molecules. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation?. (2021). Reddit. Retrieved from [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). PMC - NIH. Retrieved from [Link]

  • Synthesis of picolinamide amide derivatives. Reagents and conditions... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2016). PMC - NIH. Retrieved from [Link]

  • Table 2 Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ). (n.d.). ResearchGate. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PMC - NIH. Retrieved from [Link]

  • Process for synthesis of picolinamides. (2021). Google Patents.

Sources

optimizing N-Methyl-4-(methylamino)picolinamide stability in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Compound Stability in Cell Culture Media

Welcome, researchers. As a Senior Application Scientist, I've seen firsthand how the success of a cell-based assay hinges on the stability of the small molecules being tested. Inconsistent results, loss of potency, and unreliable data can often be traced back to a single, overlooked factor: the degradation of the compound in the culture medium during the experiment.

This guide is designed to be your dedicated resource for N-Methyl-4-(methylamino)picolinamide (CAS: 1065074-98-7). We will move beyond simple instructions to explain the underlying chemical principles governing its stability. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to proactively design more robust and reliable experiments from the outset.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and what are its core structural features?

A1: this compound is an organic compound with the molecular formula C8H11N3O.[1][2] Its structure is characterized by a picolinamide scaffold, which consists of a pyridine ring with a carboxamide group. The key features relevant to its stability are the amide bond and the nitrogen-containing pyridine ring.[1][3] Understanding these features is critical, as they represent the most probable sites of chemical degradation.

Q2: What is the primary stability concern for a picolinamide-based compound in aqueous media?

A2: The most significant stability concern is the hydrolysis of the amide bond.[3][4] This reaction, which can be catalyzed by acidic or basic conditions, cleaves the molecule into picolinic acid and its corresponding amine.[3][5][6] Cell culture media, which are complex aqueous solutions buffered around a physiological pH, can still promote this degradation over time, especially during prolonged incubation at 37°C.[7][8]

Q3: How should I prepare and store stock solutions of this compound?

A3: For cell culture applications, it is standard practice to prepare a high-concentration stock solution in a non-aqueous polar solvent like dimethyl sulfoxide (DMSO).[7] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[7] When diluting the stock into your final culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[7]

Q4: What factors within my cell culture medium can degrade the compound?

A4: Several factors can compromise the stability of this compound in your media:

  • pH: While media are buffered, slight shifts in pH can occur due to cellular metabolism. These shifts can accelerate acid- or base-catalyzed hydrolysis.[3][9][10]

  • Temperature: Standard incubation at 37°C will accelerate the rate of all chemical reactions, including degradation.[8][9][11] A compound stable for weeks at 4°C may degrade significantly over 72 hours at 37°C.

  • Serum Components: Fetal Bovine Serum (FBS) and other supplements contain various enzymes (e.g., esterases, amidases) and proteins that can metabolize, degrade, or bind to small molecules, reducing their effective concentration.[7]

  • Light Exposure: Pyridine derivatives can be susceptible to photodegradation upon exposure to UV or even ambient laboratory light.[3][12] It is a best practice to protect solutions from light.

  • Reactive Components: Some media components, like riboflavin in DMEM, can generate reactive oxygen species upon light exposure, leading to oxidative degradation of the compound.[12]

Troubleshooting Guide: From Data to Diagnosis

This section provides solutions for specific experimental problems that may arise from compound instability.

Q: My compound's biological activity (e.g., IC50) decreases significantly in experiments lasting longer than 24 hours. What is happening?

A: This is a classic symptom of compound degradation. The effective concentration of your active compound is likely decreasing over the incubation period. The primary suspect is hydrolysis of the amide bond, accelerated by the 37°C incubation temperature.[3][8]

Troubleshooting Steps:

  • Confirm Instability: The most direct approach is to perform a stability study. Use an analytical method like HPLC or LC-MS/MS to measure the concentration of the parent compound in your specific cell culture medium (with and without cells) over the course of your experiment (e.g., at 0, 24, 48, and 72 hours).[13][14]

  • Mitigation Strategy 1 (Media Replacement): If degradation is confirmed, consider replacing the media with freshly prepared compound at intermediate time points (e.g., every 24 or 48 hours). This replenishes the active compound, though it can be disruptive to the cells.

  • Mitigation Strategy 2 (Data Modeling): If media replacement is not feasible, you can quantify the degradation rate and use this information to model the actual exposure concentration over time.

Q: My experimental results are highly variable between replicates and different experimental runs. Could compound stability be the cause?

A: Absolutely. Inconsistent handling can lead to variable degradation. For example, if a stock solution is left on the benchtop for different lengths of time, or if media containing the compound is prepared long before being added to cells, the degree of degradation can vary significantly, leading to poor reproducibility.[15]

Troubleshooting Steps:

  • Standardize Your Workflow: Implement a strict, standardized protocol for compound handling. Prepare fresh dilutions of the compound in media immediately before each experiment.

  • Minimize Exposure: Protect all compound solutions (stock and working dilutions) from light and prolonged exposure to room temperature.

  • Check for Precipitation: When diluting the DMSO stock into aqueous media, the compound can sometimes precipitate, especially at high concentrations. Visually inspect for any precipitate and centrifuge the media to pellet any insoluble material before adding it to cells.[16]

Q: I ran an LC-MS analysis of my culture supernatant and see new peaks appearing over time that are not my parent compound. What are they?

A: These new peaks are almost certainly degradation products. Based on the picolinamide structure, the most probable products result from hydrolysis.

Likely Degradation Products:

Degradation PathwayTriggering ConditionsPotential Products
Hydrolysis Aqueous environment, non-neutral pH, heatN-Methyl-picolinic acid and 4-(methylamino)aniline derivatives
Oxidation Exposure to air, light, reactive media componentsN-oxide derivatives on the pyridine ring
Photodegradation Exposure to UV or ambient lightVarious ring-opened or rearranged structures

To definitively identify these peaks, forced degradation studies are recommended.[3] By intentionally stressing the compound (e.g., with acid, base, heat, or an oxidizing agent) and analyzing the products by LC-MS/MS, you can create a reference profile for potential degradants.

Potential Degradation Pathways of this compound

The following diagram illustrates the most likely hydrolytic degradation pathway.

G cluster_conditions Accelerating Conditions parent This compound prod1 Picolinic Acid Derivative parent->prod1 Hydrolysis (Amide Bond Cleavage) prod2 Methylamino-Aniline Derivative parent->prod2 Hydrolysis (Amide Bond Cleavage) cond1 Heat (37°C) cond2 Non-Neutral pH cond3 Enzymes (in serum)

Caption: Primary hydrolytic degradation pathway for this compound.

Protocol for Assessing Compound Stability in Cell Culture Media

This protocol provides a robust, self-validating workflow to quantify the stability of this compound in your specific experimental setup.

Experimental Workflow Overview

workflow cluster_incubate 3. Incubate at 37°C, 5% CO2 start Start prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock prep_working 2. Prepare Working Solution in Cell Culture Medium (e.g., 10 µM) prep_stock->prep_working incubate_cells Condition A: With Cells prep_working->incubate_cells incubate_nocells Condition B: Cell-Free prep_working->incubate_nocells sample 4. Collect Aliquots at T=0, 8, 24, 48, 72 hours incubate_cells->sample incubate_nocells->sample store 5. Store Samples Immediately at -80°C sample->store analyze 6. Quantify Parent Compound by LC-MS/MS store->analyze end End: Plot % Remaining vs. Time analyze->end

Caption: Workflow for quantifying compound stability in cell culture conditions.

Step-by-Step Methodology

1. Materials

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM/F-12) + supplements (e.g., 10% FBS)

  • Cell line of interest

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Cell culture plates (e.g., 6-well plates)

  • Analytical equipment: HPLC or LC-MS/MS system

2. Procedure

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Aliquot into single-use tubes and store at -80°C.

  • Cell Seeding (Condition A): Seed your cells in a 6-well plate at your typical experimental density and allow them to adhere overnight.

  • Prepare Working Solutions: On the day of the experiment, thaw a fresh aliquot of the 10 mM DMSO stock. Prepare two sets of working solutions by diluting the stock to your final experimental concentration (e.g., 10 µM) in your complete cell culture medium. One set is for the cells (Condition A), the other for the cell-free control (Condition B).

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take a 100 µL aliquot. This is your T=0 sample. Snap-freeze and store at -80°C.

  • Incubation:

    • Condition A (With Cells): Add the working solution to the wells containing your cells.

    • Condition B (Cell-Free): Add the working solution to empty wells on the same plate. This control is crucial to distinguish between chemical degradation and cell-mediated metabolism.

    • Place the plate in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At each subsequent time point (e.g., 8, 24, 48, 72 hours), collect a 100 µL aliquot from the supernatant of each condition. For Condition A, centrifuge the aliquot to pellet any cells or debris before collecting the supernatant. Immediately snap-freeze all samples and store them at -80°C.

  • Analytical Quantification:

    • Thaw all samples (including T=0) simultaneously.

    • Prepare a standard curve of the compound in fresh medium.

    • Analyze all samples and standards using a validated LC-MS/MS method to determine the concentration of the parent compound.[17][18]

3. Data Analysis

  • Calculate the concentration of this compound at each time point.

  • Normalize the data by expressing the concentration at each time point as a percentage of the T=0 concentration.

  • Plot "% Compound Remaining" versus "Time" for both the cell-free and with-cells conditions. This will clearly visualize the stability profile and indicate if degradation is primarily chemical or cell-mediated.

By following this guide, you will gain a comprehensive understanding of the stability of this compound in your experiments, leading to more accurate, reproducible, and reliable scientific outcomes.

References
  • The Reductive Cleavage Of Picolinic Amides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. Retrieved January 21, 2026, from [Link]

  • This compound, 95% Purity, C8H11N3O, 25 grams. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

  • Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. (n.d.). SynOpen. Retrieved January 21, 2026, from [Link]

  • Cell Culture: Safety Practices and Solutions. (2022). Esco Lifesciences. Retrieved January 21, 2026, from [Link]

  • Maximizing Quality And Potency Of Cell Culture Media. (2022). Nucleus Biologics. Retrieved January 21, 2026, from [Link]

  • Avoiding Contamination in Cell Cultures. (2016). Drug Discovery and Development. Retrieved January 21, 2026, from [Link]

  • The reductive cleavage of picolinic amides. (n.d.). David Spring's group. Retrieved January 21, 2026, from [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. (1971). ACS Publications. Retrieved January 21, 2026, from [Link]

  • The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. (1961). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Cell Culture: Safety Practices and Solutions. (2025). G-M-I, Inc. Retrieved January 21, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Retrieved January 21, 2026, from [Link]

  • Cell Culture: Safety Practices and Solutions. (2022). RXinsider. Retrieved January 21, 2026, from [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). Aether. Retrieved January 21, 2026, from [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022). PCCA. Retrieved January 21, 2026, from [Link]

  • Techniques for Unstable Compound Analysis. (2017). KCAS Bio. Retrieved January 21, 2026, from [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cell cultures in drug development: Applications, challenges and limitations. (n.d.). NIH National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 21, 2026, from [Link]

  • What Factors Influence Stability? (n.d.). ARL Bio Pharma. Retrieved January 21, 2026, from [Link]

  • Factors Affecting Stability. (n.d.). Gyan Sanchay. Retrieved January 21, 2026, from [Link]

  • 4-Chloro-N-methyl-6-(methylamino)picolinamide. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • 4-Chloro-N-methylpicolinamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... (n.d.). NIH National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • The effects of temperature and pH on the activity and stability... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase... (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting In Vivo Experiments with N-Methyl-4-(methylamino)picolinamide and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-Methyl-4-(methylamino)picolinamide and other novel picolinamide-based kinase inhibitors in in vivo studies. This guide is designed to provide practical, experience-driven solutions to common challenges encountered during preclinical animal experiments. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve issues, ensuring the integrity and success of your research.

This compound is an organic compound with a picolinamide structure that has shown potential biological activity, particularly in cancer research.[1] Its mechanism of action is suggested to involve the inhibition of kinases, such as Aurora-B kinase, which are critical for cell division.[1] This guide leverages established principles from in vivo studies of similar small molecule kinase inhibitors to provide a robust troubleshooting framework.

Section 1: Formulation and Administration Issues

A frequent initial hurdle in preclinical studies is the poor aqueous solubility of many small molecule inhibitors.[2][3] Up to 70% of new chemical entities in drug development pipelines are poorly soluble, complicating their delivery and bioavailability.[2] An inadequate formulation can lead to low drug exposure, variable results, and even direct toxicity from the vehicle itself.

Question: My compound, this compound, is precipitating out of solution upon administration or showing poor bioavailability. How can I improve its formulation for oral gavage or intravenous injection?

Answer:

This is a critical issue that can invalidate an entire study. The key is to develop a stable, homogenous formulation that maintains the compound in solution long enough for absorption.

Causality: Poor solubility stems from the physicochemical properties of the molecule. For oral administration, the compound must remain dissolved in the gastrointestinal fluids to be absorbed. For intravenous (IV) administration, precipitation can cause emboli and severe adverse events.

Troubleshooting Protocol:

  • Characterize Solubility: First, determine the compound's solubility in a range of pharmaceutically acceptable solvents and vehicles. This initial screen is crucial for selecting an appropriate formulation strategy.[4]

  • Vehicle Selection for Oral Dosing: For many picolinamide derivatives, a multi-component vehicle system is often necessary.[5] A tiered approach is recommended:

    • Step 1 (Aqueous Vehicles): Start with simple aqueous vehicles like 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC). These are often sufficient for compounds with moderate solubility.

    • Step 2 (Co-solvents): If solubility is still an issue, introduce co-solvents. Common choices include PEG 400, propylene glycol, or ethanol.[5] However, be mindful of their potential toxicity at higher concentrations.

    • Step 3 (Surfactants): Adding a surfactant like Tween 80 or Cremophor EL can improve wetting and create micellar solubilization, significantly enhancing solubility.[5]

    • Step 4 (Lipid-Based Formulations): For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can be highly effective.[3]

  • Formulation for IV Administration: IV formulations have stricter requirements due to safety concerns.

    • Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBECD) is an excellent choice for solubilizing hydrophobic compounds for IV use.[5] It forms inclusion complexes, effectively "hiding" the hydrophobic parts of the drug from the aqueous environment.

    • Co-solvents: A mixture of saline, PEG 400, and ethanol can be effective but must be carefully optimized to minimize toxicity.[5]

  • Amorphous Solid Dispersions (ASDs): For compounds with very high melting points or poor solubility in organic solvents, creating an ASD can be a powerful approach.[6] This involves dispersing the amorphous drug within a polymer matrix, which can significantly improve dissolution and bioavailability.[2][3][6]

Data Presentation: Common Vehicle Formulations

Vehicle Composition Route Primary Solubilization Mechanism Considerations
0.5% Methylcellulose in WaterOralSuspensionSuitable for compounds with moderate solubility; requires vigorous mixing.
10% PEG 400, 5% Tween 80 in SalineOral/IVCo-solvency, Micellar SolubilizationGood for moderately soluble compounds; check for vehicle toxicity.
20% SBECD in WaterIVInclusion ComplexationExcellent for IV; can be expensive.[5]
SEDDS (e.g., Capryol, Cremophor)OralSelf-emulsificationIdeal for highly lipophilic compounds; requires specialized formulation expertise.[3]

Section 2: Pharmacokinetics (PK) and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound is fundamental to interpreting efficacy and toxicity data.[7]

Question: I'm observing inconsistent plasma concentrations of my picolinamide derivative between animals, or the exposure (AUC) is much lower than expected. What could be the cause?

Answer:

High variability or low exposure points to issues with either the formulation, the administration technique, or the inherent metabolic properties of the compound.

Causality:

  • Formulation Instability: The compound may be precipitating in the dosing syringe or immediately upon administration.

  • Poor Absorption: The compound may have low permeability across the gut wall or be subject to significant first-pass metabolism in the liver.

  • Rapid Clearance: The compound may be quickly metabolized and eliminated from the body.[7]

Troubleshooting Workflow:

A Inconsistent/Low Plasma Exposure B Verify Formulation Homogeneity & Stability A->B Check Formulation C Refine Administration Technique (e.g., Gavage) B->C If Stable D Conduct Pilot IV vs. PO PK Study C->D If Technique is Good E Low Oral Bioavailability (<10%) D->E Calculate F% F High Oral Bioavailability (>50%) D->F Calculate F% G Investigate First-Pass Metabolism (In Vitro Liver Microsomes) E->G Assess Metabolism I Reformulate to Enhance Solubility/Permeability E->I Assess Formulation H Optimize Dosing Regimen (e.g., Increase Dose/Frequency) F->H Optimize Dosing J Problem Solved: Consistent Exposure H->J I->J Drug This compound Target Aurora-B Kinase Drug->Target Inhibits pSubstrate Phospho-Histone H3 (p-H3) (Biomarker) Target->pSubstrate Phosphorylates Substrate Histone H3 (Unphosphorylated) Substrate->Target Effect G2/M Cell Cycle Arrest -> Apoptosis pSubstrate->Effect

Caption: Inhibition of Aurora-B kinase and downstream biomarker.

Experimental Protocol: Pharmacodynamic (PD) Study

  • Establish Tumors: Implant tumor cells in mice and wait for tumors to reach a specified size (e.g., 150-200 mm³).

  • Dose Administration: Administer a single dose of your compound at the intended therapeutic dose. Include a vehicle control group.

  • Time Course Collection: Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 4, 8, 24 hours).

  • Sample Collection: Collect both tumor tissue and plasma. Snap-freeze tumors immediately in liquid nitrogen.

  • Biomarker Analysis:

    • Western Blot or ELISA: Homogenize the tumor tissue and measure the levels of the target biomarker (e.g., phospho-Histone H3) relative to the total protein or a housekeeping protein.

    • Immunohistochemistry (IHC): This can provide spatial information on target inhibition within the tumor microenvironment.

  • PK/PD Correlation: Correlate the plasma concentration of the drug at each time point with the level of target inhibition in the tumor. This will help establish the minimum effective concentration.

Section 4: Managing In Vivo Toxicity

Toxicity is a common and serious issue in in vivo studies, especially with novel compounds. Picolinamide derivatives can exhibit toxicity by chelating metal ions or disrupting mitochondrial function. [8]High doses of picolinic acid, a related structure, have been shown to be lethal in rats. [9] Question: I'm observing significant weight loss, lethargy, or mortality in my study animals at the planned therapeutic dose. What are the immediate steps and long-term solutions?

Answer:

Immediate action is required to mitigate animal suffering and salvage the study. The long-term goal is to find a dose and schedule that provides a therapeutic window (efficacy without unacceptable toxicity).

Causality: Toxicity can result from on-target effects (exaggerated pharmacology), off-target effects, or issues with the formulation vehicle. [10]Picolinamide structures, for instance, can chelate essential metal ions, disrupting metalloprotein function. [8] Immediate Troubleshooting Steps:

  • Dose De-escalation: Immediately reduce the dose by 25-50% in the current cohort or a new cohort.

  • Clinical Observations: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs of distress, including weight loss, hunched posture, ruffled fur, and dehydration.

  • Vehicle Toxicity Control: Ensure you have a cohort of animals receiving only the vehicle to rule out formulation-related toxicity.

  • Necropsy: Perform a gross necropsy on any animals that are euthanized due to morbidity. This can provide initial clues as to the affected organ systems.

Long-Term Strategy: Maximum Tolerated Dose (MTD) Study

An MTD study is essential for any new compound to define the safe dosing range.

Protocol for MTD Study:

  • Dose Groups: Set up multiple dose groups (e.g., 5-6 groups) with a vehicle control. Doses should span a wide range, informed by any preliminary data.

  • Dosing Schedule: Administer the compound daily for a set period (e.g., 5-14 days).

  • Monitoring: Record body weight daily and perform clinical observations twice daily.

  • Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • Defining the MTD: The MTD is typically defined as the highest dose that does not cause >15-20% body weight loss or significant, irreversible clinical or pathological findings.

Data Presentation: Sample Dosing and Toxicity Monitoring Schedule

Day Action Parameters to Measure
1-14Daily DosingBody Weight, Clinical Signs (Activity, Posture, Fur)
7Interim Blood Collection (optional)CBC, Serum Chemistry (ALT, AST, BUN, Creatinine)
14Terminal TakedownFinal Body Weight, Organ Weights, Blood for CBC/Chemistry, Organs for Histopathology

Frequently Asked Questions (FAQs)

Q1: How do I choose the right animal model for my study?

  • A1: The choice of model is critical and depends on your research question. Xenograft models, while widely used, have limitations such as the lack of an intact immune system. [11]Genetically engineered mouse models (GEMMs) can offer higher fidelity to human cancers but are more complex and costly to use. [11][12]Consider the tumor's origin, genetic drivers, and the specific pathway your compound targets when selecting a model.

Q2: My compound seems to be causing neurotoxicity (e.g., tremors, ataxia) in dogs but not in rodents. Why the difference?

  • A2: This highlights the importance of species-specific differences in drug metabolism and distribution. [13]Dogs may lack certain metabolic enzymes present in rodents, leading to the accumulation of a toxic parent compound or metabolite. Additionally, differences in the blood-brain barrier permeability can lead to higher CNS exposure in one species over another. [13]A cross-species pharmacokinetic study is essential to understand these differences.

Q3: Can I overcome acquired resistance to my kinase inhibitor in vivo?

  • A3: Acquired resistance is a major challenge in targeted therapy. [14]Common mechanisms include mutations in the target kinase or upregulation of bypass signaling pathways. [14]Strategies to overcome this include combination therapy with other agents that target parallel pathways or developing next-generation inhibitors that are active against the resistant mutants.

References

  • Weaknesses and Pitfalls of Using Mice and Rats in Cancer Chemoprevention Studies. National Center for Biotechnology Information. Available from: [Link]

  • Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. PubMed. Available from: [Link]

  • Using Genetically Engineered Mouse Models of Cancer to Aid Drug Development: An Industry Perspective. AACR Journals. Available from: [Link]

  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. National Center for Biotechnology Information. Available from: [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available from: [Link]

  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available from: [Link]

  • Sunset of the Lab Mouse Era. Impakter. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]

  • Chronic Toxicity and Carcinogenicity Studies of Chromium Picolinate Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years. National Institutes of Health. Available from: [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. BioDuro. Available from: [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. National Center for Biotechnology Information. Available from: [Link]

  • In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. National Institutes of Health. Available from: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. Available from: [Link]

  • Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor. American Society for Microbiology. Available from: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. Available from: [Link]

  • Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. Available from: [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. Available from: [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. National Center for Biotechnology Information. Available from: [Link]

  • Small-molecule inhibitors: Disrupting enzyme fluidity. eLife. Available from: [Link]

  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers. Available from: [Link]

  • Small molecule inhibition of the mitochondrial lipid transfer protein STARD7 attenuates influenza viral replication. bioRxiv. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with N-Methyl-4-(methylamino)picolinamide (NMMP) and its derivatives. This guide is designed to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols necessary to identify, understand, and mitigate off-target effects during your experiments. Our goal is to enhance the precision and reliability of your research by ensuring that the observed biological activities are directly attributable to the intended molecular target.

This compound is a picolinamide-based compound that has garnered significant interest for its potential as an anti-cancer agent.[1] Research indicates its primary mechanism of action involves the inhibition of specific kinases, such as Aurora-B kinase, which are critical for cell cycle regulation.[1][2] However, like many kinase inhibitors, the potential for off-target interactions is a significant hurdle that requires careful consideration and rigorous experimental validation. Off-target effects, which occur when a compound interacts with unintended molecular targets, can lead to ambiguous data, misinterpreted results, and unforeseen toxicity.[3][4]

This resource synthesizes field-proven insights and established methodologies to help you navigate these challenges effectively.

Section 1: Understanding the "Why": Mechanisms of Off-Target Effects

To effectively reduce off-target effects, it is crucial to first understand their origin. For kinase inhibitors like NMMP, off-target binding is often driven by the structural conservation of the ATP-binding pocket across the human kinome.

  • Structural Homology: The ATP-binding site, the target for most kinase inhibitors, is highly conserved across hundreds of different kinases. While NMMP may have high affinity for the ATP pocket of Aurora-B, it can also bind promiscuously to the ATP pockets of other kinases that share similar structural features. This is the most common cause of off-target kinase inhibition.

  • Compound Properties: Physicochemical properties of the molecule itself can contribute to non-specific interactions. High lipophilicity, for instance, can lead to increased accumulation in cell membranes, potentially causing toxicity or interacting with membrane-bound proteins unrelated to the primary target.[5]

  • Unrelated Targets: Beyond kinases, a compound can interact with entirely different classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, or metabolic enzymes, which can possess binding pockets that fortuitously accommodate the drug.

The following diagram illustrates the fundamental difference between a desired on-target effect and a confounding off-target effect.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway NMMP_on NMMP AuroraB Aurora-B Kinase (Intended Target) NMMP_on->AuroraB Binds & Inhibits On_Pathway Cell Cycle Progression (Regulated Pathway) AuroraB->On_Pathway Phosphorylates On_Effect Apoptosis / Cell Cycle Arrest (Desired Phenotype) On_Pathway->On_Effect Leads to NMMP_off NMMP OffTargetKinase Off-Target Kinase X (e.g., VEGFR-2, c-Met) NMMP_off->OffTargetKinase Binds & Inhibits Off_Pathway Unrelated Signaling (e.g., Angiogenesis) OffTargetKinase->Off_Pathway Regulates Off_Effect Unexpected Cytotoxicity / Altered Cell Morphology (Undesired Phenotype) Off_Pathway->Off_Effect Leads to

Caption: On-target vs. Off-target signaling pathways.

Section 2: Proactive Mitigation: Computational Prediction and Rational Design

The most effective strategy for managing off-target effects is to anticipate and design against them from the outset. Early-stage computational screening and rational compound modification can save significant time and resources.

Frequently Asked Questions (FAQs): Proactive Strategies

Q1: How can I predict potential off-targets for my NMMP derivative before starting wet lab experiments?

A1: In silico prediction is a powerful first step. These computational tools use various algorithms to predict interactions based on the structure of your compound.[6]

  • Ligand-Based Approaches: These methods, like chemical similarity or Quantitative Structure-Activity Relationship (QSAR) models, compare your molecule to a large database of compounds with known activities.[6] If your molecule is structurally similar to a compound known to inhibit a specific off-target, the model will flag it as a potential risk.

  • Structure-Based Approaches: If the 3D crystal structure of a potential off-target is known, molecular docking simulations can predict whether your compound is likely to bind in its active site.[2] This can be particularly useful for assessing binding to other kinases.

  • Commercial/Academic Platforms: Services and platforms exist that have curated large bioassay datasets to build predictive models for hundreds or even thousands of potential off-targets, including kinases, GPCRs, and ion channels.

Q2: My initial screens show my compound is potent, but I suspect it may have off-targets. What structural modifications can I make to NMMP to increase its selectivity?

A2: Rational drug design can be employed to improve selectivity.[3] This involves making targeted chemical modifications to your lead compound.

  • Exploit Structural Differences: While the ATP-binding pocket is conserved, subtle differences exist between kinases in the "gatekeeper" residue and surrounding regions. Analyze the crystal structure of Aurora-B and compare it to high-risk off-targets. Design modifications that create favorable interactions with unique residues in Aurora-B or steric clashes with residues in the off-target's pocket.

  • Modify Lipophilicity: As a general rule, reducing a compound's lipophilicity (logP) can decrease non-specific binding and membrane-related toxicity.[5] This can be achieved by adding or modifying polar functional groups.

  • Introduce Bulky Groups: Adding a bulky chemical group to a part of the molecule that is exposed to the solvent when bound to the on-target (Aurora-B) but would clash with the protein backbone of an off-target can be an effective strategy to discourage off-target binding.

Section 3: Troubleshooting Guide: Addressing Off-Target Issues in Your Experiments

This section addresses specific problems you may encounter in the lab and provides a systematic approach to diagnose whether they are caused by off-target effects.

Q: My NMMP derivative shows potent anti-proliferative activity in my cancer cell line, but this effect does not correlate with the level of Aurora-B kinase inhibition I'm measuring via western blot (e.g., phospho-histone H3 levels). What could be happening?

A: This is a classic sign of a potent off-target effect. The observed phenotype (anti-proliferation) is likely being driven by the inhibition of a different protein or pathway that is also critical for cell survival.

Troubleshooting Workflow: Mismatched Potency and Target Engagement

G Start Start: Discrepancy Observed (Phenotype vs. Target Inhibition) Step1 Step 1: Confirm On-Target IC50 Perform dose-response for Aurora-B inhibition. Is cellular IC50 for target >> phenotypic IC50? Start->Step1 Step2 Step 2: Broad Kinase Screen Profile compound against a large panel (e.g., 400+ kinases) at a fixed concentration (e.g., 1 µM). Step1->Step2 Yes Conclusion2 Conclusion: Novel Mechanism? No clear off-target explains phenotype. ACTION: Consider non-kinase targets or pathway analysis. Step1->Conclusion2 No (Potencies match) Step3 Step 3: Analyze Kinase Hits Identify off-target kinases inhibited >80%. Are any known to regulate cell proliferation? Step2->Step3 Step4 Step 4: Validate Key Off-Targets Determine IC50 values for top 1-3 hits. Use orthogonal assays (e.g., CETSA) to confirm cellular engagement. Step3->Step4 Yes No_Correlation No obvious link. Consider broader profiling. Step3->No_Correlation No Step5 Step 5: Correlate Off-Target with Phenotype Use a selective inhibitor for the identified off-target. Does it replicate the anti-proliferative phenotype? Step4->Step5 Conclusion1 Conclusion: Off-Target Confirmed Phenotype is driven by inhibition of Kinase X. ACTION: Redesign compound for selectivity. Step5->Conclusion1 Yes Step5->Conclusion2 No No_Correlation->Step2 Re-screen at higher conc.

Caption: Workflow for diagnosing phenotype/target mismatch.

Q: I'm observing significant cytotoxicity in my cell-based assays at concentrations where my compound should be selective for Aurora-B. How do I determine if this is an on-target or off-target effect?

A: Unexplained toxicity is a common indicator of off-target activity. The key is to differentiate between toxicity caused by inhibiting the intended target versus an unintended one.

  • Use a Structurally Unrelated Control: Find a well-characterized, potent, and selective Aurora-B inhibitor from the literature that is structurally different from your picolinamide series. Treat your cells with this control compound. If it recapitulates the same toxicity at concentrations that achieve a similar degree of Aurora-B inhibition, the toxicity is likely an on-target effect. If the control compound inhibits Aurora-B without causing toxicity, your compound's toxicity is likely off-target.

  • Generate a Resistant Mutant: If possible, create a cell line with a mutant form of Aurora-B that your compound cannot bind to but which retains its normal function. If your compound still causes toxicity in this cell line, the effect is definitively off-target.

  • Perform Broad Off-Target Profiling: Use a commercially available off-target screening service (e.g., a safety panel) that assesses activity against a wide range of targets known to be involved in toxicological outcomes, such as hERG, cyclooxygenases (COXs), and various GPCRs.

Q: My in vivo studies in animal models are showing unexpected adverse effects (e.g., weight loss, organ damage) that are not typically associated with Aurora-B inhibition. How should I investigate this?

A: In vivo toxicity can be complex, but a systematic approach can help pinpoint the cause.

  • Review In Silico Predictions: Revisit the computational off-target predictions for your compound.[6][7] Are there any predicted high-affinity off-targets expressed in the affected organs (e.g., liver, kidney)?

  • Ex Vivo Analysis: Collect the affected organs and measure both on-target and potential off-target engagement. For example, you can perform western blots for downstream markers of Aurora-B and suspected off-targets to see which pathways are being modulated in the tissue.

  • Metabolite Profiling: The toxicity may not be from the parent compound but from one of its metabolites. Analyze plasma and tissue samples to identify major metabolites and then synthesize them. Test these metabolites in your in vitro assays to see if they are active against any unintended targets.

Section 4: Key Experimental Protocols

To provide actionable guidance, we have outlined methodologies for two critical experiments in assessing compound selectivity.

Protocol 1: Kinase Selectivity Profiling

This experiment is essential for identifying unintended kinase targets. It involves testing your compound against a large panel of purified kinases.

Objective: To determine the inhibitory activity of an NMMP derivative against a broad range of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of your NMMP derivative in 100% DMSO. From this, create a 100X working stock (e.g., 100 µM for a 1 µM final screening concentration) in the appropriate assay buffer.

  • Assay Choice: Select a universal kinase assay platform. Radiometric filter binding assays (e.g., using ³³P-ATP) are the gold standard for accuracy. Alternatively, fluorescence-based or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are suitable for high-throughput formats.

  • Kinase Panel Selection: Choose a comprehensive panel. A standard approach is to use a commercial service that offers panels of >400 kinases. Ensure the panel includes major families of the kinome.

  • Primary Screen:

    • Perform an initial screen at a single, high concentration of your compound (e.g., 1 µM or 10 µM).

    • The assay is typically run at or near the Km for ATP for each specific kinase to provide a standardized comparison.

    • Run each reaction in duplicate. Include "no inhibitor" (0% inhibition) and staurosporine (100% inhibition) controls.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the controls.

    • Set a threshold for significance (e.g., >50% or >80% inhibition). Kinases exceeding this threshold are considered "hits."

  • Secondary Screen (Dose-Response):

    • For all identified hits, perform a 10-point dose-response curve to determine the IC50 value.

    • This provides a quantitative measure of potency against each off-target.

Data Presentation:

Summarize the results in a table comparing the on-target potency with the potency of significant off-targets.

Kinase TargetIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
Aurora-B (On-Target) 15 -
VEGFR-2503.3-fold
c-Met25016.7-fold
SRC1,20080-fold
ABL1>10,000>667-fold
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that your compound binds to its intended target (and potential off-targets) within the complex environment of a living cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Objective: To confirm target engagement of an NMMP derivative with Aurora-B and a suspected off-target (e.g., VEGFR-2) in intact cells.

Methodology:

  • Cell Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or your NMMP derivative at a relevant concentration (e.g., 10X the phenotypic IC50) for 1-2 hours.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 68°C in 2°C increments). Immediately cool the tubes on ice.

  • Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble/Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains the aggregated, denatured proteins.

  • Protein Analysis:

    • Carefully collect the supernatant from each sample.

    • Analyze the amount of the target protein (e.g., Aurora-B) remaining in the soluble fraction at each temperature point using Western Blot or ELISA.

  • Data Analysis:

    • For both the vehicle- and drug-treated samples, plot the amount of soluble protein against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the drug-treated sample compared to the vehicle control, indicating protein stabilization at higher temperatures.

Section 5: References

  • Deep learning predicts CRISPR off-target effects. (News) - Provides context on the importance of predicting off-target effects, analogous to small molecule research.

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (Presentation) - Source for in-silico off-target profiling strategies.

  • How can off-target effects of drugs be minimised? (Patsnap Synapse) [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (CRISPR Medicine News) - Although focused on CRISPR, it discusses general principles of mitigating off-target effects.

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (NIH) [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (PLOS Computational Biology) [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (LDRD Annual Report) - Discusses non-specific membrane effects as a source of off-target activity.

  • The precision paradox: Off-target effects in gene editing. (Drug Discovery News) - Provides context on advanced methods for detecting off-target events.

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. (Cell and Gene) [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (NIH) [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. (PMC - NIH) [Link]

  • Are there experimental tests for off target effects in CRISPR? (ResearchGate) [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases | Request PDF. (ResearchGate) [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (seqWell) - Details different experimental approaches to identify off-targets.

  • Off-target effects in CRISPR/Cas9 gene editing. (PMC - NIH) [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (PubMed) [Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. (PMC - NIH) [Link]

  • Technical Support Center: Minimizing Picolinamide Derivative Toxicity in Preclinical Studies. (BenchChem) - Directly relevant guide on picolinamide toxicity.

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. (PMC - PubMed Central) [Link]

  • Novel picolinamide derivatives show good c-Met inhibitory activity. (BioWorld) [Link]

  • off-target effects. (YouTube) [Link]

Sources

Technical Support Center: Protocol Refinement for N-Methyl-4-(methylamino)picolinamide Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Methyl-4-(methylamino)picolinamide (NMMP) and its derivatives. Our search of current literature indicates that this compound class has shown inhibitory activity against specific kinases, notably Aurora-B kinase , a key regulator of mitosis and a target in cancer therapy.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy, reproducibility, and reliability of your kinase assay experiments. We will focus on biochemical assays involving Aurora-B kinase as the primary example, equipping you with the expertise to navigate common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses common initial questions to help you set up your experiments correctly from the start.

Q1: How should I dissolve and store this compound (NMMP)?

A1: Proper handling of small molecule inhibitors is critical for reproducible results. For NMMP, which is an organic molecule, the recommended best practice is to first create a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common and effective choice.[5]

  • Initial Solubilization: Prepare a 10 mM or higher stock solution in 100% anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming to 37°C or brief sonication can aid this process.[5][6]

  • Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.[5]

  • Working Dilutions: Prepare intermediate serial dilutions from your stock in 100% DMSO. The final dilution into your aqueous assay buffer should be done last, ensuring the final DMSO concentration in your assay does not exceed a level that affects enzyme activity (typically ≤1%).

Q2: What is a good starting concentration range for testing NMMP against Aurora-B kinase?

A2: Based on published data for similar picolinamide derivatives, the potency can range from micromolar to nanomolar.[2] Therefore, a broad concentration range is recommended for initial dose-response experiments. A typical 10-point, 3-fold serial dilution starting from 10 µM or 30 µM is a robust starting point. This range is sufficiently wide to capture the full inhibitory curve and accurately determine the IC50.

Q3: Which kinase assay format is most suitable for screening NMMP against Aurora-B?

A3: The ADP-Glo™ Kinase Assay is an excellent choice. It is a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[7][8][9] This directly correlates with kinase activity.

Key advantages include:

  • High Sensitivity: It can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity or when using minimal enzyme concentrations.[8][9]

  • Broad ATP Range: The assay is compatible with a wide range of ATP concentrations (up to 1 mM), which is critical for accurately characterizing ATP-competitive inhibitors.[9]

  • Reduced Interference: As a luminescence "glow-type" assay, it has a stable signal and is less susceptible to compound interference from fluorescence than other methods.[8][10]

Q4: My IC50 value for NMMP is different from what I expected based on the literature. Why?

A4: IC50 values are not absolute physical constants; they are highly dependent on the specific experimental conditions.[11][12] Discrepancies are common and can usually be traced back to variations in the assay setup.

Critical factors that influence IC50 values:

  • ATP Concentration: If NMMP is an ATP-competitive inhibitor, its apparent potency (IC50) will increase as the ATP concentration in the assay decreases. Always report the ATP concentration used (e.g., Km or physiological ~1 mM) alongside your IC50 value.[12][13]

  • Enzyme and Substrate Concentration: Variations in the purity, activity, and concentration of the kinase and substrate can alter the reaction kinetics and, consequently, the IC50.[14]

  • Incubation Time: Longer reaction times can lead to substrate depletion, which can affect inhibitor potency measurements.

  • Assay Format: Different detection technologies (e.g., luminescence, fluorescence, radioactivity) have different sensitivities and are prone to different artifacts, which can lead to varied results.[11]

Q5: I'm seeing a high background signal in my no-enzyme control wells. What could be the cause?

A5: A high background signal in a no-enzyme control points to a component in your reaction mixture interfering with the detection system.[13]

Common causes include:

  • Compound Interference: The inhibitor itself might directly inhibit the luciferase enzyme used in the ADP-Glo detection steps or emit its own signal.[14][15] Run a control with just the compound and detection reagents to check for this.

  • Contaminated Reagents: ATP stocks can sometimes contain contaminating ADP, which would generate a signal. Using high-purity ATP is essential.

  • Assay Buffer Components: Some buffer components can interfere with enzyme activity or the detection chemistry. Ensure all components are compatible with the assay system.

Part 2: Detailed Troubleshooting Guides

This section provides a systematic approach to resolving common, complex issues encountered during kinase assay experiments.

Section A: Compound & Reagent Preparation
Problem Potential Causes Recommended Solutions & Explanations
Compound Precipitation 1. Poor aqueous solubility: The compound is crashing out of solution when diluted from DMSO into the aqueous assay buffer.[16] 2. "Salting out": High salt concentrations in the buffer can reduce the solubility of organic molecules.[16] 3. Low Temperature: The assay is run at a temperature that reduces compound solubility.1. Optimize Dilution Strategy: Make intermediate serial dilutions in 100% DMSO first. For the final step, add the small volume of diluted compound to the larger volume of aqueous buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations. 2. Use Sonication: Briefly sonicate the final diluted compound in the aqueous buffer to help break up any micro-precipitates.[6] 3. Check Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility (e.g., start at 0.5-1%). Always include a "vehicle control" with the same final DMSO concentration in your experiment.[14]
Inconsistent Day-to-Day Results 1. Reagent Instability: ATP solutions are prone to hydrolysis. Kinase enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. 2. Stock Solution Degradation: The compound may be unstable in DMSO over long periods, even when frozen. 3. Pipetting Inaccuracy: Inconsistent preparation of reagents.1. Prepare Fresh Reagents: Prepare fresh ATP and kinase dilutions for each experiment from single-use aliquots stored at -80°C. 2. Use Fresh Compound Aliquots: Use a new, single-use aliquot of your NMMP stock for each experiment to ensure consistent compound concentration and integrity. 3. Calibrate Pipettes: Regularly calibrate your pipettes and use good pipetting technique, especially for viscous solutions or small volumes.
Section B: Kinase Assay Execution
Problem Potential Causes Recommended Solutions & Explanations
Low Signal-to-Background (S/B) Ratio 1. Low Kinase Activity: The enzyme concentration is too low, the enzyme has lost activity, or the reaction time is too short to generate sufficient ADP.[13] 2. Sub-optimal Reagent Concentrations: ATP or substrate concentrations are not optimal for the enzyme. 3. High Background: As discussed in the FAQ, this can be due to compound interference or reagent contamination.[13]1. Optimize Enzyme Concentration & Time: Perform a kinase titration and a time-course experiment to find the conditions that result in ~10-30% ATP turnover. This linear range typically provides the best assay window. 2. Verify Reagent Activity: Test your kinase against a known potent inhibitor of Aurora-B to confirm its activity and the assay's ability to detect inhibition. 3. Address Background Signal: Follow the steps in FAQ #5. If compound interference is confirmed, you may need to consider an alternative assay technology (e.g., a filter-binding assay or TR-FRET).[17]
High Well-to-Well Variability (High %CV) 1. Edge Effects: Wells on the perimeter of the microplate are prone to faster evaporation and temperature fluctuations, leading to different reaction rates compared to interior wells.[18][19][20] 2. Pipetting Errors: Inconsistent volumes of enzyme, substrate, or compound are added across the plate. 3. Incomplete Mixing: Reagents are not mixed thoroughly in the wells upon addition.1. Mitigate Edge Effects: Avoid using the outer rows and columns of the plate for experimental data. Instead, fill these perimeter wells with 1X assay buffer or sterile water to create a humidity barrier.[19][20] Using plate sealers can also minimize evaporation.[21] 2. Improve Pipetting Technique: Use a multichannel pipette for adding common reagents to all wells simultaneously. For serial dilutions, ensure tips are changed between concentrations. 3. Ensure Proper Mixing: After adding the final reagent to start the reaction, gently tap the plate or use an orbital shaker for a few seconds to ensure a homogeneous reaction mixture.
Section C: Data Analysis & Interpretation
Problem Potential Causes Recommended Solutions & Explanations
Poor Sigmoidal Curve Fit for IC50 1. Inappropriate Concentration Range: The tested concentrations are too high or too low, failing to define the top and bottom plateaus of the curve. 2. Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes, leading to an unusually steep curve or "noisy" data at the top end.[13] 3. Insufficient Data Points: Too few concentrations were tested to accurately define the curve.1. Adjust Concentration Range: Perform a wider, exploratory dose-response curve (e.g., 100 µM to 1 nM) to identify the correct range, then perform a more focused experiment around the estimated IC50. 2. Test for Aggregation: Include 0.01% Triton X-100 (a non-ionic detergent) in the assay buffer. If the IC50 value significantly increases, it suggests the original activity may have been due to aggregation.[13] 3. Increase Data Density: Use at least 8-10 concentrations to properly define the dose-response relationship.
Biochemical IC50 is much more potent than Cellular IC50 1. Cell Permeability: The compound may not efficiently cross the cell membrane to reach the intracellular Aurora-B kinase.[12][22] 2. High Intracellular ATP: The concentration of ATP inside a cell (~1-10 mM) is much higher than that typically used in biochemical assays. This high ATP level will compete with an ATP-competitive inhibitor, making it appear less potent.[22] 3. Efflux Pumps/Metabolism: The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized into an inactive form.1. This is an expected result, not an error. It highlights the difference between functional potency in a simplified system vs. a complex biological environment.[12] 2. Correlate Data: Use the biochemical data to confirm direct target engagement and the cellular data to understand the compound's effectiveness in a more physiologically relevant context. 3. Follow-up Experiments: Consider running cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm target engagement within intact cells.[22]

Part 3: Protocols & Workflows

Protocol 1: Preparation and Serial Dilution of NMMP

This protocol describes how to prepare a compound plate for a 10-point, 3-fold serial dilution starting at a final assay concentration of 10 µM.

  • Prepare 10 mM Stock: Dissolve the required mass of NMMP in 100% DMSO to make a 10 mM stock solution.

  • Prepare Highest Concentration Working Stock (200 µM): In a 1.5 mL tube, dilute the 10 mM stock 1:50 in 100% DMSO to create a 200 µM stock (e.g., 2 µL of 10 mM stock + 98 µL of DMSO). This will be your highest concentration for the serial dilution. This stock is 20X the final desired assay concentration of 10 µM.

  • Perform Serial Dilutions in DMSO: a. In a 96-well plate, add 40 µL of 100% DMSO to wells A2 through A10. b. Add 60 µL of the 200 µM NMMP stock to well A1. c. Transfer 20 µL from well A1 to well A2. Mix thoroughly by pipetting up and down. d. Change tips, and transfer 20 µL from well A2 to well A3. Mix thoroughly. e. Repeat this 3-fold dilution across the plate to well A10. Do not add compound to wells A11 and A12 (vehicle and no-inhibitor controls). f. Add 40 µL of 100% DMSO to well A11 (this will be your vehicle control).

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2.5 µL) from each well of your DMSO dilution plate into the corresponding wells of your final assay plate. This will result in a 1:20 dilution when the final assay volume is 50 µL, achieving the desired final concentrations and a 1% DMSO concentration.

Protocol 2: Reference Protocol for Aurora-B ADP-Glo™ Kinase Assay

This protocol is adapted for a typical Aurora-B kinase assay in a 384-well plate format with a 20 µL final reaction volume. All reagent concentrations and volumes should be optimized for your specific enzyme and substrate.

Reagents:

  • Aurora-B Kinase (active)

  • Peptide or protein substrate (e.g., a generic substrate like Myelin Basic Protein, or a specific one)

  • This compound (NMMP) dilution plate (from Protocol 1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • High-purity ATP

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Procedure:

  • Prepare Reagents:

    • 2X Kinase/Substrate Mix: Dilute the Aurora-B enzyme and substrate to 2X the final desired concentration in Kinase Assay Buffer.

    • 2X ATP/Compound Mix: Prepare the ATP solution at 2X the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).

  • Set up the Kinase Reaction (10 µL): a. Add 5 µL of the 2X Kinase/Substrate mix to each well of a white, 384-well assay plate. b. Add 2.5 µL of Kinase Assay Buffer to each well. c. Add 2.5 µL of your serially diluted NMMP inhibitor from your compound plate. For controls, add 2.5 µL of DMSO (for 0% inhibition) or a known inhibitor (for 100% inhibition).

  • Start the Reaction: a. Add 10 µL of the 2X ATP solution to each well to start the reaction. The final volume is now 20 µL. b. Mix the plate gently on an orbital shaker for 30 seconds.

  • Incubate: Incubate the plate at the desired temperature (e.g., 30°C) for the optimized time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: a. Add 20 µL of ADP-Glo™ Reagent to each well. b. Mix on an orbital shaker for 30 seconds. c. Incubate at room temperature for 40 minutes.[23]

  • Detect ADP (Generate Signal): a. Add 40 µL of Kinase Detection Reagent to each well. b. Mix on an orbital shaker for 30 seconds. c. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[23]

  • Read Luminescence: Read the plate on a luminometer with an integration time of 0.5-1 second.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Visualizations & Diagrams

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection reagents 1. Add Kinase, Substrate, and NMMP Inhibitor to Plate start_reaction 2. Add ATP to Initiate Reaction reagents->start_reaction ATP is converted to ADP incubation 3. Incubate at 30°C (e.g., 60 min) start_reaction->incubation add_adpglo 4. Add ADP-Glo™ Reagent incubation->add_adpglo deplete_atp 5. Incubate at RT (40 min) Terminates reaction, depletes ATP add_adpglo->deplete_atp add_detection 6. Add Kinase Detection Reagent deplete_atp->add_detection generate_signal 7. Incubate at RT (30 min) Converts ADP to ATP, generates light add_detection->generate_signal read_plate 8. Read Luminescence generate_signal->read_plate

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Troubleshooting_High_Background start High Background Signal Observed q1 Is background high in 'No Enzyme' control? start->q1 a1_yes Source is likely reagent or compound interference. q1->a1_yes Yes a1_no Source is likely related to autophosphorylation or non-specific substrate phosphorylation. q1->a1_no No q2 Run controls: A) Buffer + Detection Reagents B) Compound + Detection Reagents a1_yes->q2 a2_a If A is high: Reagents (ATP, buffer) are contaminated. q2->a2_a Result A a2_b If B is high: Compound interferes with detection chemistry. q2->a2_b Result B sol_reagent Solution: Use fresh, high-purity reagents. a2_a->sol_reagent sol_compound Solution: Consider alternate assay format (e.g., TR-FRET, Filter Binding). a2_b->sol_compound q3 Run 'No Substrate' control. a1_no->q3 a3_yes If high signal persists: Kinase autophosphorylation is occurring. q3->a3_yes Yes a3_no If signal is low: Issue is resolved or was an experimental anomaly. q3->a3_no No sol_auto Solution: Optimize enzyme concentration. Subtract 'No Substrate' background. a3_yes->sol_auto sol_ok Solution: Proceed with optimized assay. a3_no->sol_ok

Caption: Troubleshooting Decision Tree for High Background Signal.

References

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. [Link]

  • Oreate AI Blog. (2026, January 7). Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates. [Link]

  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. [Link]

  • East Port Praha. Technologies to Study Kinases. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • K-L. Begitt, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • Y. Li, et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]

  • Sino Biological. High Background Troubleshooting in Western Blots. [Link]

  • American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • PubMed. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447).... [Link]

  • American Chemical Society. (2025, December 5). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. [Link]

  • Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery.... [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N-Methyl-4-(methylamino)picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of N-Methyl-4-(methylamino)picolinamide derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible outcomes.

Introduction: The Bioavailability Challenge with Picolinamide Scaffolds

This compound and its derivatives are a promising class of compounds, often investigated for their potential as kinase inhibitors in oncology and other therapeutic areas.[1][2] However, like many nitrogen-containing heterocyclic compounds, they can present significant challenges in achieving adequate oral bioavailability.[3][4] These challenges often stem from a combination of poor aqueous solubility and/or low intestinal permeability, which are critical determinants of a drug's absorption and therapeutic efficacy.[5]

This guide is structured to walk you through the common hurdles and provide you with the tools to systematically address them.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the pre-formulation and formulation development of this compound derivatives.

Problem Encountered Potential Root Cause(s) Recommended Action(s) & Scientific Rationale
Low aqueous solubility of the active pharmaceutical ingredient (API). The picolinamide scaffold may contribute to a crystalline structure with high lattice energy. The presence of aromatic rings and specific functional groups can also lead to poor hydration.1. Salt Formation: For ionizable picolinamide compounds, forming a salt can significantly alter physicochemical properties, including solubility and dissolution rate.[6] The selection of a suitable counter-ion is critical and should be guided by the pKa of the parent molecule.[7] 2. Amorphous Solid Dispersions (ASDs): Dispersing the API in a hydrophilic polymer matrix in its non-crystalline, amorphous state can enhance solubility.[6] This is because the amorphous form has a higher free energy than the crystalline form. 3. Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6]
Inconsistent or slow dissolution profiles in vitro. Poor wettability of the API powder. Agglomeration of particles in the dissolution medium. Degradation of the compound in the dissolution medium.[8][9]1. Surfactant Addition: Incorporate a low concentration of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate) in the dissolution medium to improve wetting. 2. Formulation with Wetting Agents: Include wetting agents in the solid dosage form formulation itself. 3. pH-Controlled Dissolution Media: Picolinamide derivatives may exhibit pH-dependent solubility.[10] Conduct dissolution studies across a range of physiologically relevant pH values (e.g., 1.2, 4.5, 6.8) to identify the optimal conditions.
Low apparent permeability (Papp) in Caco-2 assays. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[11] High polarity or an unfavorable octanol-water partition coefficient (LogP) can hinder passive diffusion across the intestinal epithelium.1. Bidirectional Caco-2 Assay: Perform the permeability assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[12] 2. Co-incubation with Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability suggests the compound is a P-gp substrate. 3. Prodrug Strategy: Design a lipophilic prodrug to mask polar functional groups and enhance passive permeability.[13][14] The prodrug should be designed to be cleaved by intestinal or systemic enzymes to release the active parent drug.[15]
High inter-subject variability in animal pharmacokinetic (PK) studies. Significant food effects on absorption. Pre-systemic metabolism (first-pass effect) in the gut wall or liver. Poor formulation performance leading to erratic dissolution in vivo.1. Fed vs. Fasted Animal Studies: Conduct PK studies in both fed and fasted animals to assess the impact of food on bioavailability. 2. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to evaluate the metabolic stability of the compound and identify the cytochrome P450 (CYP) enzymes involved.[1][16] 3. Formulation Optimization: Consider lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) for highly lipophilic compounds. These can improve solubility and absorption, potentially reducing food effects.[8][17]
Poor correlation between in vitro dissolution and in vivo bioavailability. The chosen in vitro dissolution method does not adequately mimic the in vivo environment. The compound's absorption is limited by permeability rather than dissolution.1. Biorelevant Dissolution Media: Utilize dissolution media that simulate the composition of gastrointestinal fluids (e.g., FaSSIF, FeSSIF) to better predict in vivo performance. 2. Re-evaluate Permeability: If dissolution is rapid in biorelevant media but in vivo absorption is still low, the limiting factor is likely permeability. Focus on strategies to enhance permeability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the bioavailability challenges of my this compound derivative?

A1: The initial assessment should focus on determining the fundamental physicochemical properties of your compound. This includes:

  • Aqueous Solubility: Determine the solubility at different pH values (e.g., 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile.

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) will give you an indication of the compound's lipophilicity and its potential for passive diffusion across the intestinal membrane.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous, and to identify any potential polymorphs, as this can significantly impact solubility and stability.

Q2: How do I choose between different bioavailability-enhancing formulations?

A2: The choice of formulation strategy depends on the specific properties of your this compound derivative. The Biopharmaceutics Classification System (BCS) can be a useful guide:

  • BCS Class II (Low Solubility, High Permeability): Focus on solubility enhancement. Strategies like salt formation, particle size reduction, and amorphous solid dispersions are often effective.

  • BCS Class III (High Solubility, Low Permeability): Permeability is the primary barrier. Consider prodrug approaches or the use of permeation enhancers.

  • BCS Class IV (Low Solubility, Low Permeability): A combination of strategies is often necessary. Lipid-based formulations or nanosuspensions can be beneficial.

Q3: What are the key considerations for conducting excipient compatibility studies for my picolinamide derivative?

A3: Excipient compatibility studies are crucial to ensure the stability of your final formulation.[6][7][18] Key considerations include:

  • Chemical Interactions: Be aware of potential reactions between the amine groups in your compound and reactive excipients like reducing sugars (e.g., lactose) which can lead to Maillard reactions.

  • Physical Interactions: Assess for any changes in the physical state of your API (e.g., polymorphic transitions, crystallization from an amorphous state) when in contact with excipients.

  • Stressing Conditions: Conduct studies under accelerated conditions (e.g., elevated temperature and humidity) to identify potential long-term stability issues.[19]

Q4: Which animal model is most appropriate for pharmacokinetic studies of this compound derivatives?

A4: The choice of animal model depends on the specific objectives of the study.[20][21][22]

  • Rodents (Rats, Mice): Often used for initial screening due to their cost-effectiveness and well-characterized physiology.[20][22]

  • Dogs (Beagle): Their gastrointestinal physiology is closer to humans, making them a good model for assessing oral absorption and the impact of formulation changes.

  • Non-human Primates: Used in later stages of development due to their high physiological similarity to humans, but their use is more costly and ethically complex.

It is also important to consider the metabolic profile of the compound in different species to select a model that is most predictive of human metabolism.[23]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines a standard procedure for assessing the intestinal permeability of a test compound.[11][12]

Objective: To determine the apparent permeability coefficient (Papp) of an this compound derivative across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution (in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Workflow Diagram:

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells onto Transwell inserts Culture->Seed Differentiate Allow cells to differentiate (21 days) Seed->Differentiate Integrity Assess monolayer integrity (TEER/Lucifer Yellow) Differentiate->Integrity Prepare Prepare dosing solutions (A-B and B-A) Integrity->Prepare Incubate Incubate at 37°C Prepare->Incubate Sample Collect samples from receiver chambers Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Caco-2 Permeability Assay Workflow.

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the apical side of the Transwell inserts at an appropriate density.

    • Allow the cells to grow and differentiate for approximately 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow. Only use monolayers with intact tight junctions.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare the dosing solution of your test compound in HBSS at the desired concentration (typically with a final DMSO concentration of <1%).

    • For apical-to-basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber, replacing the volume with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Protocol 2: LC-MS/MS Quantification in Plasma

This protocol provides a general framework for developing a method to quantify your this compound derivative in plasma samples from pharmacokinetic studies.[3][24]

Objective: To establish a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

Materials:

  • Blank plasma from the study animal species

  • Test compound and a suitable internal standard (IS)

  • LC-MS/MS system (e.g., triple quadrupole)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Chromatography column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Spike Spike plasma with compound and IS Precipitate Protein precipitation Spike->Precipitate Centrifuge Centrifuge to pellet protein Precipitate->Centrifuge Transfer Transfer supernatant Centrifuge->Transfer Inject Inject sample onto LC system Transfer->Inject Separate Chromatographic separation Inject->Separate Detect MS/MS detection (MRM mode) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calibrate Generate calibration curve Integrate->Calibrate Determine Determine unknown concentrations Calibrate->Determine

Caption: LC-MS/MS Quantification Workflow.

Procedure:

  • Method Development:

    • Optimize the mass spectrometry parameters for the test compound and IS, including precursor and product ions for multiple reaction monitoring (MRM).

    • Develop a chromatographic method that provides good peak shape and resolution from endogenous plasma components.

  • Sample Preparation:

    • To a small volume of plasma (e.g., 50 µL), add the IS.

    • Add a larger volume of cold protein precipitation solvent (e.g., 150 µL of acetonitrile).

    • Vortex to mix and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • Calibration Curve and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the test compound.

    • Prepare QC samples at low, medium, and high concentrations.

  • Analysis:

    • Inject the prepared samples, calibration standards, and QCs onto the LC-MS/MS system.

  • Data Processing:

    • Integrate the peak areas of the analyte and the IS.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards.

    • Use the calibration curve to determine the concentrations of the analyte in the unknown samples and QCs.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

References

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech. 2014. Available from: [Link]

  • How to select the right animal species for TK/PK studies? Patsnap Synapse. 2023. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. 2023. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. 2024. Available from: [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. 2018. Available from: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. 2019. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. 2024. Available from: [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health. 2020. Available from: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. 2018. Available from: [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. DSpace. 2022. Available from: [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Semantic Scholar. 2018. Available from: [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. 2011. Available from: [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. 2011. Available from: [Link]

  • Oral formulation of kinase inhibitors. Google Patents. 2012.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. 2014. Available from: [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. National Institutes of Health. 2023. Available from: [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. National Institutes of Health. 2013. Available from: [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. 2010. Available from: [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. 2017. Available from: [Link]

  • CYP metabolism & inhibition assays. YouTube. 2021. Available from: [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. 2012. Available from: [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. LinkedIn. 2024. Available from: [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. 2022. Available from: [Link]

  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. 2023. Available from: [Link]

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. PubMed. 2023. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. 2022. Available from: [Link]

  • Animal Models in Regulatory Breakpoint Determination: Review of New Drug Applications of Approved Antibiotics from 2014–2022. MDPI. 2024. Available from: [Link]

  • Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomics studies. ScienceOpen. 2023. Available from: [Link]

  • THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. National Institutes of Health. 2012. Available from: [Link]

  • Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. PubMed Central. 2021. Available from: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. 2010. Available from: [Link]

  • Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. ResearchGate. 2018. Available from: [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. 2024. Available from: [Link]

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. MDPI. 2023. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. 2020. Available from: [Link]

  • Recent Development On Importance Of Heterocyclic Amides As Potential Bioactive Molecules: A Review. ResearchGate. 2020. Available from: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. 2013. Available from: [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. 2013. Available from: [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem. 2023. Available from: [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. 2024. Available from: [Link]

  • 4-((Methylamino)methyl)picolinonitrile. PubChem. 2023. Available from: [Link]

Sources

dealing with N-Methyl-4-(methylamino)picolinamide precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Navigating and Preventing Precipitation of N-Methyl-4-(methylamino)picolinamide in Aqueous Solutions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted picolinamide derivative investigated for its biological activities, including potential kinase inhibition.[1] As with many heterocyclic small molecules, researchers frequently encounter challenges with its solubility in the aqueous buffers and media required for biological assays. Uncontrolled precipitation can lead to inaccurate concentration measurements, loss of compound activity, and unreliable experimental results.

This technical guide provides a comprehensive, question-driven framework for understanding and systematically overcoming the precipitation issues associated with this compound. By explaining the physicochemical principles behind these challenges, we aim to empower researchers to develop robust, reproducible experimental protocols.

Section 1: Understanding the Compound: Core Physicochemical Properties

A foundational understanding of this compound's properties is critical for troubleshooting its behavior in solution. The molecule's structure, featuring a picolinamide core with both methyl and methylamino groups, dictates its solubility characteristics.[1]

PropertyValueSignificance for Solubility
Molecular Formula C₈H₁₁N₃OIndicates a relatively small molecule with multiple nitrogen and oxygen atoms capable of hydrogen bonding.[1][2][3]
Molecular Weight ~165.19 g/mol Influences diffusion and dissolution rates.[1][2][3]
CAS Number 1065074-98-7Unique identifier for ensuring the correct compound is being referenced.[1][2][3]
Predicted pKa 14.25 ± 0.46The pyridine ring nitrogen is basic. This predicted pKa suggests that the compound's ionization state, and therefore its aqueous solubility, will be highly sensitive to changes in pH.[2][4] At a lower pH, the molecule can become protonated, which generally increases its solubility in water.

Section 2: Frequently Asked Questions (FAQs) on Precipitation

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: My this compound powder won't dissolve directly in my aqueous buffer. What should I do?

A: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's molecular structure. It is standard practice to first prepare a concentrated stock solution in a suitable organic solvent.

  • Primary Recommendation: Use 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving many research compounds at high concentrations.

  • Causality: The organic solvent disrupts the crystal lattice of the solid compound more effectively than water. This concentrated stock can then be carefully diluted into your aqueous experimental system.

Q2: I've made a DMSO stock, but the compound precipitates immediately when I add it to my buffer/media. Why is this happening and how can I fix it?

A: This is a classic phenomenon known as "solvent shock" or "crashing out." It occurs when the compound rapidly moves from a solvent where it is highly soluble (DMSO) to a solvent where it is poorly soluble (aqueous buffer), causing it to exceed its solubility limit and precipitate.[4][5]

To prevent this, follow this optimized dilution protocol:

  • Warm the Aqueous Buffer: Pre-warm your destination buffer or cell culture media to the experimental temperature (e.g., 37°C).[5] This can sometimes, but not always, increase the solubility limit.

  • Calculate Final DMSO Concentration: Ensure your final DMSO concentration in the assay is as low as possible, ideally below 0.5% (v/v), to minimize solvent toxicity and solubility issues.[4] This may require making a more concentrated DMSO stock.

  • Vortex Vigorously: While vigorously vortexing or stirring the aqueous buffer, add the required volume of DMSO stock solution drop-by-drop or as a very slow stream into the vortex.

  • Rationale: This method ensures rapid and efficient mixing, preventing localized areas of high compound concentration that trigger precipitation.[5]

Q3: My solution looks clear at first, but a precipitate forms over time, especially in my 37°C cell culture incubator. What's causing this delayed precipitation?

A: Delayed precipitation points to issues of compound stability or changing solution conditions. Several factors could be at play:

  • Temperature Effects: While warming can aid initial dissolution, some compounds have lower solubility at higher temperatures over extended periods.[5][6] The compound may be less stable at 37°C.

  • pH Shifts: In cell culture, cellular metabolism can acidify or alter the pH of the medium over time.[5] As this compound's solubility is pH-dependent, a shift in pH can cause it to fall out of solution.

  • Interaction with Media Components: The compound may slowly bind to proteins in serum or interact with salts and other components in the media, forming insoluble complexes.[5]

  • Evaporation: Over long incubation periods, evaporation can increase the compound's effective concentration beyond its solubility limit.[5]

Troubleshooting Steps:

  • Conduct a solubility test in your specific media under incubation conditions (e.g., 24 hours at 37°C) to find the true maximum stable concentration.

  • Consider using a serum-free medium for your experiment if your cells can tolerate it.[5]

  • Ensure your incubator has adequate humidity control to minimize evaporation.

Q4: How exactly does pH affect the solubility of this compound, and how can I use this to my advantage?

A: The solubility of ionizable compounds is highly dependent on pH.[6] The pyridine ring in the picolinamide structure contains a basic nitrogen atom.

  • Mechanism: In acidic conditions (lower pH), this nitrogen atom can become protonated (gain a positive charge). This charged form of the molecule is generally more polar and thus more soluble in polar solvents like water.

  • Practical Application: If your experimental assay can tolerate it, adjusting the pH of your buffer to be slightly acidic (e.g., pH 6.0-7.0) may increase the compound's solubility and prevent precipitation. Always determine the pKa of your compound and adjust the buffer pH to favor the more soluble, ionized form.[4] For a basic compound, a lower pH is generally better.[4]

Q5: What is the best way to store this compound for long-term and short-term use?

A: Proper storage is essential to maintain the compound's integrity and prevent degradation, which can also manifest as precipitation.[7]

  • Long-Term Storage (Months to Years): Store the compound as a lyophilized (dry) powder at -20°C or -80°C in a tightly sealed container with a desiccant.[8][9] This minimizes degradation from moisture and hydrolysis.

  • Short-Term Storage (Days to Weeks): If you must store the compound in solution, prepare single-use aliquots of your concentrated DMSO stock and store them at -20°C or -80°C.[8]

  • Critical "Do Not": Avoid repeated freeze-thaw cycles of stock solutions.[7][8] Each cycle can introduce moisture and potentially cause the compound to fall out of solution upon thawing.

Section 3: Systematic Troubleshooting Workflows

When facing a precipitation event, a systematic approach is more effective than random trial-and-error.

Workflow 1: Systematic Approach to a Precipitation Event

Use the following flowchart to diagnose the root cause of precipitation.

G start_node Precipitation Observed d1 d1 start_node->d1 When? decision_node decision_node process_node process_node solution_node solution_node end_node Issue Resolved p1 p1 d1->p1 Immediately upon dilution p2 p2 d1->p2 Delayed (during incubation) d2 d2 p1->d2 Check Dilution Method d3 d3 p2->d3 Check Environment d2->p2 Method OK solution_node1 Remake stock at higher concentration to lower final DMSO volume. d2->solution_node1 Final DMSO > 1%? solution_node2 Re-prepare by adding stock slowly to a vortexing buffer. d2->solution_node2 Added stock too fast? solution_node1->end_node solution_node2->end_node solution_node3 Use more robust buffer (HEPES). Test compound stability at different pH values. d3->solution_node3 pH shift possible? solution_node4 Determine max solubility at incubation temp. Lower final concentration. d3->solution_node4 Temp sensitive? p3 p3 d3->p3 Environment OK solution_node3->end_node solution_node4->end_node d4 d4 p3->d4 Check Formulation d4->end_node All checks fail solution_node5 Test in simpler buffer (PBS). Try serum-free media. d4->solution_node5 Interacting with media components (e.g., serum)? solution_node5->end_node

Caption: Troubleshooting workflow for precipitation events.

Workflow 2: Protocol for Determining Maximum Soluble Concentration

This protocol allows you to empirically determine the solubility limit in your specific experimental medium.

  • Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of this compound in 100% DMSO.

  • Set Up Serial Dilutions: In a series of microcentrifuge tubes, add your specific cell culture medium or assay buffer (e.g., 990 µL in each tube).

  • Spike and Mix: Add a calculated amount of the DMSO stock to each tube to achieve a range of final concentrations (e.g., 200 µM, 150 µM, 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO concentration is constant and below 1%.

  • Equilibrate: Incubate the tubes under your exact experimental conditions (e.g., 2 hours at 37°C).[5]

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background for any signs of cloudiness, particulates, or precipitate. A beam of light (like from a phone flashlight) can help visualize suspended particles.

  • Determine Limit: The highest concentration that remains perfectly clear is the approximate maximum soluble concentration for your specific conditions. It is best practice to work at or below 80% of this determined maximum to ensure a margin of safety.

Section 4: Advanced Solubilization Strategies

If precipitation persists despite optimizing the methods above, advanced formulation strategies may be necessary, provided they are compatible with your experimental system.

StrategyMechanism of ActionConsiderations
Co-solvents Small amounts of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol - PEG) can increase the overall solvating power of the aqueous buffer.[4]Must be tested for compatibility with the assay (e.g., cell toxicity, enzyme inhibition). Always run a vehicle control with the co-solvent alone.[4]
Cyclodextrins These cyclic oligosaccharides (e.g., HP-β-CD) have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is water-soluble.[4]Can sometimes interfere with compound-target binding. The complex size may affect cell permeability.
Surfactants Above their critical micelle concentration (CMC), surfactants like Tween® 80 or Poloxamer 188 form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[4]Can disrupt cell membranes at higher concentrations. Potential for assay interference.

References

  • Pure Tides Therapy. (2026, January 9). Best Practices for Reconstituting and Storing Research Peptides. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H11N3O, 25 grams. Retrieved from [Link]

  • Merck Millipore. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved from [Link]

  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution? Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

Sources

optimizing dosage and administration of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-4-(methylamino)picolinamide (NM-4MAP)

Product Code: NM-4MAP Chemical Name: this compound CAS Number: 1065074-98-7[1] Molecular Formula: C₈H₁₁N₃O[1] Molecular Weight: 165.19 g/mol [1]

Welcome to the technical support guide for NM-4MAP, a selective kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the optimal use and handling of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of NM-4MAP.

Q1: What is the recommended method for preparing a high-concentration stock solution of NM-4MAP?

A1: The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[2] NM-4MAP is highly soluble in DMSO. For most applications, preparing a 10 mM stock solution is a standard and effective practice.[3][4] Always use anhydrous, high-purity DMSO to prevent compound degradation.[2]

Q2: What are the optimal storage conditions for solid NM-4MAP and its DMSO stock solutions?

A2:

  • Solid Compound: Store the solid (powder) form of NM-4MAP at -20°C in a tightly sealed container, protected from light and moisture.

  • DMSO Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[4] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation from introducing water into the DMSO stock.[2]

Q3: Is NM-4MAP stable in aqueous solutions and cell culture media?

A3: The stability of NM-4MAP in aqueous buffers and media is limited and pH-dependent. Picolinamide structures can be susceptible to hydrolysis over time.[5] It is strongly recommended to prepare fresh dilutions in your aqueous experimental medium from the DMSO stock solution immediately before each experiment. Do not store NM-4MAP in aqueous solutions for extended periods.

Q4: What is the maximum recommended final concentration of DMSO for in vitro experiments?

A4: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your cell-based assays should be kept as low as possible. A widely recommended upper limit is 0.5% (v/v), though many cell lines can tolerate up to 1%.[4] For sensitive primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[4][6][7] Always include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experimental design.[4][8]

Q5: How can I determine the kinetic solubility of NM-4MAP in my specific experimental buffer?

A5: A practical method to estimate kinetic solubility is through nephelometry, which measures light scattering from undissolved particles.[9] This involves adding a small volume of a concentrated DMSO stock solution to your buffer and then performing serial dilutions.[9] The concentration at which precipitation (observed as turbidity or light scattering) occurs is the approximate kinetic solubility limit.[9]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experimentation with NM-4MAP.

Issue 1: Compound Precipitation in Aqueous Media

Q: I diluted my 10 mM NM-4MAP stock solution into my cell culture medium, and the medium immediately became cloudy. What is happening and how can I fix it?

A: This is a common issue where the compound precipitates upon transfer from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. The aqueous solubility of the compound is much lower than its solubility in 100% DMSO.[10]

Causality: When a concentrated DMSO solution is diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its aqueous solubility limit before it has a chance to disperse, causing it to crash out of solution. The final percentage of DMSO is also drastically reduced, removing its solubilizing effect.[10]

Solutions:

  • Perform Serial Dilutions in DMSO First: Before the final dilution into your aqueous medium, perform an intermediate serial dilution step in 100% DMSO.[2] For example, dilute your 10 mM stock to 1 mM in DMSO first, and then add the required volume of the 1 mM stock to your media. This reduces the concentration gradient during the final dilution step.

  • Increase Final DMSO Concentration: If your experimental system allows, increasing the final percentage of DMSO (while staying within acceptable limits, e.g., <0.5%) can help maintain solubility.[11]

  • Warm the Aqueous Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[12] Ensure the compound itself is not temperature-sensitive.[12]

  • Increase Mixing Agitation: Add the compound dropwise to the vortexing or rapidly stirring aqueous medium. This promotes rapid dispersal and prevents localized supersaturation.

Issue 2: High Variability in Experimental Results

Q: I am observing inconsistent results (e.g., variable IC50 values) between experiments using the same batch of NM-4MAP. What could be the cause?

A: Inconsistent results often stem from issues with compound stability, solution integrity, or protocol variations.

Causality:

  • Stock Solution Degradation: Repeated freeze-thaw cycles can lead to compound degradation or aggregation, even in DMSO.[13][14][15] Water absorption by hygroscopic DMSO can also accelerate degradation.[4][16]

  • Incomplete Solubilization: If the compound is not fully dissolved in the initial stock solution, the actual concentration will be lower than calculated and may vary between aliquots.

  • Precipitation at Working Concentration: The compound may be precipitating at the final working concentration in the assay plate, leading to a lower effective concentration. This is especially true for higher concentrations in a dose-response curve.

Solutions:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your main DMSO stock to minimize freeze-thaw cycles.[2][4] This is the most critical step for ensuring consistency.

  • Ensure Complete Dissolution: When preparing the initial stock, ensure the compound is completely dissolved. Visually inspect for any particulates. If needed, gentle warming (37°C) or brief sonication can be used, provided the compound is stable under these conditions.[12]

  • Verify Dose-Response Behavior: Ensure your results show a clear dose-dependent effect. A "flat" structure-activity relationship, where different concentrations give similar weak results, may indicate a solubility or non-specific activity issue.[17]

  • Conduct Stability Checks: If variability persists, perform a simple stability check. Compare the activity of a freshly prepared stock solution against an older, frequently used stock. A stability-indicating assay (like HPLC) can quantify the amount of intact compound remaining.[18]

Issue 3: Unexpected Effects in Vehicle Control Group

Q: My cells in the vehicle control group (treated with DMSO only) are showing signs of stress or altered activity. Why is this happening?

A: High concentrations of DMSO are known to have biological effects, including cytotoxicity, altered gene expression, and differentiation induction. [11]

Causality: The final concentration of DMSO in your assay is likely exceeding the tolerance level of your specific cell type. Primary cells and certain sensitive cell lines are particularly susceptible to DMSO effects even at concentrations below 1%.[4]

Solutions:

  • Reduce Final DMSO Concentration: The most effective solution is to lower the final DMSO concentration to the lowest possible level that maintains compound solubility, ideally ≤0.1%.[6]

  • Perform a DMSO Titration: Determine the maximum tolerable DMSO concentration for your specific cell line. Run a dose-response experiment with DMSO alone (e.g., from 0.01% to 2.0%) and measure the same endpoint as your main experiment (e.g., viability, proliferation, reporter activity).

  • Ensure Homogeneous Mixing: Ensure the DMSO is thoroughly mixed into the medium before adding it to the cells to avoid exposing cells to localized high concentrations of the solvent.

Section 3: Protocols and Data Presentation

Key Physicochemical & Handling Properties
PropertyValue / RecommendationSource
Solvent for Stock Dimethyl Sulfoxide (DMSO), Anhydrous[2]
Recommended Stock Conc. 10 mM[3][4]
Stock Solution Storage -20°C or -80°C, Aliquoted, Protected from Light[4]
Solid Compound Storage -20°C, Desiccated, Protected from Light
Max Final DMSO (In Vitro) ≤0.5% (General), ≤0.1% (Sensitive Cells)[4][6]
Aqueous Stability Limited. Prepare fresh dilutions for each experiment.[17]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a validated, high-concentration stock solution of NM-4MAP.

Materials:

  • NM-4MAP solid powder (MW: 165.19 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Equilibrate: Allow the vial of solid NM-4MAP to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out a precise amount of the solid compound (e.g., 1.65 mg) into a sterile vial.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example: For 1.65 mg (0.00165 g): Volume = 0.00165 / (165.19 * 0.010) = 0.001 L = 1 mL.

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the solid.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If solubility is an issue, brief sonication or warming to 37°C may be applied.[12]

  • Aliquot and Store: Dispense the stock solution into single-use, tightly sealed aliquots (e.g., 20 µL) and store at -20°C or -80°, protected from light.

Protocol 2: Serial Dilution and Preparation of Final Working Solution

Objective: To prepare a final working concentration of NM-4MAP in cell culture medium while minimizing precipitation.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (in DMSO): Perform a 1:10 serial dilution in 100% DMSO to create a 1 mM intermediate stock. For example, add 5 µL of the 10 mM stock to 45 µL of fresh DMSO. Mix well. This step is crucial for preventing precipitation.[2]

  • Final Dilution (in Aqueous Medium): Prepare the final working concentration by adding the intermediate stock to pre-warmed (37°C) cell culture medium. For a 1 µM final concentration from a 1 mM intermediate stock (a 1:1000 dilution), add 5 µL of the 1 mM stock to 5 mL of medium.

  • Mix Immediately: Add the DMSO solution dropwise into the medium while actively vortexing or swirling the medium to ensure rapid and homogeneous mixing.

  • Use Immediately: Apply the freshly prepared working solution to your cells without delay.

Section 4: Diagrams and Workflows

Workflow for Solution Preparation

This diagram illustrates the recommended workflow from solid compound to final working solution, emphasizing the critical intermediate dilution step to prevent precipitation.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution solid NM-4MAP Solid stock 10 mM Stock in DMSO solid->stock Dissolve & Vortex dmso1 Anhydrous DMSO dmso1->stock intermediate 1 mM Intermediate in DMSO stock->intermediate 1:10 Dilution dmso2 Anhydrous DMSO dmso2->intermediate final Final Working Solution (e.g., 1 µM) intermediate->final 1:1000 Dilution (Add to vortexing media) media Pre-warmed Aqueous Medium media->final experiment Apply to Cells final->experiment Use Immediately

Caption: Recommended workflow for preparing NM-4MAP solutions.

Troubleshooting Flowchart: Compound Precipitation

This flowchart provides a logical decision tree for addressing issues of compound precipitation in aqueous media.

G start Problem: Compound Precipitates in Aqueous Media q1 Did you perform an intermediate dilution in DMSO before adding to media? start->q1 sol1 Action: Implement intermediate serial dilution in 100% DMSO. (See Protocol 2) q1->sol1 No q2 Is the final concentration of the compound very high (>10 µM)? q1->q2 Yes sol4 Issue persists. Consider alternative solvents (if applicable) or contact Technical Support. sol1->sol4 sol2 Insight: You may be exceeding the kinetic solubility limit. Action: Determine solubility limit and work at lower concentrations. q2->sol2 Yes q3 How was the compound added to the media? q2->q3 No sol2->sol4 sol3 Action: Add compound dropwise to pre-warmed, rapidly stirring media to improve dispersion. q3->sol3 Added directly without mixing q3->sol4 Added to vortexing media sol3->sol4

Caption: Troubleshooting flowchart for NM-4MAP precipitation.

References

  • Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). (2022). Washington State University. Available at: [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. Available at: [Link]

  • Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? (2022). Reddit. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Available at: [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Available at: [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. Available at: [Link]

  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. (n.d.). National Institutes of Health. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Available at: [Link]

  • Effect of freezing–thawing on dissolved organic matter in water. (2025). ResearchGate. Available at: [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available at: [Link]

  • Freeze-thaw cycles drove chemical weathering and enriched sulfates in the Burns formation at Meridiani, Mars. (2024). National Institutes of Health. Available at: [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. (2025). ResearchGate. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. Available at: [Link]

  • Experimental Study on the Effect of Freeze—Thaw Cycles on the Mineral Particle Fragmentation and Aggregation with Different Soil Types. (n.d.). MDPI. Available at: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Available at: [Link]

  • What is Freeze thaw (Thermal cycling) study? (n.d.). Vici Health Sciences. Available at: [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2025). ResearchGate. Available at: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). National Institutes of Health. Available at: [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. (n.d.). PubChem. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Aurora Kinase Inhibitors: Benchmarking N-Methyl-4-(methylamino)picolinamide Against Established Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the targeting of mitotic kinases has emerged as a promising therapeutic strategy. Among these, the Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation, have garnered significant attention. Their overexpression in a multitude of cancers has spurred the development of numerous small molecule inhibitors. This guide provides an in-depth, objective comparison of a novel investigational agent, N-Methyl-4-(methylamino)picolinamide, with established Aurora kinase inhibitors that have progressed to clinical trials: Alisertib (MLN8237), Barasertib (AZD1152), Danusertib (PHA-739358), and Tozasertib (MK-0457/VX-680).

This analysis is grounded in publicly available preclinical and clinical data, offering a technical synthesis to inform research and development decisions. We will delve into the mechanistic nuances, comparative efficacy, and selectivity profiles of these compounds, supported by detailed experimental protocols and data visualizations.

The Central Role of Aurora Kinases in Mitosis and Oncology

Aurora kinases are essential regulators of cell division, ensuring the fidelity of chromosome segregation and cytokinesis.[1] The three mammalian isoforms—Aurora A, B, and C—possess distinct, yet sometimes overlapping, functions.

  • Aurora A (AURKA) is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.[1] Its dysregulation is frequently linked to tumorigenesis.[2]

  • Aurora B (AURKB) , a component of the chromosomal passenger complex (CPC), is critical for chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[3]

  • Aurora C (AURKC) shares sequence homology with Aurora B and is thought to play a role in meiosis, though its function in mitosis and cancer is less defined.[4]

Given their pivotal roles in cell proliferation, the inhibition of Aurora kinases presents a compelling strategy to induce mitotic arrest and subsequent apoptosis in cancer cells.[2]

cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase Centrosome Duplication Centrosome Duplication AURKA_activation Aurora A Activation Centrosome Duplication->AURKA_activation Centrosome_Maturation Centrosome Maturation & Separation AURKA_activation->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Kinetochore_Attachment Kinetochore-Microtubule Attachment Spindle_Assembly->Kinetochore_Attachment AURKB_activation Aurora B Activation (CPC) Chromosome_Condensation Chromosome Condensation AURKB_activation->Chromosome_Condensation Chromosome_Condensation->Kinetochore_Attachment Cytokinesis Cytokinesis Kinetochore_Attachment->Cytokinesis

Figure 1: Simplified overview of Aurora kinase roles in mitosis.

Comparative Analysis of Aurora Kinase Inhibitors

The development of Aurora kinase inhibitors has yielded a diverse array of molecules with varying selectivity profiles. Some inhibitors are highly selective for a single isoform, while others exhibit pan-inhibitory activity. This selectivity is a critical determinant of their cellular effects and potential therapeutic window.

This compound and its Derivatives
Established Aurora Kinase Inhibitors in Clinical Development

A number of Aurora kinase inhibitors have advanced into clinical trials, providing a wealth of data for comparative analysis.

  • Alisertib (MLN8237): A selective Aurora A inhibitor.[6] Inhibition of Aurora A by Alisertib leads to defects in mitotic entry and progression, resulting in the accumulation of cells with a tetraploid DNA content.[5][7] This ultimately triggers apoptosis or senescence.[5][7]

  • Barasertib (AZD1152): A prodrug that is rapidly converted to its active form, AZD1152-HQPA, which is a highly potent and selective inhibitor of Aurora B.[8] Inhibition of Aurora B disrupts chromosome alignment and segregation, leading to polyploidy and apoptosis.[8]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor with activity against Aurora A, B, and C.[9] It also inhibits other kinases such as Abl and Ret.[10] Its pan-inhibitory profile results in a combination of mitotic defects characteristic of both Aurora A and B inhibition.

  • Tozasertib (MK-0457/VX-680): A potent, pan-Aurora kinase inhibitor that also targets Abl and Flt-3.[11] Its broad-spectrum activity leads to profound inhibition of cell-cycle progression and induction of apoptosis in a diverse range of tumor types.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of the selected Aurora kinase inhibitors against their primary targets. It is important to note the absence of specific IC50 data for this compound.

CompoundPrimary Target(s)IC50 / Ki (nM)SelectivityReference(s)
This compound Derivative (6p) Aurora BData not available (selective inhibitor)Selective for Aurora B[5]
Alisertib (MLN8237) Aurora AIC50: 1.2>200-fold selective for Aurora A over Aurora B[6]
Barasertib (AZD1152-HQPA) Aurora BKi: 0.36Highly selective for Aurora B (Aurora A Ki: 1369 nM)[8]
Danusertib (PHA-739358) Aurora A, B, CIC50: 13 (A), 79 (B), 61 (C)Pan-inhibitor[9]
Tozasertib (MK-0457/VX-680) Aurora A, B, CKi: 0.6 (A), 18 (B), 4.6 (C)Pan-inhibitor[11]

Experimental Protocols for Evaluating Aurora Kinase Inhibitors

The characterization of novel Aurora kinase inhibitors requires a suite of robust biochemical and cell-based assays. The following protocols provide a framework for the systematic evaluation of these compounds.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified Aurora kinase.

Start Start Prepare_Reagents Prepare Reagents: - Purified Aurora Kinase - Substrate (e.g., Histone H3) - ATP - Test Inhibitor Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Western Blot, Luminescence) Stop_Reaction->Detect_Phosphorylation Calculate_IC50 Calculate IC50 Value Detect_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Aurora kinase isoform.

Materials:

  • Purified recombinant human Aurora A or Aurora B kinase.

  • Kinase substrate (e.g., inactive histone H3 for Aurora B).[9]

  • ATP.

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[9]

  • Test compound serially diluted in DMSO.

  • Detection reagents (e.g., anti-phospho-Histone H3 (Ser10) antibody for Western blotting, or a luminescence-based ATP detection kit).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction vessel, combine the purified Aurora kinase, the kinase substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding a defined concentration of ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[9]

  • Stop the reaction (e.g., by adding SDS-PAGE loading buffer for Western blot analysis).

  • Detect the level of substrate phosphorylation. For Western blotting, this involves SDS-PAGE, transfer to a membrane, and probing with a phospho-specific antibody.[9] For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ATP consumed.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of an inhibitor on the growth of cancer cell lines.

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50).

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa).

  • Complete cell culture medium.

  • Test compound.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • 96-well plates.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[10]

Start Start Cell_Treatment Treat Cells with Inhibitor or Vehicle Start->Cell_Treatment Heat_Shock Apply Heat Shock (Temperature Gradient) Cell_Treatment->Heat_Shock Cell_Lysis Lyse Cells Heat_Shock->Cell_Lysis Separate_Fractions Separate Soluble and Aggregated Protein Fractions Cell_Lysis->Separate_Fractions Protein_Detection Detect Soluble Target Protein (e.g., Western Blot) Separate_Fractions->Protein_Detection Analyze_Stability Analyze Thermal Stability Shift Protein_Detection->Analyze_Stability End End Analyze_Stability->End

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA).

Objective: To confirm that the test compound binds to and stabilizes Aurora kinase in intact cells.

Materials:

  • Intact cells expressing the target Aurora kinase.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for heat treatment (e.g., thermocycler).

  • Equipment for protein detection (e.g., Western blot apparatus).

Procedure:

  • Treat cells with the test compound or vehicle control for a defined period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble Aurora kinase in the supernatant at each temperature by Western blotting.

  • A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of the compound) indicates target engagement.

In Vivo Efficacy in Preclinical Models

The ultimate test of an anti-cancer agent's potential is its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool.

Objective: To evaluate the anti-tumor efficacy of an Aurora kinase inhibitor in a mouse xenograft model.

Procedure:

  • Subcutaneously implant a human tumor cell line into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., orally or intraperitoneally) according to a defined dosing schedule. The control group receives the vehicle.

  • Measure tumor volume and mouse body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blotting for p-Histone H3).

  • Compare the tumor growth inhibition in the treated group to the control group to assess efficacy.

For example, a study with Danusertib in a hepatocellular carcinoma xenograft model demonstrated significant tumor growth inhibition at a well-tolerated dose.[1]

Conclusion and Future Directions

The landscape of Aurora kinase inhibitors is rich with compounds demonstrating significant anti-cancer potential. While established inhibitors like Alisertib, Barasertib, Danusertib, and Tozasertib have paved the way with extensive preclinical and clinical evaluation, the emergence of novel scaffolds such as this compound highlights the ongoing pursuit of inhibitors with improved potency, selectivity, and therapeutic indices.

The data on derivatives of this compound suggest a promising profile as a selective Aurora B inhibitor.[5] Further characterization, including the determination of its precise IC50 values against all Aurora kinase isoforms and a comprehensive kinase panel screening, is warranted to fully understand its potential and position it within the existing armamentarium of Aurora kinase inhibitors. The experimental protocols detailed in this guide provide a robust framework for such investigations. As our understanding of the intricate roles of Aurora kinases in cancer continues to evolve, so too will the strategies for their therapeutic targeting, with the ultimate goal of delivering more effective and personalized treatments for patients.

References

  • Alisertib mechanism of action. ResearchGate. Available from: [Link].

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available from: [Link].

  • AZD1152 (Baracertib). AstraZeneca Open Innovation. Available from: [Link].

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link].

  • Aurora Kinase Inhibitor PHA-739358 Suppresses Growth of Hepatocellular Carcinoma In Vitro and in a Xenograft Mouse Model. PMC. Available from: [Link].

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. Available from: [Link].

Sources

Validating the Anticancer Activity of N-Methyl-4-(methylamino)picolinamide In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vivo validation of the anticancer activity of N-Methyl-4-(methylamino)picolinamide (NMMP). Drawing upon field-proven insights and experimental data from related picolinamide derivatives, this document details the scientific rationale behind experimental design, presents comparative analyses with alternative compounds, and offers detailed protocols for preclinical evaluation.

Introduction: The Therapeutic Potential of Picolinamide Derivatives

Picolinamide and its analogs have emerged as a promising class of small molecules with significant potential in oncology.[1] These compounds have been shown to target various critical pathways involved in cancer progression, including cell cycle regulation and angiogenesis.[1] this compound (NMMP) is a notable member of this class, with in vitro studies demonstrating its anti-proliferative effects against various human cancer cell lines, such as HepG2 liver cancer cells.[2] The primary mechanism of action for NMMP and its derivatives is suggested to be the inhibition of Aurora-B kinase, a key regulator of mitosis.[1][2] Disruption of this kinase leads to defects in chromosome segregation and can ultimately induce apoptosis in cancer cells.[1][2]

This guide will focus on the crucial next step after promising in vitro results: the in vivo validation of anticancer activity. We will explore the methodologies to assess efficacy, toxicity, and pharmacokinetic profiles in relevant animal models, providing a framework for robust preclinical studies.

Comparative Analysis of Anticancer Activity

The in vivo efficacy of picolinamide derivatives has been investigated in various preclinical cancer models. While specific in vivo data for NMMP is emerging, studies on structurally related compounds provide a strong basis for comparison and highlight the potential of this chemical scaffold.

Performance Against Standard Chemotherapeutics and Targeted Agents

The performance of novel therapeutic agents is best understood in the context of existing treatments. The following table summarizes the in vivo efficacy of a picolinamide derivative in a colon adenocarcinoma xenograft model, compared to a standard cytotoxic agent, cyclophosphamide.

Treatment GroupDaily DoseKey OutcomesReference
Vehicle Control--[1]
Cyclophosphamide10 mg/kgStandard cytotoxic effect[1]
LHT-13-19 (Pyridine Derivative)3.7 mg/kgIncreased tumor size doubling time, increased survival rate, decreased frequency of metastasis[1]

Table 1: In Vivo Efficacy of a Pyridine Derivative in a Colon Adenocarcinoma Xenograft Model. Data from a 10-day study in athymic BALB/c nu/nu mice with HCT116 xenografts.

Furthermore, other picolinamide derivatives have demonstrated potent antitumor activity in different cancer types. For instance, a pyrano-pyridine hybrid showed a 79% reduction in tumor size in a breast cancer model, reportedly superior to Taxol in antiproliferative activity in vitro.[1] In ovarian cancer models, the pyridine derivative H42 inhibited tumor growth in nude xenografts without obvious toxicity.[1]

Some N-methylpicolinamide derivatives have even shown superior in vitro anti-proliferative activities compared to the multi-kinase inhibitor sorafenib.[3] This positions the picolinamide class of compounds as potentially potent alternatives or complementary agents to existing cancer therapies.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer effects of this compound and its derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival. The primary target identified is Aurora-B kinase, a crucial enzyme for proper cell division.

The Aurora B Kinase Signaling Pathway

Aurora B kinase is a serine/threonine kinase that plays a pivotal role in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Its inhibition by compounds like NMMP can lead to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.[1]

Aurora_B_Pathway cluster_mitosis Mitotic Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B Kinase Aurora_B->Metaphase Ensures proper chromosome alignment NMMP This compound NMMP->Inhibition Inhibition->Aurora_B Cell_Cycle_Arrest Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Disrupts mitosis Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Aurora B Kinase by NMMP leading to cell cycle arrest and apoptosis.

VEGFR-2 Signaling Pathway in Angiogenesis

Some picolinamide derivatives have also been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR2->Angiogenesis Picolinamide_Derivative Picolinamide Derivative Picolinamide_Derivative->Inhibition Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Inhibition->VEGFR2

Caption: Picolinamide derivatives can inhibit VEGFR-2, blocking angiogenesis and tumor growth.

Experimental Protocols for In Vivo Validation

The following section outlines a detailed, step-by-step methodology for the in vivo evaluation of this compound's anticancer activity using a human tumor xenograft model. Animal models are indispensable for understanding cancer biology and developing new anticancer drugs.[6]

Experimental Workflow

experimental_workflow Cell_Culture 1. Cancer Cell Line Culture (e.g., HCT116, HepG2) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model Selection (e.g., Athymic Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (NMMP, Vehicle, Positive Control) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight, Survival) Treatment->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint Analysis 9. Data Analysis & Interpretation Endpoint->Analysis

Caption: A typical workflow for in vivo validation of an anticancer compound.

Step-by-Step Methodology

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., HCT116 colon cancer, HepG2 liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5-10 x 10^6 cells per 100 µL.

2. Animal Model and Tumor Implantation:

  • Utilize immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of human tumor cells.[7]

  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, NMMP low dose, NMMP high dose, positive control).

4. Treatment Administration:

  • Prepare NMMP in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). The formulation should be optimized for solubility and stability.

  • Administer the treatment according to a predetermined schedule (e.g., daily, three times a week) for a specified duration (e.g., 21-28 days).

  • The positive control group should receive a standard-of-care agent for the specific cancer model (e.g., cyclophosphamide, sorafenib).

5. Data Collection and Efficacy Endpoints:

  • Continue to measure tumor volume and body weight regularly throughout the study. Body weight is a key indicator of toxicity.

  • Primary efficacy endpoints typically include tumor growth inhibition (TGI) and an increase in survival time.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

6. Toxicity Assessment:

  • Monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Collect blood samples for hematological and serum chemistry analysis.

  • Perform gross necropsy and collect major organs for histopathological examination.

Conclusion and Future Directions

The in vivo validation of this compound and its derivatives is a critical step in their development as potential anticancer agents. The evidence from related compounds is highly encouraging, demonstrating significant antitumor activity in various preclinical models, often comparable or superior to existing therapies. The proposed mechanism of action, primarily through the inhibition of Aurora-B kinase, provides a strong rationale for their targeted therapeutic potential.

Future studies should focus on establishing a comprehensive in vivo profile for NMMP itself, including detailed pharmacokinetic and pharmacodynamic assessments. Investigating the efficacy of NMMP in combination with other chemotherapeutic agents or targeted therapies could also unveil synergistic effects and provide new avenues for cancer treatment.[8] The use of patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, will be invaluable in the advanced preclinical evaluation of this promising compound.[9]

References

  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved January 21, 2026, from [Link]

  • Fiorini, C., et al. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Methods in Molecular Biology, 1263, 105-23.
  • Wang, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(5), 2883.
  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Li, X., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1133.
  • Li, X., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC. Retrieved January 21, 2026, from [Link]

  • Iovino, F. (2018). Next-Generation in vivo Modeling of Human Cancers. Frontiers in Oncology, 8, 449.
  • Wang, X., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 54, 64-73.
  • Wang, X., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6463-6478.
  • El-Sayed, M. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 171, 347-360.
  • Li, Y., et al. (2018).
  • El-Sayed, M., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Experimental Therapeutics and Oncology, 10(4), 253-261.
  • Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience. (n.d.). Retrieved January 21, 2026, from [Link]

  • Aparicio, S., et al. (2015). Comparisons of in vivo cancer models and their applications. Drug Discovery Today, 20(4), 387-394.

Sources

A Researcher's Guide to Cross-Validating N-Methyl-4-(methylamino)picolinamide's Target Engagement with Aurora B Kinase

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended target within a complex biological system is a cornerstone of preclinical validation. This guide provides an in-depth, comparative analysis of robust methodologies for cross-validating the target engagement of N-Methyl-4-(methylamino)picolinamide (NMMP), a compound reported to exhibit inhibitory activity against Aurora B kinase. For researchers, scientists, and drug development professionals, this document outlines not just the "how," but the "why" behind experimental choices, ensuring a rigorous and self-validating approach to target engagement studies.

Introduction to this compound and its Putative Target: Aurora B Kinase

This compound is a small molecule that has been identified as a potential modulator of critical cellular processes. Emerging evidence suggests its mechanism of action involves the inhibition of Aurora B kinase, a key regulator of mitosis.[1] Aurora B kinase plays a pivotal role in chromosome condensation, proper attachment of the mitotic spindle to chromosomes, and cytokinesis.[2][3] Dysregulation of Aurora B is a hallmark of many cancers, making it a compelling therapeutic target.[3][4]

Given the promiscuity often observed with kinase inhibitors, it is imperative to employ orthogonal, evidence-based methods to confirm that NMMP directly and specifically engages Aurora B kinase in a cellular context. This guide will compare and contrast three powerful techniques for this purpose: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Surface Plasmon Resonance (SPR).

The Importance of Cross-Validation in Target Engagement

Relying on a single method for target engagement can be misleading. Cross-validation using techniques with different underlying principles provides a much higher degree of confidence in the proposed mechanism of action. By integrating biophysical and cellular approaches, we can build a comprehensive picture of how NMMP interacts with its target, from the purified protein level to the complex environment of a living cell.

Method 1: Cellular Thermal Shift Assay (CETSA) - Probing Target Engagement in the Native Cellular Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells or cell lysates.[5][6][7][8] It is based on the principle that the binding of a ligand, such as NMMP, to its target protein, Aurora B kinase, increases the protein's thermal stability.[9] This stabilization results in less protein denaturation and aggregation upon heating.[6]

Causality Behind Experimental Choices in CETSA

The beauty of CETSA lies in its ability to measure target engagement in a physiologically relevant context without the need for compound or protein labeling.[7] By performing the assay in intact cells, we account for factors such as cell permeability and intracellular competition, providing a more accurate reflection of the compound's behavior in a living system. The isothermal dose-response (ITDR) format of CETSA is particularly useful for quantifying the potency of target engagement.[6][7]

Experimental Workflow: CETSA

Caption: CETSA workflow for assessing NMMP target engagement with Aurora B kinase.

Detailed Protocol for Isothermal Dose-Response (ITDR) CETSA

1. Cell Culture and Treatment:

  • Culture a human cancer cell line with known Aurora B expression (e.g., HeLa or HCT116) to ~80% confluency.

  • Harvest and resuspend the cells in a serum-free medium.

  • Aliquot the cell suspension into PCR tubes.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) to the cell aliquots.

  • Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

2. Heat Shock:

  • Transfer the PCR tubes to a thermal cycler pre-heated to a temperature that induces partial denaturation of Aurora B kinase (this temperature needs to be empirically determined, typically in the range of 45-55°C for many kinases).

  • Incubate for 3 minutes at the determined temperature.

  • Immediately cool the tubes on ice for 3 minutes.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer containing protease and phosphatase inhibitors.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

5. Protein Quantification:

  • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations of all samples.

  • Analyze the levels of soluble Aurora B kinase and a loading control (e.g., GAPDH) by Western blotting using specific antibodies.

6. Data Analysis:

  • Quantify the band intensities from the Western blots.

  • Plot the normalized intensity of soluble Aurora B kinase as a function of the NMMP concentration.

  • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of NMMP required to stabilize 50% of the target protein.

Expected Results and Interpretation

A successful ITDR CETSA experiment will show a dose-dependent increase in the amount of soluble Aurora B kinase in the presence of NMMP after heat shock. This indicates that NMMP binding stabilizes the kinase. The resulting sigmoidal curve allows for the quantification of the compound's potency in a cellular context.

ParameterExpected Outcome with NMMPInterpretation
Soluble Aurora B levels Dose-dependent increase after heat shockNMMP binds to and stabilizes Aurora B kinase in cells.
EC50 Value In the nanomolar to low micromolar rangeProvides a quantitative measure of target engagement potency.
Loading Control (e.g., GAPDH) No significant change across all conditionsConfirms equal protein loading and that the effect is specific to the target.

Method 2: Drug Affinity Responsive Target Stability (DARTS) - A Label-Free Approach to Identify and Validate Target Binding

The Drug Affinity Responsive Target Stability (DARTS) assay is another label-free method that leverages the principle of ligand-induced protein stabilization.[2][10] Instead of thermal denaturation, DARTS uses proteases to digest the proteome.[1][2][10][11] Proteins bound to a small molecule are often protected from proteolytic cleavage.[1][2][10][11]

Causality Behind Experimental Choices in DARTS

DARTS is a powerful orthogonal method to CETSA because it relies on a different mechanism of protein destabilization (proteolysis vs. heat). This technique is particularly useful for confirming a direct drug-protein interaction in a complex cellular lysate without the need for compound modification.[2][10] The simplicity of the workflow and the straightforward interpretation of results make it an excellent validation tool.

Experimental Workflow: DARTS

Caption: DARTS workflow for validating the interaction between NMMP and Aurora B kinase.

Detailed Protocol for DARTS

1. Cell Lysate Preparation:

  • Lyse cultured cells (e.g., HeLa or HCT116) in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine and normalize the protein concentration of the lysates.

2. Compound Incubation:

  • Aliquot the cell lysate.

  • Add this compound to the treatment group (e.g., at a concentration 10-100 fold higher than its expected Kd) and vehicle (DMSO) to the control group.

  • Incubate at room temperature for 1 hour with gentle rotation.

3. Limited Protease Digestion:

  • Add a protease, such as thermolysin or pronase, to each lysate. The optimal protease and its concentration must be empirically determined to achieve partial digestion of the proteome.

  • Incubate for a short period (e.g., 10-30 minutes) at room temperature.

4. Stop Digestion:

  • Stop the proteolytic reaction by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and heating the samples.

5. SDS-PAGE and Western Blot:

  • Separate the protein digests by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for Aurora B kinase.

  • Use an antibody against a non-target protein as a negative control.

6. Data Analysis:

  • Compare the band intensity of Aurora B kinase in the NMMP-treated sample versus the vehicle-treated control.

Expected Results and Interpretation

In a successful DARTS experiment, the Aurora B kinase band will be more prominent in the NMMP-treated sample compared to the vehicle control, indicating that the compound protected the kinase from proteolytic degradation. The negative control protein should show equal degradation in both treated and untreated samples.

ConditionExpected OutcomeInterpretation
NMMP-treated + Protease Stronger Aurora B band compared to controlNMMP binds to Aurora B and confers protection from proteolysis.
Vehicle-treated + Protease Fainter or absent Aurora B bandAurora B is susceptible to proteolytic degradation in the absence of the ligand.
Negative Control Protein Similar band intensity in both conditionsThe protective effect of NMMP is specific to its target.

Method 3: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful biophysical technique that provides real-time, label-free quantitative data on the binding kinetics and affinity of a small molecule to its purified protein target.[12][13][14][15][16][17][18][19] In a typical SPR experiment for a kinase inhibitor, the kinase is immobilized on a sensor chip, and the small molecule is flowed over the surface.[12][13][17]

Causality Behind Experimental Choices in SPR

SPR is the gold standard for in vitro characterization of binding events. It provides detailed kinetic information, including the association rate (kon) and dissociation rate (koff), which are crucial for understanding the drug-target interaction and for structure-activity relationship (SAR) studies.[15] The use of a purified system allows for the precise determination of binding affinity (KD) without the complexities of the cellular environment.

Experimental Workflow: SPR

Caption: SPR workflow for characterizing the binding of NMMP to Aurora B kinase.

Detailed Protocol for SPR Analysis

1. Immobilization of Aurora B Kinase:

  • Activate a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.

  • Immobilize purified, active recombinant Aurora B kinase onto the sensor surface via amine coupling. It is crucial to optimize the immobilization pH to maintain the kinase's activity.[12]

  • Deactivate any remaining active esters with ethanolamine.

2. Binding Analysis:

  • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

  • Inject the NMMP solutions over the immobilized Aurora B kinase surface at a constant flow rate.

  • Monitor the association of NMMP with the kinase in real-time.

  • After the association phase, switch back to the running buffer to monitor the dissociation of the compound.

3. Regeneration:

  • If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound NMMP and prepare the surface for the next injection.

4. Data Analysis:

  • Subtract the reference surface signal (a flow cell without immobilized kinase or with an irrelevant protein) from the active surface signal to correct for non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Expected Results and Interpretation

A successful SPR experiment will generate a series of sensorgrams showing a concentration-dependent increase in the binding response. The shape of the curves provides information about the kinetics of the interaction.

ParameterExpected Outcome for a Specific InhibitorInterpretation
Sensorgram Shape Rapid association and dissociation phasesIndicates a dynamic interaction.
KD Value Typically in the nanomolar to low micromolar range for potent inhibitorsQuantifies the binding affinity of NMMP for Aurora B kinase.
kon and koff Values Provides insight into the binding kineticsA slow koff (long residence time) can be a desirable property for a drug candidate.

Below is an example of a typical sensorgram for a small molecule binding to a protein target.

Caption: A representative SPR sensorgram showing the different phases of a binding event.

Comparative Summary of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysisReal-time measurement of mass changes upon binding
System Intact cells or cell lysatesCell lysates or purified proteinPurified protein
Labeling Label-freeLabel-freeLabel-free
Throughput Moderate to high (with plate-based readouts)Low to moderateModerate to high
Quantitative Data EC50 (potency)Semi-quantitative (protection)kon, koff, KD (kinetics and affinity)
Key Advantage Physiologically relevant contextSimple and direct validation of bindingDetailed kinetic and affinity information
Key Limitation Indirect readout of bindingNot easily quantifiable for potencyIn vitro; may not reflect cellular activity

Conclusion

The cross-validation of this compound's target engagement with Aurora B kinase is a critical step in its development as a potential therapeutic agent. By employing a multi-pronged approach that combines the cellular relevance of CETSA, the straightforward validation of DARTS, and the quantitative power of SPR, researchers can build a robust and compelling case for the compound's mechanism of action. This guide provides the foundational knowledge and detailed protocols to empower scientists to conduct these experiments with confidence, ensuring the generation of high-quality, reproducible data that will stand up to rigorous scientific scrutiny.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 10.1002/9780470559277.ch110133.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Miura, T., et al. (2012). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 421(2), 798-805.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Shaw, J., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical Pharmacology, 158, 25-35.
  • Navratilova, I., & Hopkins, A. L. (2010). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. Analytical Biochemistry, 403(1-2), 126-136.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Prabhu, N., et al. (2020). CETSA in integrated proteomics studies of cellular processes. Current Opinion in Chemical Biology, 54, 54-62.
  • Harris, S. F., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7(1), 13009.
  • Rich, R. L., & Myszka, D. G. (2011). Optimizing the Hit-to-Lead Process Using SPR Analysis. ASSAY and Drug Development Technologies, 9(5), 478-485.
  • Affinité Instruments. (2020, October 15). SPR Sensorgram Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures, IC50 and pIC50 values of Aurora B Kinase.... Retrieved from [Link]

  • van der Merwe, P. A. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Tolvanen, J., et al. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology, 10, 898132.
  • Pelago Bioscience. (n.d.). Publications. Retrieved from [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Chen, Y. T., et al. (2015). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 6(32), 33647-33660.
  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Retrieved from [Link]

  • Chen, Y. J., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8176-8193.
  • Frontiers. (n.d.). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Retrieved from [Link]

  • Gustafson, W. C., et al. (2014). Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma. Cancer Cell, 26(3), 423-435.
  • Patsnap Synapse. (2025, March 11). What Aurora B inhibitors are in clinical trials currently?. Retrieved from [Link]

  • Asteriti, I. A., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 7, 203.
  • Dar, A. A., et al. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 225.

Sources

A Comparative Analysis of N-Methyl-4-(methylamino)picolinamide Derivatives as Potent Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their anti-cancer potential, derivatives of N-methylpicolinamide have emerged as a promising class of molecules. This guide provides a comprehensive comparative analysis of the potency of various N-Methyl-4-(methylamino)picolinamide derivatives, drawing upon key findings from recent research. We will delve into their mechanism of action, structure-activity relationships, and the experimental data underpinning their potential as next-generation anti-tumor agents.

Introduction: The Picolinamide Scaffold in Cancer Research

The picolinamide scaffold, a pyridine-2-carboxamide structure, has proven to be a versatile framework in medicinal chemistry. The specific compound, this compound, is characterized by a pyridine ring with a carboxamide group at the 2-position, a methyl group on the amide nitrogen, and a methylamino group at the 4-position.[1][2] This core structure has been the foundation for the development of numerous derivatives with significant biological activities, particularly in the realm of oncology.[1] Research has demonstrated that modifications to this scaffold can lead to potent anti-proliferative effects against a range of human cancer cell lines.[1][3][4]

Mechanism of Action: Targeting Aurora-B Kinase

A key molecular target for several potent N-methylpicolinamide derivatives is Aurora-B kinase.[1][3] This enzyme plays a crucial role in the regulation of mitosis, and its inhibition can disrupt cell division and induce apoptosis (programmed cell death) in cancer cells.[1] The binding of these derivatives to the ATP pocket of Aurora-B kinase is a critical interaction that leads to the inhibition of its kinase activity, thereby halting cell cycle progression.[1] This targeted approach makes these compounds particularly interesting for cancer therapy.

AuroraB_Pathway N-Methylpicolinamide_Derivative N-Methylpicolinamide_Derivative Aurora-B_Kinase Aurora-B_Kinase N-Methylpicolinamide_Derivative->Aurora-B_Kinase Inhibits Apoptosis Apoptosis N-Methylpicolinamide_Derivative->Apoptosis Induces Mitosis Mitosis Aurora-B_Kinase->Mitosis Regulates Cell_Cycle_Progression Cell_Cycle_Progression Mitosis->Cell_Cycle_Progression Enables

Caption: Inhibition of Aurora-B Kinase by N-Methylpicolinamide Derivatives, leading to apoptosis.

Comparative Potency of N-Methylpicolinamide Derivatives

The potency of various N-methylpicolinamide derivatives has been evaluated in vitro against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency. The following tables summarize the anti-proliferative activities of different series of derivatives, with the well-known anti-cancer drug Sorafenib used as a reference compound.

N-Methylpicolinamide-4-thiol Derivatives

A series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their anti-tumor activities.[3][5] Among them, compound 6p displayed potent and broad-spectrum anti-proliferative activities, in some cases exceeding the potency of Sorafenib.[3][5]

CompoundHepG2 (IC50, µM)HCT116 (IC50, µM)A549 (IC50, µM)
6p 0.871.232.15
Sorafenib 3.454.125.67
Data sourced from Molecules 2012, 17(6), 6317-6330.[3][5]
4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives

Another novel series of derivatives based on a 4-(4-formamidophenylamino)-N-methylpicolinamide scaffold also demonstrated significant anti-proliferative effects against human cancer cell lines.[4][6][7] The most potent analog in this series was 5q .[4][6][7]

CompoundHepG2 (IC50, µM)HCT116 (IC50, µM)
5q 1.542.31
Sorafenib 3.454.12
Data sourced from Molecules 2021, 26(4), 1150.[4][6][7]
N-Methyl-4-phenoxypicolinamide Derivatives

A series of N-methyl-4-phenoxypicolinamide derivatives were also synthesized and evaluated for their cytotoxic activity.[8] Compound 8e emerged as the most promising from this series, exhibiting potent cytotoxicity against multiple cancer cell lines.[8]

CompoundA549 (IC50, µM)H460 (IC50, µM)HT-29 (IC50, µM)
8e 3.61.73.0
Sorafenib 5.676.217.89
Data sourced from Molecules 2011, 16(6), 5129-5141.[8]

Structure-Activity Relationship (SAR) Insights

The variations in potency among the different derivatives can be attributed to their structural modifications, providing valuable insights into the structure-activity relationship (SAR).

For the N-methylpicolinamide-4-thiol derivatives , the nature of the substituent on the phenylthio group at the 4-position significantly influences the anti-proliferative activity. The presence of a trifluoromethyl group on the benzamido moiety, as in compound 6p , appears to be crucial for its high potency.[5]

In the case of the 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives , the modifications on the terminal phenyl ring of the formamidophenylamino group play a key role in determining the anti-cancer activity. The broad-spectrum activity of compound 5q suggests that its specific substitution pattern is highly favorable for interacting with its biological target.[4][6]

For the N-methyl-4-phenoxypicolinamide derivatives , the introduction of a 5-(3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-ylamino group at the 4-position of the phenoxy ring, as seen in compound 8e , led to a marked increase in cytotoxic activity compared to other substitutions.[8]

Experimental Protocols

The determination of the anti-proliferative activity of these compounds is typically carried out using a standard MTT assay.

MTT Assay Protocol for In Vitro Anti-proliferative Activity

MTT_Assay_Workflow cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Culture Culture cancer cells Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Addition Add varying concentrations of derivatives Cell_Seeding->Compound_Addition Incubation_1 Incubate for 48-72 hours Compound_Addition->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_2->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining IC50 values using the MTT assay.

Step-by-step Methodology:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the N-methylpicolinamide derivatives for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

The comparative analysis of this compound derivatives reveals a class of compounds with significant potential as anti-tumor agents. The high potency and selectivity of certain derivatives, often surpassing that of established drugs like Sorafenib, underscore the promise of this chemical scaffold. The inhibition of key cellular targets like Aurora-B kinase provides a clear mechanistic rationale for their anti-proliferative effects.

Future research should focus on further optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are also crucial to validate the promising in vitro results and to assess the therapeutic potential of these derivatives in preclinical cancer models. The structure-activity relationships elucidated in these studies provide a valuable roadmap for the rational design of the next generation of picolinamide-based anti-cancer drugs.

References

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC - NIH. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - MDPI. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed Central. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC - NIH. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - NIH. [Link]

  • This compound, 95% Purity, C8H11N3O, 25 grams - CP Lab Safety. [Link]

Sources

A Head-to-Head Comparison for Drug Development Professionals: N-Methyl-4-(methylamino)picolinamide Derivatives vs. VX-680 in Targeting Aurora Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Aurora Kinases in Mitosis and Oncology

The Aurora kinase family, comprising three highly conserved serine/threonine kinases (Aurora A, B, and C), represents a critical control point in the regulation of cell division.[1][2] These enzymes are essential for ensuring genomic stability, orchestrating processes from centrosome maturation and spindle assembly (primarily Aurora A) to chromosome segregation and cytokinesis (primarily Aurora B).[3][4] Their expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.

Given their fundamental role in proliferation, it is unsurprising that aberrant expression and activity of Aurora kinases are frequently observed in a wide range of human cancers, often correlating with aneuploidy, tumorigenesis, and poor patient prognosis.[2][5][6] This has established the Aurora kinases as high-priority targets for anticancer drug development.

This guide provides a head-to-head technical comparison of two distinct chemical entities aimed at inhibiting this kinase family: VX-680 (Tozasertib/MK-0457) , a well-characterized pan-Aurora kinase inhibitor, and derivatives of the N-Methyl-4-(methylamino)picolinamide scaffold, which have emerged as a platform for developing selective Aurora B inhibitors. We will dissect their mechanisms, compare their biochemical and cellular performance using experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive framework for selecting the appropriate tool for their specific research needs.

Section 1: Molecular Profiles and Mechanisms of Action

A compound's therapeutic potential is fundamentally dictated by its molecular mechanism of action. While both VX-680 and this compound derivatives target Aurora kinases, their interaction modes and selectivity profiles differ significantly, leading to distinct biological consequences.

VX-680 (Tozasertib): A Potent, Pan-Aurora Inhibitor with a Unique Binding Kinetic

VX-680 is a potent, ATP-competitive small molecule that inhibits all three Aurora kinase family members.[5][7] Its development marked a significant step in validating Aurora kinases as therapeutic targets, demonstrating profound tumor growth inhibition in numerous preclinical xenograft models, including leukemia, colon, and pancreatic cancers.[5]

The mechanism of VX-680 is notable for its complexity. While it engages in a standard rapid and reversible kinetic mechanism with Aurora A, its interaction with Aurora B is a two-step process.[8] It first binds to the active form of Aurora B with moderate affinity, which then induces a conformational change in the protein to an inactive state, resulting in a very tight, slow-release binding complex.[8] This confers an exceptionally long residency time on the Aurora B target, leading to sustained downstream biological effects even after transient exposure.[8]

Furthermore, VX-680 is not entirely specific to Aurora kinases. It potently inhibits Abl and Flt3 kinases, including the drug-resistant T315I mutant of Abl, which has positioned it as a therapeutic option for certain leukemias.[2][8]

This compound Scaffold: A Foundation for Selective Aurora-B Inhibition

Unlike the broadly targeting VX-680, the this compound structure serves as a chemical scaffold for generating more targeted inhibitors. Research indicates that this compound itself, and particularly its derivatives, primarily interact with the ATP-binding pocket of Aurora B kinase.[9] Studies on various N-methylpicolinamide-4-thiol derivatives have demonstrated selective inhibition of Aurora B, with significantly less activity against other kinases.[10][11]

This selectivity offers a distinct advantage for research applications aimed at dissecting the specific functions of Aurora B without the confounding effects of inhibiting Aurora A. By exclusively targeting Aurora B, these compounds allow for a more precise investigation of its roles in the chromosomal passenger complex (CPC), spindle assembly checkpoint, and cytokinesis.

Visualizing the Target Pathway

The following diagram illustrates the distinct roles of Aurora A and Aurora B during mitosis and the points of intervention for a pan-inhibitor like VX-680 versus an Aurora B-selective inhibitor.

Aurora_Kinase_Pathway cluster_Prophase Prophase/Prometaphase cluster_Metaphase Metaphase/Anaphase Aurora_A Aurora A Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Phosphorylates TPX2, Plk1 Aurora_B Aurora B (in CPC) Chromosome Chromosome Biorientation & Spindle Checkpoint Aurora_B->Chromosome Phosphorylates H3S10, MCAK Cytokinesis Cytokinesis Chromosome->Cytokinesis VX680 VX-680 (Pan-Inhibitor) VX680->Aurora_A VX680->Aurora_B Picolinamide Picolinamide Derivatives (Aurora B Selective) Picolinamide->Aurora_B

Caption: Mitotic roles of Aurora kinases and inhibitor targets.

Section 2: Biochemical Performance: A Quantitative Comparison of Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed) and its selectivity (which kinases it inhibits). These parameters, typically measured as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), are critical for interpreting experimental results.

Target KinaseVX-680 (Tozasertib)N-Methyl-picolinamide-4-thiol deriv. (6p)Rationale for Comparison
Aurora A Ki(app) = 0.6 nM [7]Not reported, but selectivity is for Aurora BDemonstrates the potent Aurora A inhibition by VX-680, a key differentiator.
Aurora B Potent inhibitor (pM range Ki*)[8]87% inhibition at 10 µM [11]Highlights the high potency of VX-680 versus the apparently lower potency of the picolinamide derivative.
Aurora C Potent inhibitorNot reportedVX-680's pan-Aurora activity is a defining feature.
Abl Kinase Potent inhibitor (including T315I)[2]Not reported, presumed inactiveIllustrates the key off-target activity of VX-680, relevant for hematological malignancy models.
Selectivity Profile Pan-Aurora, Abl, Flt3 InhibitorSelective for Aurora B[10][11]This is the core strategic difference between the two compounds.

Expert Interpretation:

The data clearly illustrates a trade-off between potency and selectivity. VX-680 is an exceptionally potent inhibitor of the entire Aurora family, with activity in the sub-nanomolar range for Aurora A.[7] Its unique slow-dissociation kinetics from Aurora B further enhances its biological activity.[8] However, this potency comes with significant off-target effects on kinases like Abl and Flt3.

Conversely, derivatives of the This compound scaffold, such as compound 6p, are defined by their selectivity for Aurora B.[10][11] While the available data suggests a much lower potency (micromolar vs. nanomolar), this specificity is invaluable for experiments designed to isolate the function of Aurora B. The choice between these compounds is therefore a strategic one: VX-680 is suited for inducing broad mitotic arrest and has established anti-tumor activity, while the picolinamide derivatives are superior tools for targeted mechanistic studies of Aurora B.

Section 3: Cellular and In Vivo Efficacy

The biochemical activity of an inhibitor must translate into a measurable effect on cancer cells and, ultimately, in in vivo models.

Cellular Phenotypes
  • VX-680: As a pan-Aurora inhibitor, VX-680 induces a complex and potent cellular phenotype. Inhibition of Aurora A disrupts spindle formation, while Aurora B inhibition overrides the spindle assembly checkpoint and prevents cytokinesis. This combination leads to a failure of mitosis, endoreduplication (DNA re-replication without cell division), and the accumulation of large, polyploid cells (with ≥4N DNA content), which ultimately undergo apoptosis.[5][12] Interestingly, the apoptotic response to VX-680 is significantly more pronounced in cells with a compromised p53-dependent postmitotic checkpoint, making it preferentially cytotoxic to certain tumor types.[12]

  • This compound Derivatives: The cellular effects of these compounds are consistent with selective Aurora B inhibition. Studies show potent anti-proliferative activity against a range of human cancer cell lines, including HepG2 (liver) and HCT116 (colon).[9][13] Some derivatives have demonstrated anti-proliferative activity superior to the multi-kinase inhibitor sorafenib in vitro.[10][14] The expected phenotype is primarily a failure of cytokinesis, leading to binucleated cells, followed by apoptosis, without the early spindle defects associated with Aurora A inhibition.

Cell Line PerformanceVX-680 (Tozasertib)N-Methyl-picolinamide Derivatives
Mechanism Blocks cell cycle progression, induces endoreduplication and apoptosis[5]Potent anti-proliferative activity[10][13]
p53-Dependence More effective in p53-compromised cells[12]Not extensively characterized
Reported Activity Broad activity in leukemia, colon, pancreatic, and renal cancer cell lines[5][6]Active in liver, colon, and lung cancer cell lines[13][14]
In Vivo Performance

VX-680 has been extensively validated in vivo, where it has been shown to cause profound tumor growth inhibition and even regression in xenograft models at well-tolerated doses.[5] Its efficacy in animal models has been a key driver of its progression into clinical trials.[15][16]

In vivo data for the this compound derivatives is less mature. However, at least one potent derivative, 5q, has demonstrated the ability to prolong the longevity of colon carcinoma-burdened mice, suggesting that the anti-proliferative activity observed in vitro can translate to an in vivo setting.[13]

Section 4: Verifiable Experimental Protocols

To ensure reproducibility and accuracy, we provide the following self-validating protocols for the head-to-head evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric IC50 Determination)

This protocol provides a definitive measure of direct enzyme inhibition. The use of a radiometric format ([γ-32P]ATP) is the gold standard, as it directly quantifies the transfer of phosphate to a substrate, minimizing artifacts from compound fluorescence or ATP-depletion that can occur in other assay formats.

Workflow Diagram:

Kinase_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution 1. Create serial dilution of inhibitor compounds (e.g., VX-680, Picolinamide deriv.) Start->Serial_Dilution Reaction_Mix 2. Prepare master mix: Kinase Buffer, Substrate, Recombinant Aurora Kinase Serial_Dilution->Reaction_Mix Incubate_1 3. Add inhibitor dilutions and master mix to plate. Pre-incubate 10 min. Reaction_Mix->Incubate_1 Add_ATP 4. Initiate reaction by adding [γ-32P]ATP + MgCl2 Incubate_1->Add_ATP Incubate_2 5. Incubate at 30°C (e.g., 30-60 min) Add_ATP->Incubate_2 Stop_Reaction 6. Spot reaction onto phosphocellulose paper and wash with phosphoric acid Incubate_2->Stop_Reaction Scintillation 7. Quantify 32P incorporation via scintillation counting Stop_Reaction->Scintillation Analysis 8. Plot % Inhibition vs. [Inhibitor] and fit curve to calculate IC50 Scintillation->Analysis End End Analysis->End

Caption: Workflow for radiometric in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of each inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Reaction Setup: In a 96-well reaction plate, add 5 µL of each inhibitor dilution. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction: Prepare a master mix containing kinase buffer, a suitable substrate (e.g., Kemptide), and recombinant human Aurora B kinase. Dispense 20 µL into each well. Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding 25 µL of a solution containing [γ-32P]ATP and MgCl2.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes) within the linear range of the reaction.

  • Stopping: Stop the reaction by spotting 40 µL from each well onto a P81 phosphocellulose filtermat.

  • Washing: Wash the filtermat three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Rinse with acetone and let dry.

  • Quantification: Measure the radioactivity on the filtermat using a scintillation counter.

  • Data Analysis: Calculate percent inhibition for each concentration relative to controls. Plot the data using non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is essential for characterizing the specific cell cycle effects of an anti-mitotic agent. It quantitatively measures the DNA content of individual cells, revealing drug-induced arrest at specific phases (e.g., G2/M) or the emergence of polyploid populations.

Workflow Diagram:

Flow_Cytometry_Workflow Start Start: Seed Cells Treat 1. Treat cells with inhibitor (e.g., 24-48h) Include DMSO vehicle control. Start->Treat Harvest 2. Harvest cells: Trypsinize, collect, and wash with PBS. Treat->Harvest Fix 3. Fix cells by dropwise addition to ice-cold 70% ethanol while vortexing. Incubate ≥2h at -20°C. Harvest->Fix Stain 4. Wash out ethanol. Resuspend in PBS containing Propidium Iodide and RNase A. Fix->Stain Incubate 5. Incubate in dark for 30 min at RT. Stain->Incubate Acquire 6. Acquire data on a flow cytometer, measuring fluorescence intensity. Incubate->Acquire Analyze 7. Analyze DNA content histograms to quantify % of cells in G1, S, G2/M, and >4N populations. Acquire->Analyze End End Analyze->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

  • Cell Culture: Seed a human cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of VX-680, the picolinamide derivative, or a DMSO vehicle control for 24 to 48 hours.

  • Harvesting: Aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize and collect the cells into 15 mL conical tubes. Centrifuge and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix overnight or longer at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to eliminate signal from double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the resulting DNA content histograms and quantify the percentage of cells in the G1, S, G2/M, and polyploid (>4N) phases. A potent anti-mitotic agent like VX-680 will show a dramatic increase in the G2/M and >4N populations.

Conclusion and Future Outlook

This guide provides a comparative analysis of VX-680 and the this compound scaffold, representing two distinct strategies for targeting the Aurora kinase family.

  • VX-680 (Tozasertib) stands as a powerful, well-validated, pan-Aurora inhibitor. Its high potency, unique binding kinetics on Aurora B, and extensive in vivo data make it an excellent positive control for anti-mitotic drug discovery and a suitable agent for studies aiming to achieve maximal mitotic disruption.[5][8] Its primary limitations are its off-target activities, which can complicate mechanistic interpretations.

  • The This compound scaffold is a valuable platform for developing highly selective Aurora B inhibitors.[9][10] While the derivatives characterized thus far appear less potent than VX-680, their specificity is a significant asset for deconvoluting the precise roles of Aurora B in cell division and cancer.

For drug development professionals, the choice is clear and purpose-driven. For broad anti-tumor screening and in vivo proof-of-concept studies where maximal efficacy is desired, VX-680 is a logical choice. For target validation, mechanistic studies, and the development of next-generation therapeutics with a cleaner safety profile, the pursuit of optimized, potent, and selective inhibitors from the picolinamide scaffold represents a promising and scientifically rigorous path forward.

References

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine. [Link]

  • Pollard, J. R., & Mortimore, M. (2009). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lin, P. Y., et al. (2010). VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma. BMC Cancer. [Link]

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem. [Link]

  • Cseppento, A., et al. (2024). The interaction of AB-680, a CD73 inhibitor, with NBTI, a nucleoside transporter inhibitor, on the adenosinergic control of atrial contractility. Frontiers in Pharmacology. [Link]

  • Sloane, D. A., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]

  • Bebbington, D., et al. (2007). A novel inhibition mechanism of Aurora kinases by the MK-0457 (VX-680) class of compounds confers potent cell activity and an advantageous pharmacodynamic profile. Cancer Research. [Link]

  • Falchook, G. S., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules. [Link]

  • Vertex Pharmaceuticals. (2006). Vertex Pharmaceuticals Announces Initiation of Phase II Development Program for Aurora Kinase Inhibitor MK-0457 (VX-680). Press Release. [Link]

  • Falchook, G., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]

  • Gizatullin, F., et al. (2006). The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function. Cancer Research. [Link]

  • Li, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Harrington, E. A., et al. (2004). Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. ResearchGate. [Link]

  • Asteriti, I. A., & Rensen, W. M. (2019). Issues in interpreting the in vivo activity of Aurora-A inhibitors. Expert Opinion on Drug Discovery. [Link]

  • Kessel, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • McNamara, M. A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Degterev, A., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Disease. [Link]

  • Li, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Liu, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. [Link]

  • ClinicalTrials.gov. (2015). A VX-680 (an Aurora Kinase Inhibitor) Study in Patients With Advanced Cancer (0457-002). [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Tang, Q., et al. (2017). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Sencanski, M., & Glisic, S. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • Maira, S. M., et al. (2012). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. Molecular Cancer Therapeutics. [Link]

  • Wang, Y., et al. (2015). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). a schematic differences between Aurora kinase family... [Diagram]. [Link]

  • Khan, I., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. [Link]

  • PharmaCompass. (n.d.). 4-Chloro-N-methylpicolinamide-[d3]. [Link]

  • Liu, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. [Link]

  • Katsha, A., et al. (2011). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics? Molecular Cancer Therapeutics. [Link]

  • Moslin, R., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry. [Link]

  • McBride, C., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover... a Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

A Methodological Guide to Assessing the Therapeutic Index of Novel Picolinamide Derivatives: A Hypothetical Case Study of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of the Therapeutic Index in Drug Discovery

In the journey from a promising chemical entity to a life-saving therapeutic, few parameters are as critical as the Therapeutic Index (TI). The TI is a quantitative measure of a drug's relative safety, comparing the dose required to elicit a therapeutic effect against the dose that causes toxicity.[1][2] A wide therapeutic window—the range of doses that are effective without being toxic—is a hallmark of a successful drug candidate. Conversely, a narrow therapeutic index (NTI) signifies a small margin between efficacy and toxicity, demanding careful patient monitoring.[3]

This guide provides a comprehensive, methodological framework for the preclinical assessment of a novel compound's therapeutic index. While public data on the pharmacological or toxicological profile of N-Methyl-4-(methylamino)picolinamide is not currently available, its picolinamide scaffold is of interest in medicinal chemistry.[4][5][6] We will, therefore, use this compound as a hypothetical candidate to illustrate the essential workflows, experimental designs, and data interpretation required to establish a robust therapeutic index. This process is fundamental to preclinical development, guiding the critical go/no-go decisions that shape a drug's path to the clinic.[7]

Part 1: The Strategic Workflow for TI Determination

The assessment of a therapeutic index is not a single experiment but a multi-stage process that systematically narrows the uncertainty around a compound's efficacy and safety. The overall strategy begins with high-throughput in vitro assays to establish a baseline for cellular toxicity and potential efficacy, followed by more complex and resource-intensive in vivo studies in relevant animal models to determine the dose-response relationships for both the desired therapeutic effect and adverse effects.[7]

This phased approach ensures that only candidates with a promising initial safety and activity profile advance to costly animal studies, aligning with the principles of reducing, refining, and replacing animal use (the 3Rs).

TI_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Modeling cluster_2 Phase 3: In Vivo Safety & Toxicology cluster_3 Phase 4: Calculation & Decision vitro_cyto In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Determine IC50 vitro_target Target-Based Efficacy Assays (e.g., Kinase Inhibition) Determine Potency efficacy_model Dose-Response Studies in Disease Animal Model Determine ED50 vitro_target->efficacy_model Promising Potency & Low Cytotoxicity acute_tox Acute Toxicity Studies (e.g., OECD 423) Determine TD50 / LD50 efficacy_model->acute_tox Efficacy Demonstrated calc Calculate Therapeutic Index TI = TD50 / ED50 acute_tox->calc Safety Profile Established decision Go/No-Go Decision for Further Development calc->decision

Caption: Preclinical workflow for Therapeutic Index (TI) determination.

Part 2: Foundational In Vitro Cytotoxicity Assessment

Rationale: Before administering a compound to a living organism, it is essential to determine its intrinsic cytotoxicity. In vitro cytotoxicity assays are rapid, cost-effective, and high-throughput methods to measure the concentration at which a compound causes cell death.[8][9] This provides a critical first look at the potential for toxicity and establishes a concentration range for subsequent, more targeted assays. The 50% inhibitory concentration (IC50) derived from these assays serves as an early, albeit crude, indicator of the toxic dose.

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method that measures cellular metabolic activity, which is used as a proxy for cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity screening) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

ParameterHypothetical ValueDescription
Cell Line HepG2 (Human Hepatoma)Standard for initial hepatotoxicity screening.
Compound This compoundTest Article
Concentration Range 0.01 µM - 100 µMWide range to capture the full dose-response curve.
Incubation Time 72 hoursStandard duration for assessing impact on cell proliferation.
Calculated IC50 25 µMConcentration causing 50% inhibition of cell viability.
Table 1: Example Data Summary for an In Vitro Cytotoxicity Assay.

Part 3: In Vivo Efficacy Assessment (Determining the ED50)

Rationale: The ultimate goal of a therapeutic is to achieve a desired effect in a complex biological system. In vivo efficacy studies are designed to determine the dose of a compound required to produce a specific therapeutic outcome in 50% of the test population (the Effective Dose, ED50).[1] The choice of animal model is paramount and must be relevant to the compound's proposed mechanism of action or therapeutic indication. For a novel picolinamide derivative with potential anti-proliferative activity, a tumor xenograft model would be appropriate.[5][10]

Experimental Protocol: Murine Xenograft Model for Efficacy

Step-by-Step Methodology:

  • Model Establishment: Implant human cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Randomization: Randomize mice into groups (n=8-10 per group) once tumors reach the target size.

  • Dose Preparation & Administration: Based on pilot studies or literature on similar compounds, select a range of doses.[11] For our hypothetical compound, doses might be 1, 5, 10, 25, and 50 mg/kg. Administer the compound via a clinically relevant route (e.g., oral gavage) daily. Include a vehicle control group.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any clinical signs of distress.

  • Endpoint: Continue the study for a set period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the percentage of tumor growth inhibition against the dose. Use non-linear regression to fit a dose-response curve and calculate the ED50—the dose that results in 50% tumor growth inhibition.

GroupDose (mg/kg/day)Mean Tumor Growth Inhibition (%)
1 (Vehicle)00%
2515%
31542%
43065%
55088%
Calculated ED50 17.5 mg/kg Dose for 50% TGI
Table 2: Hypothetical Efficacy Data for this compound in a Xenograft Model.

Part 4: In Vivo Toxicology Assessment (Determining the TD50)

Rationale: Safety is paramount. Toxicology studies identify the doses at which a compound causes adverse effects. The Toxic Dose 50 (TD50) is the dose that produces a specific toxic effect in 50% of the population. For initial TI calculations, acute toxicity studies are performed to find the dose that causes significant, overt signs of toxicity or, in some cases, the Lethal Dose 50 (LD50).[2][3] These studies are highly regulated and should follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[12][13]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

The OECD 423 guideline is a stepwise procedure using a small number of animals to classify a substance by its toxicity and estimate the LD50.[12][14]

Step-by-Step Methodology:

  • Animal Selection: Use a single sex (typically female rodents, as they are often more sensitive) for the study.[13]

  • Starting Dose: Select a starting dose based on in vitro data and any other available information. Fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg).[13] Let's assume a starting dose of 300 mg/kg for our compound.

  • Dosing: Administer the starting dose to a group of 3 animals.

  • Observation: Observe the animals closely for 14 days, recording all signs of toxicity (e.g., changes in skin, fur, eyes, behavior) and mortality.

  • Stepwise Procedure:

    • If 2 or 3 animals die, the test is stopped, and the LD50 is estimated to be in that dose range. The next step would be to re-test at a lower dose.

    • If 0 or 1 animal dies, the test is repeated with 3 more animals at the next higher dose level.

  • Data Analysis: The outcome determines the GHS (Globally Harmonized System) classification of the compound. The TD50 can be defined by a specific non-lethal endpoint (e.g., a 10% loss in body weight). For this example, we will assume a TD50 was determined based on the onset of severe adverse effects.

Dose (mg/kg)Number of AnimalsAnimals with Severe Adverse Effects
10030
25031
50033
Calculated TD50 250 mg/kg Dose causing severe toxicity in 50% of subjects
Table 3: Hypothetical Acute Toxicity Data for this compound.

Part 5: Calculating and Interpreting the Therapeutic Index

Rationale: The culmination of the preceding studies is the calculation of the TI, which provides a single, albeit simplified, metric of the compound's safety margin.[1]

Calculation: The therapeutic index is the ratio of the toxic dose to the effective dose:

TI = TD50 / ED50

Using our hypothetical data for this compound:

  • TD50 = 250 mg/kg

  • ED50 = 17.5 mg/kg

TI = 250 / 17.5 ≈ 14.3

TI_Concept cluster_0 Dose-Response Curves cluster_1 Therapeutic Window a b a->b Dose -> c d c->d Response (%) -> ED50 ED50 p1 ED50->p1 TD50 TD50 p2 TD50->p2 window Safe & Effective Range curve1 Therapeutic Effect curve1->p1 curve2 Toxic Effect curve2->p2

Caption: The therapeutic window between the effective (ED50) and toxic (TD50) doses.

Interpretation: A TI of approximately 14.3 suggests that, under these specific preclinical conditions, nearly 14 times the effective dose is required to produce severe toxicity. Generally, a higher TI is more desirable.[1] A drug with a TI > 10 is often considered to have a good safety margin for further development, though this is highly context-dependent on the severity of the disease being treated and the nature of the toxicity.[3]

Comparative Analysis

To contextualize the TI of our hypothetical compound, it must be compared against a relevant standard-of-care (SoC) therapeutic used for the same indication.

CompoundED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TI)
This compound 17.525014.3
Standard-of-Care 'Drug X' 2550020.0
Alternative Compound 'Drug Y' 10909.0
Table 4: Comparative Guide for Therapeutic Indices.

This comparative analysis reveals that while our hypothetical compound is more potent than the SoC (lower ED50), its safety margin (TI) is smaller. It does, however, show a more favorable profile than 'Drug Y'. This data is crucial for researchers and drug development professionals to decide whether the efficacy profile of this compound justifies its safety margin for continued investment and progression into more advanced toxicology studies.

References

  • Kosheeka. (2025, January 23).
  • (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Scribd. OECD Acute Oral Toxicity Guidelines.
  • PubMed. (2008). Update on in vitro cytotoxicity assays for drug development.
  • National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
  • IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays.
  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423.
  • Wikipedia. Therapeutic index.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index.
  • NIH.
  • NIH. (2012).
  • NIH. (2009).
  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
  • PubMed. (2012).
  • ResearchGate. (2016).
  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)

Sources

Confirming the Antiproliferative Effects of N-Methyl-4-(methylamino)picolinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the antiproliferative potential of N-Methyl-4-(methylamino)picolinamide. While direct experimental data on this specific compound is emerging, this document synthesizes insights from closely related picolinamide derivatives to propose a robust validation strategy. We will objectively compare its potential performance with established anticancer agents, Sorafenib and Doxorubicin, and provide detailed experimental protocols to support these investigations.

Introduction: The Therapeutic Potential of Picolinamide Derivatives

Picolinamide derivatives have garnered significant interest in oncology research due to their demonstrated antiproliferative activities.[1][2][3][4][5][6][7] These compounds often exhibit inhibitory effects on key cellular processes involved in cancer progression, such as cell division and angiogenesis.[1][2] Notably, derivatives of N-methylpicolinamide have shown potent, broad-spectrum antiproliferative activities in vitro against various human cancer cell lines.[2][8] The structural motif of this compound suggests its potential interaction with critical biological targets, such as kinases involved in cell cycle regulation.[9] This guide outlines a systematic approach to validate this hypothesis and characterize its anticancer efficacy.

Comparative Analysis: Benchmarking Against Standard Therapies

To establish the therapeutic potential of this compound, a direct comparison with well-characterized anticancer agents is essential. We propose Sorafenib, a multi-kinase inhibitor, and Doxorubicin, a topoisomerase II inhibitor, as relevant comparators.

Table 1: Anticipated Comparative Profile of this compound

FeatureThis compound (Hypothesized)Sorafenib (Established)Doxorubicin (Established)
Primary Mechanism Kinase Inhibition (e.g., Aurora B)[2][8][9]Multi-kinase Inhibition (VEGFR, PDGFR, RAF)DNA Intercalation and Topoisomerase II Inhibition
Expected Potency (IC50) Low micromolar to nanomolar range[1][4][10]Nanomolar to low micromolar rangeNanomolar range
Spectrum of Activity Broad-spectrum against various solid tumors[1][2][8]Broad-spectrum, particularly in renal and liver cancersBroad-spectrum against hematological and solid tumors
Potential Advantages Novel mechanism, potential to overcome resistanceEstablished efficacy in specific indicationsPotent cytotoxic effects
Potential Liabilities Off-target effects, requires extensive safety profilingKnown side-effect profile (e.g., hand-foot syndrome)Cardiotoxicity, myelosuppression

Experimental Validation: A Step-by-Step Approach

A rigorous, multi-faceted experimental plan is crucial to confirm and quantify the antiproliferative effects of this compound.

Cell Viability and Proliferation Assays

The initial step involves assessing the compound's ability to inhibit cell growth across a panel of cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Experimental Protocol: MTT Assay [11][12][13][14]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound, Sorafenib, Doxorubicin, and a vehicle control (DMSO) for 72 hours.[14]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[15][16][17] BrdU, a thymidine analog, is incorporated into newly synthesized DNA of proliferating cells and detected with an anti-BrdU antibody.[15][16]

Experimental Protocol: BrdU Assay [15][18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[15]

  • Antibody Incubation: Add a specific anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Detection: Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal.

  • Data Analysis: Quantify the signal, which is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Clonogenic Assay: Assessing Long-Term Survival

The colony formation assay evaluates the ability of a single cell to undergo unlimited division and form a colony, providing insight into the long-term cytotoxic effects of a compound.

Experimental Protocol: Colony Formation Assay [19][20][21]

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • Incubation: Remove the compound-containing medium, wash with PBS, and incubate the cells in fresh medium for 10-14 days, allowing colonies to form.

  • Colony Staining: Fix the colonies with methanol and stain with crystal violet.[19][20]

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Mechanistic Insights: Unraveling the Mode of Action

Understanding how this compound exerts its antiproliferative effects is critical for its development as a therapeutic agent. Based on studies of related compounds, a plausible mechanism involves the inhibition of kinases crucial for cell cycle progression.[2][8][9]

Proposed Signaling Pathway

Derivatives of N-methylpicolinamide have been shown to selectively inhibit Aurora-B kinase.[2][8] This kinase plays a pivotal role in chromosome segregation and cytokinesis during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis.

G NMMP This compound AuroraB Aurora B Kinase NMMP->AuroraB Inhibition HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates CellCycleArrest Cell Cycle Arrest HistoneH3->CellCycleArrest Cytokinesis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Mechanism of Action Studies

A logical workflow is necessary to dissect the molecular mechanism.

G cluster_0 Initial Screening cluster_1 Mechanism Elucidation cluster_2 Target Validation ProliferationAssay Cell Proliferation Assays (MTT, BrdU) CellCycle Cell Cycle Analysis (Flow Cytometry) ProliferationAssay->CellCycle ApoptosisAssay Apoptosis Assays (Annexin V/PI Staining) CellCycle->ApoptosisAssay KinaseAssay Kinase Inhibition Assays (e.g., Aurora B) ApoptosisAssay->KinaseAssay WesternBlot Western Blot Analysis (p-Histone H3, Caspase-3) KinaseAssay->WesternBlot

Caption: Experimental workflow for mechanistic studies.

Conclusion and Future Directions

The available evidence from related picolinamide derivatives strongly suggests that this compound holds promise as an antiproliferative agent. The experimental framework detailed in this guide provides a clear and robust path for validating its efficacy and elucidating its mechanism of action. Future in vivo studies using xenograft models will be essential to translate these in vitro findings into potential clinical applications. A thorough investigation of its pharmacokinetic and pharmacodynamic properties will also be critical for its advancement as a novel cancer therapeutic.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Process for synthesis of picolinamides.
  • An unbiased metric of antiproliferative drug effect in vitro. PMC - NIH. [Link]

  • Clonogenic Assay. Bio-protocol. [Link]

  • In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. MDPI. [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. NIH. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Colony Formation. Protocols.io. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH. [Link]

  • ABL kinase inhibitory and antiproliferative activity of novel picolinamide based benzothiazoles. PubMed. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. [Link]

  • 4-Chloro-N-methylpicolinamide-[d3]. PharmaCompass.com. [Link]

  • Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues. PMC - NIH. [Link]

  • Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. PMC - NIH. [Link]

  • BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad Antibodies. [Link]

  • A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. [Link]

  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. MDPI. [Link]

  • MTT (Assay protocol. Protocols.io. [Link]

  • Soft Agar Assay for Colony Formation Protocol. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Antiproliferative activity of picolinic acid due to macrophage activation. PubMed. [Link]

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. PubChem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-Methyl-4-(methylamino)picolinamide (CAS No. 1065074-98-7). As a specialized organic compound used in research and development, particularly in kinase inhibition studies and cancer research, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards.[1] This guide is designed for researchers, laboratory managers, and drug development professionals, emphasizing the causality behind each procedural step to foster a culture of safety and environmental responsibility.

Part 1: Hazard Characterization and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While comprehensive toxicological data for this compound is not extensively published, we can infer a likely hazard profile based on its picolinamide structure and related compounds. Picolinamide derivatives and similar nitrogenous heterocyclic compounds often present risks of skin, eye, and respiratory irritation.[2][3][4] Therefore, this compound must be handled as a potentially hazardous substance of unknown potency.

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale & Recommended Precautions
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[2][5]Based on data for analogous picolinamide structures.[6] Avoid direct contact and ingestion.
Skin Corrosion/Irritation Causes skin irritation.[2][4]Picolinamide-based structures are known irritants. Wear nitrile or neoprene gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4]Always wear chemical safety goggles with side-shields.[7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]Handle in a certified chemical fume hood or other ventilated enclosure.[7]
Environmental Hazard Data not available, but discharge into drains or waterways must be avoided.[7]Assume ecotoxicity. Prevent release into the environment.

Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8]

  • EPA (RCRA): This framework establishes the "cradle-to-grave" management system for hazardous waste.[9] As a generator of this waste, your laboratory is the first link in this chain and is responsible for ensuring it is properly identified, managed, and treated prior to its final disposal.[9]

  • OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[10][11] This plan must outline procedures for the safe use, storage, and disposal of hazardous chemicals, including the necessary personal protective equipment (PPE).

This compound waste must be classified as hazardous waste due to its potential characteristics and the lack of comprehensive safety data.

Part 3: Standard Operating Procedure for Disposal

This protocol ensures that this compound waste is handled safely from the point of generation to its final removal by a licensed disposal service.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH or EN 166 standards.[7]

  • Skin Protection: A flame-resistant lab coat and impervious gloves (e.g., nitrile) are required. Change gloves immediately if contamination occurs.[7][12]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation.[10]

Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and its associated contaminated materials (e.g., pipette tips, contaminated gloves, weigh boats).

  • Do Not Mix: Never mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, as this could trigger an unknown hazardous reaction.[7]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure, unadulterated compound, and contaminated disposables (gloves, wipers, etc.) in a designated, lined container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container.

Waste Container Management

Waste containers must be managed in strict compliance with EPA and OSHA regulations.[12][13]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is chemically resistant to the waste. Ensure it has a secure, leak-proof screw-top cap.[13]

  • Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include:

    • The full chemical name: "this compound"

    • The CAS Number: "1065074-98-7"

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution")

    • The date waste was first added to the container.[14]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[13] It should be stored in secondary containment to prevent spills.

Final Disposal

Final disposal must be conducted by a certified entity.

  • Engage a Licensed Vendor: Arrange for pickup by a licensed hazardous material disposal company. Your institution's Environmental Health & Safety (EHS) office can facilitate this.

  • Manifest Tracking: The disposal will be tracked using a hazardous waste manifest, which documents the "cradle-to-grave" journey of the waste, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Probable Disposal Method: For organic compounds of this nature, incineration at a high-temperature facility equipped with afterburners and scrubbers is the most common and environmentally sound disposal method.[7][12]

Part 4: Emergency Procedures

Spill Cleanup Protocol (Minor Spills < 5g / 100mL)

This procedure should only be performed by trained personnel.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access and ensure the spill is not near a source of ignition.

  • Don PPE: Wear the full PPE detailed in section 3.1.

  • Contain & Absorb:

    • For Solids: Gently cover the spill with a damp paper towel to avoid raising dust.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), working from the outside in to prevent spreading.[16][17]

  • Collect Residue: Carefully scoop the absorbed material and/or paper towels into your designated hazardous waste container.[18]

  • Decontaminate: Wipe the spill area with a towel soaked in soapy water.[19] Follow with a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Visualization: Disposal Decision Workflow

The following diagram illustrates the key decision points and procedural flow for managing this compound waste in the laboratory.

G cluster_0 Waste Generation & Handling cluster_1 Emergency & Disposal start Generate Waste (Pure compound, solutions, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select & Label Hazardous Waste Container store Store in Secondary Containment in Satellite Accumulation Area container->store segregate->container spill_check Spill or Exposure Occurs? store->spill_check spill_protocol Follow Emergency Spill/Exposure Protocol spill_check->spill_protocol Yes disposal_request Arrange for Pickup by Licensed Waste Vendor spill_check->disposal_request No spill_protocol->store Contain & Clean end Waste Manifested & Transported to TSDF for Incineration disposal_request->end

Caption: Decision Workflow for this compound Disposal.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE. (n.d.). Cleanchem Laboratories.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • This compound | 1065074-98-7. (n.d.). Benchchem.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • This compound 1065074-98-7 wiki. (n.d.). Guidechem.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • This compound, 95% Purity, C8H11N3O, 25 grams. (n.d.). CP Lab Safety.
  • SAFETY DATA SHEET - Methyl picolinate. (2024, July 19). Fisher Scientific.
  • SAFETY DATA SHEET - 4-methylpyridine. (2025, November 6). Sigma-Aldrich.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities.
  • 4-(4-Aminophenoxy)-N-methylpicolinamide. (n.d.). PubChem, National Center for Biotechnology Information.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • 4-Chloro-N-methylpicolinamide SDS. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - 4-(Methylamino)pyridine. (n.d.). Fisher Scientific.
  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. (n.d.). Defense Technical Information Center (DTIC).
  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
  • SAFETY DATA SHEET - 4-Amino-N-methylphthalimide. (2024, December 5). TCI Chemicals.
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London Health & Safety Directorate.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • Spill Clean up Procedure. (n.d.). University of British Columbia Safety & Risk Services.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • CAS 220000-87-3: 4-Chloro-N-methylpicolinamide. (n.d.). CymitQuimica.
  • 4-Chloro-N-methyl-2-pyridinecarboxamide Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 4-Chloro-N-methylpicolinamide. (n.d.). PubChem, National Center for Biotechnology Information.

Sources

Personal protective equipment for handling N-Methyl-4-(methylamino)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

An Operational Guide to Personal Protective Equipment for N-Methyl-4-(methylamino)picolinamide

Disclaimer: This guide addresses the safe handling and personal protective equipment (PPE) for this compound (CAS No. 1065074-98-7).[1][2] Comprehensive toxicological data and a formal Safety Data Sheet (SDS) for this specific compound are not widely available in the public domain.[3] Therefore, this document is built upon a precautionary principle, synthesizing safety protocols from general laboratory standards and data from structurally analogous compounds, such as picolinamide and other pyridine derivatives. All procedures must be conducted by trained professionals in compliance with institutional and national safety regulations.

Hazard Profile and Risk Assessment

This compound is a research chemical whose hazards have not been fully elucidated. However, an analysis of related picolinamide and pyridine structures indicates a potential for significant irritation and harm.[3][4][5][6] A thorough risk assessment is the foundation of safe handling.[7]

Inferred Hazard Profile:

Based on data from similar chemical structures, personnel should assume this compound presents the following risks until proven otherwise:

Hazard StatementDescriptionRationale / Supporting Compounds
H302 Harmful if swallowedBased on N-(Pyridin-3-yl)picolinamide.[3]
H315 Causes skin irritationCommon hazard for picolinamide and its derivatives.[3][5][6]
H319 Causes serious eye irritationCommon hazard for picolinamide and its derivatives.[3][5][6]
H335 May cause respiratory irritationCommon hazard for picolinamide and its derivatives.[3][4][5][6]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7] The cornerstone of protection is to create a functional barrier between the researcher and the chemical using a combination of engineering controls and robust PPE.[8]

Core Protective Equipment Protocol

A multi-layered approach to PPE is mandatory. Minimum PPE for any work in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9][10] This must be supplemented with task-specific equipment.

Primary Engineering Control: Chemical Fume Hood

All operations involving the handling of solid this compound or its solutions must be conducted within a certified and properly functioning chemical fume hood. This is the most critical control measure to mitigate respiratory exposure.[11]

Body Protection

A long-sleeved, buttoned laboratory coat is required to protect the body and personal clothing from incidental splashes and contamination.[10][12] For tasks with a higher risk of splashing, such as large-volume transfers, a chemically resistant apron should be worn over the lab coat.

Eye and Face Protection

The eyes are particularly vulnerable to chemical irritation.[4] The level of protection must match the task:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.[9]

  • Standard for Handling: Chemical splash goggles are required when weighing, transferring, or performing reactions with the compound, as they provide a complete seal around the eyes to protect against splashes and vapors.[9][10]

  • High-Risk Operations: A full-face shield must be worn in addition to chemical splash goggles when handling larger quantities (>50 mL) or when a significant splash hazard exists.[9]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] Latex gloves should be avoided due to poor chemical resistance and the risk of allergic reactions.[9]

  • Protocol:

    • Always inspect gloves for tears or holes before use.

    • For tasks involving direct handling, such as weighing the solid compound, double-gloving (wearing two pairs of nitrile gloves) is strongly recommended to provide an additional layer of safety.[9]

    • If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.[9]

    • Never wear gloves outside of the laboratory area.

Respiratory Protection

When work is performed within a certified chemical fume hood, specific respiratory protection is generally not required.[5] However, in the event of an emergency, such as a large spill outside of containment or a failure of the ventilation system, respiratory protection is critical. A NIOSH-approved respirator with a combination of P100 (particulate) and organic vapor cartridges should be available and personnel must be fit-tested and trained in its use.[4]

Operational Plans: Step-by-Step Procedures

Adherence to standardized workflows for donning, doffing, and handling minimizes the risk of exposure and cross-contamination.

PPE Donning and Doffing Workflow

Donning (Putting On) PPE: The sequence is designed to move from the cleanest to the most contaminated items.

  • Put on the lab coat and fasten all buttons.

  • Put on eye and face protection (goggles and/or face shield).

  • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

G Start Start LabCoat Don Lab Coat Start->LabCoat Eyewear Don Goggles / Face Shield LabCoat->Eyewear Gloves Don Gloves Eyewear->Gloves Ready Ready for Work Gloves->Ready

Caption: PPE Donning Sequence.

Doffing (Removing) PPE: This sequence is critical for preventing self-contamination and is performed in the reverse order, from most to least contaminated.

  • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Remove the lab coat by folding it inward on itself, containing any potential contaminants.

  • Remove eye and face protection.

  • IMMEDIATELY wash hands thoroughly with soap and water.

G Start Work Complete RemoveGloves Remove Gloves Start->RemoveGloves RemoveCoat Remove Lab Coat RemoveGloves->RemoveCoat RemoveEyewear Remove Goggles / Face Shield RemoveCoat->RemoveEyewear WashHands Wash Hands Thoroughly RemoveEyewear->WashHands End End WashHands->End

Caption: PPE Doffing Sequence.

Safe Handling Protocol: Weighing and Reconstitution
  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, vial, solvent, vortexer, pipettes) inside the hood.

  • PPE: Don the full, appropriate PPE as described in Section 2, including double gloves and chemical splash goggles.

  • Weighing: Tare the analytical balance with the weigh boat inside the fume hood. Carefully dispense the solid this compound onto the boat. Avoid creating airborne dust.

  • Transfer: Carefully transfer the weighed solid into the designated vial.

  • Reconstitution: Using a calibrated pipette, add the required volume of solvent to the vial.

  • Dissolution: Cap the vial securely and mix using a vortexer until the solid is fully dissolved.

  • Cleanup: Dispose of the contaminated weigh boat, pipette tips, and outer gloves into the designated solid hazardous waste container located within the fume hood.

Decontamination and Waste Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

Spill Management
  • Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or material. Wipe the area clean with a suitable solvent. Place all contaminated materials into a sealed, labeled hazardous waste bag inside the hood.

  • Large Spill / Spill outside hood: Evacuate the area immediately. Alert laboratory personnel and contact the institution's Environmental Health and Safety (EHS) office.

Waste Disposal

A segregated waste stream is essential. All waste must be disposed of in accordance with institutional and local regulations, typically through an approved waste disposal plant.[4][6]

  • Solid Waste: Includes contaminated gloves, weigh paper, absorbent pads, and empty stock containers. Collect in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Includes excess solutions and solvent rinses. Collect in a clearly labeled, sealed, and chemically compatible container for liquid hazardous waste.

  • Sharps Waste: Needles or contaminated glassware must be disposed of in a designated sharps container.

G Waste Waste Generated Decision Solid, Liquid, or Sharp? Waste->Decision Solid Solid Waste Container Decision->Solid Solid Liquid Liquid Waste Container Decision->Liquid Liquid Sharp Sharps Container Decision->Sharp Sharp Label Label Container with Full Chemical Name & Hazard Info Solid->Label Liquid->Label Sharp->Label Store Store in Satellite Accumulation Area Label->Store EHS Schedule EHS Pickup Store->EHS

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-(methylamino)picolinamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-(methylamino)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.